molecular formula C8H18ClNO2 B3035309 D-allo-Isoleucine Ethyl Ester Hydrochloride CAS No. 315700-65-3

D-allo-Isoleucine Ethyl Ester Hydrochloride

Cat. No.: B3035309
CAS No.: 315700-65-3
M. Wt: 195.69
InChI Key: QQGRWNMNWONMOO-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-allo-Isoleucine Ethyl Ester Hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2R,3S)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRWNMNWONMOO-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of D-allo-Isoleucine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis and characterization of D-allo-isoleucine ethyl ester hydrochloride, a valuable chiral building block in modern drug discovery and peptide chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy and analytical techniques. We present a robust pathway starting from the readily available L-isoleucine, proceeding through a controlled epimerization and diastereomeric resolution to yield high-purity D-allo-isoleucine, followed by a classic Fischer esterification. The guide culminates in a multi-faceted characterization protocol employing spectroscopic and chromatographic methods to establish the compound's identity, purity, and stereochemical integrity, ensuring its suitability for demanding research and development applications.

Introduction and Strategic Rationale

D-allo-Isoleucine, (2R,3S)-2-amino-3-methylpentanoic acid, is a non-proteinogenic amino acid and a stereoisomer of the essential amino acid L-isoleucine. Its unique stereochemistry makes it a critical component in the synthesis of complex peptides and peptide mimetics with specific biological activities, including potent antineoplastic agents.[1] The ethyl ester hydrochloride derivative is a particularly useful synthon as the ester group provides temporary protection of the carboxylic acid, while the hydrochloride salt form enhances stability and improves handling characteristics.

The primary challenge in accessing D-allo-isoleucine is its high cost and limited availability compared to its L-isoleucine counterpart.[1] Therefore, an economical and scalable synthetic route starting from L-isoleucine is highly desirable.[2] The strategy detailed herein is predicated on two core transformations:

  • Stereochemical Inversion: The epimerization of the α-carbon (C-2) of N-acetyl-L-isoleucine to create a diastereomeric mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine. This is followed by a diastereomeric resolution, a classic and powerful technique for separating stereoisomers.

  • Esterification: The conversion of the resolved D-allo-isoleucine to its ethyl ester hydrochloride via Fischer esterification, a reliable and well-understood acid-catalyzed reaction.

This approach is chosen for its robustness, scalability, and reliance on fundamental organic chemistry principles, making it an instructive and practical pathway for researchers.

Overall Synthetic Workflow

The diagram below outlines the high-level strategic approach from the common starting material to the final target compound.

G cluster_0 Stage 1: Preparation of D-allo-Isoleucine cluster_1 Stage 2: Esterification Start L-Isoleucine Step1 Acetylation & Epimerization Start->Step1 Mixture Diastereomeric Mixture (N-Ac-L-Ile & N-Ac-D-aIle) Step1->Mixture Step2 Resolution via Diastereomeric Salt Formation Mixture->Step2 Salt Isolated N-Ac-D-aIle Salt Step2->Salt Step3 Acid Hydrolysis Salt->Step3 Product1 D-allo-Isoleucine Step3->Product1 Step4 Fischer Esterification (EtOH, HCl) Product1->Step4 Product2 D-allo-Isoleucine Ethyl Ester Hydrochloride Step4->Product2

Caption: High-level two-stage synthetic pathway.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 2.1: Synthesis of D-allo-Isoleucine from L-Isoleucine

This stage focuses on the critical stereochemical inversion and separation. The rationale for acetylation is twofold: it protects the amine and the resulting N-acetyl derivative is known to undergo epimerization at the α-carbon upon heating in the presence of acetic anhydride.[3] The subsequent resolution leverages the differential solubility of diastereomeric salts.[3]

Step 1: N-Acetylation and Epimerization of L-Isoleucine

  • Suspend L-isoleucine (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approx. 140°C) for 4-6 hours. This step is critical for inducing epimerization at the C-2 position, leading to a mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine.

  • Cool the reaction mixture to room temperature and then quench by slowly pouring it into ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric mixture of N-acetyl amino acids as an oil or semi-solid.

Step 2: Diastereomeric Resolution

  • Dissolve the crude N-acetyl mixture in a minimal amount of a suitable solvent, such as 95% ethanol.

  • In a separate flask, prepare a solution of a chiral resolving agent, for example, (1R,2S)-(-)-Ephedrine or another suitable chiral amine (approx. 0.5-0.6 eq relative to the total N-acetyl mixture), in the same solvent.

  • Slowly add the resolving agent solution to the N-acetyl mixture solution with stirring. The salt of one diastereomer will be less soluble and begin to precipitate. The choice of resolving agent determines which diastereomer precipitates.

  • Allow the mixture to crystallize, potentially with cooling, to maximize the yield of the less soluble diastereomeric salt (e.g., (1R,2S)-(-)-Ephedrine salt of N-acetyl-D-allo-isoleucine).

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Step 3: Liberation and Isolation of D-allo-Isoleucine

  • Suspend the purified diastereomeric salt in water.

  • Acidify the mixture with a strong acid, such as 6 M HCl, to a pH of ~1-2. This breaks the salt, protonating the N-acetyl amino acid and the chiral amine.

  • Extract the N-acetyl-D-allo-isoleucine into an organic solvent like ethyl acetate.

  • Wash, dry, and concentrate the organic layer to yield the purified N-acetyl-D-allo-isoleucine.

  • Add 6 M HCl to the purified N-acetyl-D-allo-isoleucine and heat to reflux for 8-12 hours to hydrolyze the acetyl group.

  • Cool the solution and concentrate under reduced pressure. The resulting solid is D-allo-isoleucine hydrochloride.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of isoleucine (~6.0) with a base like ammonium hydroxide.

  • The zwitterionic D-allo-isoleucine will precipitate. Cool the mixture, collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Part 2.2: Synthesis of this compound

This is a classic Fischer-Speier esterification. The use of ethanolic hydrogen chloride provides both the alcohol reactant and the necessary acid catalyst in one reagent. The reaction is an equilibrium process; using a large excess of ethanol helps drive it towards the product side.

  • Suspend the dry D-allo-isoleucine (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Cool the suspension in an ice bath to 0°C.

  • Bubble dry hydrogen chloride gas through the suspension with stirring, or add acetyl chloride (1.5-2.0 eq) dropwise. The amino acid will dissolve as the hydrochloride salt forms. Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

  • Once the addition is complete, attach a reflux condenser (with a drying tube) and heat the reaction mixture to reflux for 4-8 hours.[4]

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil is the this compound.

  • Recrystallize the crude product from a suitable solvent system, such as absolute ethanol/diethyl ether, by dissolving the solid in a minimum of hot ethanol and adding ether until turbidity is observed, then allowing it to cool slowly.[4]

  • Filter the purified crystals, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.

Comprehensive Characterization Protocol

A rigorous characterization is essential to confirm the structure, assess purity, and validate the stereochemistry of the final product. The following workflow employs orthogonal analytical methods for a self-validating system.

Characterization Workflow Diagram

G cluster_0 Structural Verification cluster_1 Purity & Identity Confirmation Product Final Product: D-allo-Ile Ethyl Ester HCl NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MP Melting Point Product->MP MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR HPLC RP-HPLC (Chemical Purity) MP->HPLC Chiral Chiral HPLC/GC (Stereochemical Purity) HPLC->Chiral OR Optical Rotation Chiral->OR

Caption: A multi-technique workflow for product validation.

Physical and Chemical Properties

The synthesized compound should be compared against known properties.

PropertyExpected Observation
Physical Form White to off-white crystalline solid
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol [5]
Storage Store at 2-8°C under an inert atmosphere
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).

NucleusSignal Region (ppm)MultiplicityAssignment & Rationale
¹H ~4.2 - 4.4q (quartet)O-CH₂ -CH₃ (Ester ethyl group)
¹H ~4.0 - 4.2d (doublet)α-H (Proton on C-2. Its chemical shift and coupling constant are diagnostic for the allo configuration compared to the iso form)[6][7]
¹H ~2.0 - 2.2m (multiplet)β-H (Proton on C-3)
¹H ~1.3 - 1.6m (multiplet)γ-CH₂ (Protons on C-4)
¹H ~1.2 - 1.3t (triplet)O-CH₂-CH₃ (Ester ethyl group)
¹H ~0.9 - 1.0t (triplet)δ-CH₃ (Terminal methyl on C-4)
¹H ~0.8 - 0.9d (doublet)γ'-CH₃ (Methyl group on C-3)
¹³C ~170 - 175s (singlet)C =O (Ester carbonyl carbon)
¹³C ~62 - 64s (singlet)O-C H₂ (Ester methylene carbon)
¹³C ~55 - 57s (singlet)α-C (C-2, the chemical shift is lower for allo vs iso forms)[6]
¹³C ~35 - 38s (singlet)β-C (C-3)
¹³C ~24 - 26s (singlet)γ-C (C-4)
¹³C ~13 - 15s (singlet)O-CH₂-C H₃ (Ester methyl carbon)
¹³C ~10 - 12s (singlet)δ-C (C-5)
¹³C ~15 - 17s (singlet)γ'-C (Methyl carbon on C-3)

Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Rationale
~3200 - 2800 (broad)N-H StretchCharacteristic of the ammonium group (-NH₃⁺) in the hydrochloride salt.
~2960, 2870C-H StretchAliphatic C-H bonds in the ethyl and isobutyl groups.
~1745 (strong) C=O Stretch Key diagnostic peak for the ester carbonyl group.
~1200C-O StretchEster C-O single bond stretch.

Mass Spectrometry (MS) MS provides confirmation of the molecular weight and fragmentation pattern. Using ESI-MS in positive ion mode is recommended.

m/z ValueAssignmentRationale
160.13 [M+H]⁺ Protonated molecular ion of the free base (C₈H₁₇NO₂). This is the expected parent ion.[8][9]
86.09[M - COOC₂H₅]⁺A common fragmentation pattern for amino acid esters, representing the loss of the ethoxycarbonyl radical.
Purity and Stereochemical Integrity

High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-phase HPLC (RP-HPLC) with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

  • Detection: UV at ~210 nm.

  • Purpose: To assess chemical purity. A pure sample should exhibit a single major peak (>97%).

Chiral Chromatography (HPLC or GC)

  • Method: HPLC using a chiral stationary phase (e.g., cyclodextrin-based or Pirkle-type column) or GC after derivatization to a volatile compound (e.g., N-trifluoroacetylated ester).

  • Purpose: This is a critical, self-validating step to confirm stereochemical purity. The analysis should be performed against standards of the other isoleucine stereoisomers (L-isoleucine, L-allo-isoleucine, D-isoleucine) to ensure baseline separation and confirm the retention time of the desired D-allo isomer.

  • Expected Result: A single peak corresponding to the D-allo-isoleucine derivative, confirming high diastereomeric and enantiomeric excess (de/ee > 99%).[1]

Optical Rotation

  • Method: Measurement using a polarimeter at the sodium D-line (589 nm).

  • Sample: A solution of known concentration in a specified solvent (e.g., water or ethanol).

  • Purpose: Provides a macroscopic confirmation of enantiomeric purity. The obtained value should be compared to literature values for either the target compound or the D-allo-isoleucine precursor ([α]D²⁰ -38° in 6 M HCl).[10]

Conclusion

This guide has outlined a robust and well-rationalized pathway for the synthesis of this compound from an inexpensive, commercially available starting material. The emphasis on explaining the causality behind each procedural step, from epimerization to esterification, provides researchers with a deeper understanding of the transformation. Furthermore, the comprehensive characterization workflow, integrating NMR, MS, IR, chromatography, and polarimetry, establishes a self-validating system to ensure the final compound meets the high standards of identity, purity, and stereochemical integrity required for advanced applications in medicinal chemistry and peptide synthesis.

References

An In-depth Technical Guide to the Stereochemical Assignment of D-allo-Isoleucine Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Stereochemical Challenge of Isoleucine

Isoleucine, unique among the proteinogenic amino acids, possesses two contiguous stereogenic centers: the α-carbon (C2) and the β-carbon (C3). This gives rise to four distinct stereoisomers: L-Isoleucine (2S, 3S), D-Isoleucine (2R, 3R), L-allo-Isoleucine (2S, 3R), and D-allo-Isoleucine (2R, 3S). The unambiguous assignment of these isomers, particularly within complex molecules like peptides, natural products, and pharmaceuticals, is a critical challenge in chemical and biomedical research. Epimerization at the α-center is a known issue during peptide synthesis and under certain chemical conditions, making the differentiation of diastereomers (e.g., L-Isoleucine vs. D-allo-Isoleucine) a frequent necessity.[1]

This guide provides a comprehensive, field-proven framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to confidently assign the stereochemistry of D-allo-Isoleucine derivatives. We will move beyond a simple recitation of techniques to explain the causal relationships between stereochemical structure and NMR observables, providing researchers with a robust, self-validating methodology.

G cluster_isomers The Four Stereoisomers of Isoleucine L-Ile L-Isoleucine (2S, 3S) D-Ile D-Isoleucine (2R, 3R) L-Ile->D-Ile Enantiomers (Mirror Images) L-allo L-allo-Isoleucine (2S, 3R) L-Ile->L-allo Diastereomers (Epimers at C3) D-allo D-allo-Isoleucine (2R, 3S) L-Ile->D-allo Diastereomers (Epimers at C2) D-Ile->L-allo Diastereomers (Epimers at C2) D-Ile->D-allo Diastereomers (Epimers at C3) L-allo->D-allo Enantiomers (Mirror Images)

Figure 1: Relationships between the four stereoisomers of isoleucine.

Section 1: The NMR Fingerprint of Diastereomers: Isoleucine vs. allo-Isoleucine

Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, produce different NMR spectra in a standard achiral solvent.[2] The differentiation between an isoleucine and an allo-isoleucine core relies on exploiting the fixed, but different, relative stereochemistry between the Cα and Cβ centers. This manifests primarily in two key NMR parameters: chemical shifts and scalar (J) coupling constants .

Chemical Shift Analysis (¹H and ¹³C)

The spatial arrangement of substituents around the Cα-Cβ bond creates distinct electronic environments for the α- and β-protons and carbons. This leads to reproducible differences in their chemical shifts. A simple 1D ¹H and ¹³C NMR analysis can often serve as the first, powerful indicator of the diastereomeric family.[1][3][4]

A consistent trend observed in various studies is that for allo-isoleucine derivatives, the ¹H chemical shift of the α-proton (Hα) is typically found at a higher frequency (downfield) compared to the corresponding L- or D-isoleucine diastereomer.[5] Conversely, the ¹³C chemical shift of the α-carbon (Cα) in allo-isoleucine derivatives is often shifted to a lower frequency (upfield).[5]

Table 1: Typical Chemical Shift Trends for Isoleucine vs. allo-Isoleucine Derivatives

NucleusIsoleucine (L or D)allo-Isoleucine (L or D)Rationale for Difference
Lower Chemical Shift (e.g., ~4.0-4.3 ppm)Higher Chemical Shift (e.g., ~4.3-4.4 ppm)Different through-space shielding/deshielding effects from the Cβ substituents due to altered stereochemistry.
Higher Chemical Shift (e.g., ~57-58 ppm)Lower Chemical Shift (e.g., ~56-57 ppm)The stereochemical arrangement impacts the gamma-gauche effect, where a sterically crowded environment can induce an upfield shift.

Note: Absolute ppm values are highly dependent on the specific derivative and solvent. The crucial diagnostic is the relative difference observed when comparing authentic standards or diastereomeric mixtures.[5]

J-Coupling Analysis: A Window into Dihedral Angles

The most definitive method for differentiating the isoleucine and allo-isoleucine scaffolds is the analysis of the three-bond scalar coupling constant between the α-proton and the β-proton (³J_HαHβ). This coupling is governed by the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[6][7]

Due to steric hindrance, the side chains of amino acids adopt preferred rotamer conformations. The threo (isoleucine) and erythro (allo-isoleucine) arrangements lead to different populations of these rotamers, resulting in distinct time-averaged dihedral angles and, therefore, measurably different ³J_HαHβ values.

  • For isoleucine derivatives (L-Ile, D-Ile), the Hα and Hβ protons frequently adopt an anti-periplanar relationship in the most stable rotamer, leading to a large coupling constant, typically in the range of 8-10 Hz .[1]

  • For allo-isoleucine derivatives (L-allo, D-allo), the protons are forced into a gauche relationship, resulting in a small coupling constant, typically around 3-5 Hz .

This difference is often large enough to be unambiguous and serves as a cornerstone of the stereochemical assignment.

Section 2: Assigning Absolute Configuration: Pinpointing D-allo-Isoleucine

Once the molecule is identified as an allo-isoleucine derivative (based on chemical shifts and a small ³J_HαHβ), the next challenge is to determine its absolute configuration: L-allo versus D-allo. Because these are enantiomers, they are indistinguishable in an achiral NMR environment. To resolve them, we must introduce a chiral auxiliary to create a diastereomeric interaction.

Chiral Derivatizing Agents (CDAs)

The most robust method is to covalently react the isoleucine derivative with an enantiomerically pure chiral derivatizing agent (CDA).[8][9] This reaction converts the pair of enantiomers into a pair of diastereomers, which will now exhibit distinct NMR signals.

G cluster_enantiomers Initial Enantiomeric Mixture (NMR Indistinguishable) cluster_diastereomers Resulting Diastereomeric Mixture (NMR Distinguishable) D-allo D-allo-Isoleucine Derivative CDA +(R)-Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) L-allo L-allo-Isoleucine Derivative D-CDA D-allo-(R)-CDA Adduct CDA->D-CDA Reaction L-CDA L-allo-(R)-CDA Adduct CDA->L-CDA Reaction D-CDA->L-CDA Different NMR Spectra

Figure 2: Principle of using a Chiral Derivatizing Agent (CDA).

A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[2][9] After forming an amide bond with the isoleucine derivative, the protons on the isoleucine moiety (especially Hα) will experience different shielding/deshielding effects from the phenyl ring of the MTPA group in the two resulting diastereomers. By comparing the spectrum of the unknown derivative to that of an authentic standard (e.g., L-allo-isoleucine), the absolute configuration can be assigned.

Advanced 2D NMR Techniques: NOESY for Conformational Proof

While 1D techniques are powerful, 2D NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), provides definitive, through-space correlations that can validate the stereochemical assignment. The NOE effect is observed between protons that are close in space (<5 Å), regardless of their through-bond connectivity.[2][10]

In the context of an isoleucine derivative (especially when incorporated into a larger, more rigid structure like a peptide), a NOESY experiment can reveal key spatial proximities:

  • Hα ↔ Hβ: A correlation confirms their proximity.

  • Hα ↔ γ-CH₃ and/or δ-CH₃: The intensity of these correlations can help refine the populated rotamer states, further supporting the J-coupling analysis.

  • Hβ ↔ δ-CH₃: This correlation is often characteristic and helps lock in the side-chain conformation.

By building a model of the proposed stereoisomer, one can predict which NOE correlations should be present. The presence of these correlations in the experimental NOESY spectrum provides strong, independent validation of the proposed structure.

Section 3: A Validated Experimental Workflow

G A 1. Acquire High-Resolution ¹H, ¹³C, COSY, HSQC Spectra B 2. Assign Key Resonances (Hα, Hβ, Cα, Cβ, side chain) A->B C 3. Measure ³J_HαHβ Coupling Constant from ¹H Spectrum B->C D Decision: Diastereomer Family C->D E Isoleucine Family (Large J-coupling, ~8-10 Hz) D->E Large J F allo-Isoleucine Family (Small J-coupling, ~3-5 Hz) D->F Small J G 4. Corroborate with Chemical Shifts (Hα downfield, Cα upfield for allo) F->G H 5. Assign Absolute Configuration (Requires Chiral Auxiliary) G->H I React with CDA (e.g., Mosher's Acid) Acquire ¹H NMR of Diastereomeric Mixture H->I J Compare shifts to authentic standard or use Mosher's model to assign D/L I->J K 6. Final Validation with NOESY (Optional but Recommended) J->K L Confirm through-space correlations match the assigned stereoisomer K->L M Final Assignment: D-allo-Isoleucine L->M

Figure 3: Experimental workflow for stereochemical assignment.

Protocol 1: Diastereomer Identification
  • Sample Preparation: Dissolve 1-5 mg of the purified isoleucine derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) to a concentration of ~5-10 mM.

  • Data Acquisition: On a spectrometer of ≥500 MHz, acquire the following spectra:

    • Quantitative ¹H NMR.

    • ¹³C NMR (e.g., using a DEPTQ sequence).

    • 2D ¹H-¹H COSY to establish proton connectivity.

    • 2D ¹H-¹³C HSQC to link protons to their attached carbons.[2][11]

  • Spectral Analysis:

    • Using the COSY and HSQC spectra, unambiguously identify the spin system of the isoleucine residue, assigning Hα, Hβ, Cα, and Cβ.

    • In the high-resolution 1D ¹H spectrum, carefully measure the peak-to-peak separation in the Hα multiplet corresponding to its coupling with Hβ. This gives the ³J_HαHβ value.

    • Compare the measured J-coupling and the chemical shifts of Hα/Cα to the expected values in Table 1 to determine if the derivative belongs to the isoleucine or allo-isoleucine family.

Protocol 2: Absolute Configuration Determination via CDA
  • Derivatization: In a dry vial, react the isoleucine derivative (~1 mg) with a slight excess (1.2 eq) of an enantiopure CDA chloride (e.g., (R)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CH₂Cl₂). Let the reaction proceed to completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction and perform a simple extraction to remove excess reagents. Thoroughly dry the resulting diastereomeric product.

  • NMR Acquisition: Dissolve the derivatized product in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the two diastereomers. Key protons, such as Hα, will now appear as two distinct signals.

    • Compare the chemical shifts of these signals to those of a derivatized authentic standard (e.g., L-allo-Isoleucine reacted with the same (R)-MTPA-Cl).

    • An identical chemical shift pattern to the D-allo standard or a different pattern from the L-allo standard confirms the D-configuration.

Conclusion

The stereochemical assignment of D-allo-Isoleucine derivatives is a solvable challenge when approached with a systematic, multi-parameter NMR strategy. By leveraging the fundamental principles that connect stereochemistry to chemical shifts and J-coupling constants, one can confidently establish the relative configuration (allo vs. iso). Subsequently, the use of chiral derivatizing agents provides a robust method for determining the absolute configuration (D vs. L). This guide equips researchers with the necessary theoretical understanding and practical workflows to perform these assignments with high confidence, ensuring the scientific integrity of studies involving this important and complex amino acid.

References

An In-depth Technical Guide to the Physicochemical Properties of D-allo-Isoleucine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

D-allo-Isoleucine Ethyl Ester Hydrochloride is a chiral amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a non-proteinogenic amino acid ester, its unique stereochemistry offers a valuable building block for the synthesis of novel peptides, peptidomimetics, and complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective application, from reaction optimization and purification to formulation and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by comparative data from analogous compounds and detailed experimental protocols for their determination. This document is intended to serve as a practical resource for researchers, enabling them to anticipate the behavior of this compound in various experimental settings and to implement robust analytical methodologies for its characterization.

Introduction: The Significance of this compound in Modern Chemistry

Amino acid esters are a cornerstone of peptide chemistry and serve as versatile intermediates in a wide array of organic syntheses. The hydrochloride salt form enhances their stability and improves their handling characteristics, making them amenable to a broader range of reaction conditions. This compound, with its specific (2R, 3S) stereoconfiguration, presents a unique spatial arrangement of its ethyl and sec-butyl side chains. This distinct stereochemistry can profoundly influence the conformational properties of peptides and other molecules into which it is incorporated, making it a valuable tool for probing structure-activity relationships and designing molecules with specific biological functions.

The decision to utilize an amino acid derivative in a synthetic or formulation workflow is predicated on a detailed knowledge of its physical and chemical properties. Factors such as solubility dictate the choice of reaction solvents and purification methods, while the melting point serves as a crucial indicator of purity. The acidity of the α-amino group, quantified by its pKa value, is fundamental to understanding its reactivity in pH-sensitive reactions and its behavior in biological systems. This guide is structured to provide both the available data for this compound and the scientific rationale behind the methods used to obtain such critical information.

Compound Identity and Chemical Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

  • Chemical Name: Ethyl D-alloisoleucinate hydrochloride

  • Synonyms: D-allo-Isoleucine Ethyl Ester HCl

  • Molecular Formula: C₈H₁₈ClNO₂

  • Molecular Weight: 195.69 g/mol [1][2]

  • CAS Number: 315700-65-3[1][2]

  • Chemical Structure: (A proper chemical structure diagram would be inserted here in a full document)

The structure reveals a chiral center at the α-carbon (C2) and a second chiral center at the β-carbon (C3). The "D-allo" designation specifies the (2R, 3S) absolute configuration. The molecule exists as a hydrochloride salt, where the primary amine is protonated, forming an ammonium chloride salt. This salt form generally imparts greater crystallinity and aqueous solubility compared to the free base.

Physical and Chemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively published. Therefore, a comparative approach utilizing data from structurally similar amino acid ethyl ester hydrochlorides is employed to provide a predictive framework for its properties. The primary comparators selected are the ethyl ester hydrochlorides of L-Isoleucine (the diastereomer), L-Leucine (a constitutional isomer), and L-Valine (a lower homolog).

PropertyThis compoundL-Isoleucine Ethyl Ester HydrochlorideL-Leucine Ethyl Ester HydrochlorideL-Valine Ethyl Ester Hydrochloride
Appearance White to Yellow Solid[1]White Crystalline PowderWhite Crystalline Powder[1][2]White Powder
Melting Point (°C) Data not availableData not available134 - 138[3]102 - 105[4]
Solubility Data not availableSoluble in waterSoluble in waterData not available
pKa (α-NH₃⁺) Expected to be ~7-8Expected to be ~7-8Expected to be ~7-8Expected to be ~7-8
Storage Inert atmosphere, 2-8°C[1]Room Temperature0 - 8°C[1]0 - 8°C

Note: The pKa values for the α-ammonium group of amino acid ethyl esters are generally lower than that of the corresponding free amino acids (which are around 9-10) due to the electron-withdrawing effect of the ester group. The expected range is based on general principles of organic chemistry.

Experimental Protocols for Physicochemical Characterization

The integrity of any physicochemical data relies on the robustness of the experimental methods used for its determination. The following section details standardized, step-by-step protocols for key analytical procedures.

Workflow for Comprehensive Characterization

A logical workflow ensures that all critical parameters are assessed systematically. The following diagram illustrates a typical sequence for the physicochemical characterization of a new amino acid derivative.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Spectroscopic Profile A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Visual Inspection (Appearance, Color) B->C G pKa Determination (OECD 112 / Potentiometric Titration) B->G I FT-IR Spectroscopy B->I D Melting Point Determination (USP <731>) C->D Purity Check E Solubility Analysis (OECD 105) C->E F Hygroscopicity Study D->F H Stability Assessment (Forced Degradation) G->H J Full NMR Analysis (1H, 13C, COSY, HSQC) I->J K High-Resolution Mass Spectrometry J->K

Caption: Workflow for Physicochemical Characterization.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Principle: This procedure is based on the visual observation of the temperature at which the solid phase transitions to the liquid phase, following the standards outlined in USP General Chapter <731>.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The temperature is ramped up at a rate of approximately 10°C/minute until it is about 30°C below the expected melting point. c. The heating rate is then reduced to 1-2°C/minute. d. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂) are recorded.

  • Reporting: The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (≤ 2°C).

Determination of Aqueous Solubility

Solubility data is critical for developing appropriate solvent systems for reactions, purification, and formulation.

Principle: The flask method, as described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[5][6] It involves creating a saturated solution and measuring the concentration of the dissolved substance.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical technique, such as HPLC with UV detection or a validated titration method.

  • Reporting: The solubility is reported in units of g/L or mg/mL at the specified temperature.

Determination of pKa by Potentiometric Titration

The pKa of the α-ammonium group governs the charge state of the molecule at a given pH, which is crucial for its reactivity and biological interactions.

Principle: This method, in accordance with OECD Guideline 112, involves titrating a solution of the compound with a strong base and monitoring the pH as a function of the volume of titrant added.[7][8] The pKa is the pH at the half-equivalence point.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH is recorded after each addition, allowing the solution to equilibrate.

  • Data Analysis: a. A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). b. The equivalence point is determined from the inflection point of the curve (often found by taking the first derivative). c. The volume of titrant at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is determined. d. The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

  • Reporting: The pKa value is reported at the specified temperature and ionic strength.

Caption: pKa Determination by Potentiometric Titration.

Spectroscopic Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), the α-proton, the β-proton, and the various methyl and methylene groups of the sec-butyl side chain. The chemical shift and coupling constants of the α- and β-protons are particularly diagnostic of the allo- stereochemistry.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for each unique carbon atom, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the D-allo-isoleucine backbone.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), the C=O stretching of the ester (around 1730-1750 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion (the free base, C₈H₁₇NO₂), providing unequivocal confirmation of the elemental composition.

Safety and Handling

Based on available supplier safety data, this compound presents the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a specialized chemical intermediate with significant potential in research and development. This guide has synthesized the available information and provided a framework for its comprehensive physicochemical characterization. While some experimental data for this specific molecule remains to be published, the comparative data from its isomers and homologs, combined with the detailed, standardized protocols provided herein, offer a robust starting point for any scientist working with this compound. Adherence to these rigorous analytical practices is essential for ensuring the quality, reproducibility, and success of research and development endeavors that utilize this unique chiral building block.

References

An In-depth Technical Guide to the Biological Significance of D-allo-Isoleucine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-allo-Isoleucine, a non-proteinogenic stereoisomer of the essential amino acid L-isoleucine, represents a fascinating yet underexplored molecule in the landscape of metabolic pathways.[1][2] While historically viewed as a rare byproduct, emerging evidence highlights its definitive presence and metabolic processing in organisms ranging from microbes to mammals. This guide synthesizes current knowledge on the metabolic fate of D-allo-isoleucine, primarily governed by the action of D-amino acid oxidase (DAO), and its potential physiological and pathological significance. We provide a comprehensive overview of its stereochemistry, natural occurrence, and the core enzymatic pathways responsible for its catabolism. Furthermore, this document serves as a practical resource by detailing state-of-the-art analytical methodologies for its precise detection and quantification. By explaining the causality behind experimental choices and presenting validated protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights required to investigate the expanding role of D-allo-isoleucine as a potential biomarker and modulator of biological processes.

Chapter 1: Introduction to D-allo-Isoleucine

The Stereochemical Landscape of Isoleucine

Isoleucine is unique among the common amino acids in that it possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). This results in the existence of four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S).[2] L-Isoleucine is the sole proteinogenic isomer, incorporated into proteins during ribosomal translation. The other three are classified as non-proteinogenic amino acids. D-allo-Isoleucine and L-isoleucine are diastereomers, meaning they are non-mirror-image, non-superimposable stereoisomers.[2] This structural nuance is critical, as enzymatic recognition and metabolic processing are exquisitely sensitive to stereochemistry.

G L-Isoleucine (2S,3S) L-Isoleucine (2S,3S) D-Isoleucine (2R,3R) D-Isoleucine (2R,3R) L-Isoleucine (2S,3S)->D-Isoleucine (2R,3R) Enantiomers L-allo-Isoleucine (2S,3R) L-allo-Isoleucine (2S,3R) L-Isoleucine (2S,3S)->L-allo-Isoleucine (2S,3R) Diastereomers (Epimers at Cβ) D-allo-Isoleucine (2R,3S) D-allo-Isoleucine (2R,3S) L-Isoleucine (2S,3S)->D-allo-Isoleucine (2R,3S) Diastereomers D-Isoleucine (2R,3R)->L-allo-Isoleucine (2S,3R) Diastereomers D-Isoleucine (2R,3R)->D-allo-Isoleucine (2R,3S) Diastereomers (Epimers at Cβ) L-allo-Isoleucine (2S,3R)->D-allo-Isoleucine (2R,3S) Enantiomers

Caption: Stereoisomers of Isoleucine.

Physicochemical Properties

D-allo-Isoleucine shares the same molecular formula (C6H13NO2) and molecular weight (131.18 g/mol ) as the other isoleucine isomers.[3] However, its distinct three-dimensional structure results in different physicochemical properties, such as optical rotation and interactions with other chiral molecules, which is the basis for its separation and analysis.

Distinction from Proteinogenic L-Isoleucine

The fundamental distinction lies in its biological incorporation. D-allo-Isoleucine is not a substrate for the aminoacyl-tRNA synthetases that charge tRNAs for protein synthesis. Its presence in biological systems is therefore a result of specific enzymatic production, exogenous sources (diet, microbiota), or non-enzymatic racemization/epimerization.[4]

Chapter 2: Natural Occurrence and Sources

The presence of D-amino acids, including D-allo-isoleucine, is more widespread than once thought. Understanding its origins is key to interpreting its biological significance.

  • Microbial World : D-amino acids are integral components of bacterial cell walls (peptidoglycan) and are found in various peptide antibiotics synthesized via non-ribosomal peptide synthetases.[5][6] Studies have identified D-allo-isoleucine as a potential precursor for the biosynthesis of these specialized peptides in certain microorganisms.[5][6]

  • Food and Nutrition : Food processing techniques that involve high temperatures or alkaline conditions can induce the racemization and epimerization of L-amino acids in proteins, leading to the formation of D-isomers, including D-allo-isoleucine.[4] Fermented foods are another potential dietary source. While often present in small quantities, their cumulative intake could be metabolically relevant.[4]

  • Endogenous Presence in Mammals : While typically found in very low concentrations in healthy individuals (often < 2 µM), D-allo-isoleucine can be detected.[7] Its presence can arise from the gut microbiome, dietary intake, and potentially from the metabolic transformation of L-isoleucine. Notably, its accumulation is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inborn error of branched-chain amino acid metabolism.[8][9][10]

Chapter 3: Core Metabolic Pathways

The metabolism of D-allo-isoleucine in mammals is primarily a catabolic process aimed at detoxification and converting its carbon skeleton into usable intermediates.

The Central Role of D-Amino Acid Oxidase (DAO)

The principal enzyme responsible for the degradation of neutral D-amino acids in vertebrates is D-amino acid oxidase (DAAO), a FAD-containing flavoenzyme.[11][12][13]

  • Mechanism of Action : DAAO catalyzes the stereospecific oxidative deamination of D-amino acids. For D-allo-isoleucine, this reaction proceeds in two steps:

    • DAAO oxidizes D-allo-isoleucine to its corresponding imino acid, (3S)-2-imino-3-methylpentanoate. In this process, the FAD cofactor is reduced to FADH2.

    • The FADH2 is reoxidized by molecular oxygen (O2) to FAD, producing hydrogen peroxide (H2O2).

    • The imino acid is unstable in aqueous solution and spontaneously hydrolyzes to the α-keto acid, (S)-α-keto-β-methylvaleric acid (S-KMV), and ammonia (NH3).[12]

G cluster_0 DAAO-Catalyzed Oxidative Deamination DAI D-allo-Isoleucine IA (3S)-2-Imino-3-methylpentanoate DAI->IA D-Amino Acid Oxidase (DAAO) FAD -> FADH2 KMV (S)-α-keto-β-methylvaleric acid (S-KMV) IA->KMV Spontaneous Hydrolysis + H2O NH3 Ammonia (NH3) IA->NH3 BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) KMV->BCKDH Enters BCAA Catabolism H2O2 Hydrogen Peroxide (H2O2) O2_FAD O2 -> FAD FADH2_H2O2 FADH2 -> H2O2 Metabolites Acetyl-CoA + Propionyl-CoA BCKDH->Metabolites

Caption: Metabolic pathway of D-allo-isoleucine via DAAO.

  • Subsequent Fate of S-KMV : The product, S-KMV, is a key intermediate in the canonical catabolic pathway of branched-chain amino acids (BCAAs).[14] It is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, eventually yielding acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.[14]

Other Potential Metabolic Conversions

While DAAO is the primary route, other enzymatic activities may play a role:

  • D-amino acid dehydrogenase : In some organisms, particularly bacteria like Pseudomonas putida, D-amino acid dehydrogenases can perform a similar deamination function to DAAO.[14][15]

  • Epimerases/Racemases : Enzymes capable of interconverting stereoisomers could potentially convert D-allo-isoleucine to other forms of isoleucine, though this is less characterized in mammals for this specific substrate.

Chapter 4: Analytical Methodologies

The accurate quantification of D-allo-isoleucine is challenging due to the presence of its high-concentration, structurally similar isomers (L-isoleucine, L-leucine).[7] Therefore, chiral separation techniques are mandatory.

Principle of Chiral Separation

Separation is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector. This can be done using a chiral stationary phase (in HPLC or GC) or by derivatizing the amino acids with a chiral reagent before analysis.

Protocol 1: Chiral LC-MS/MS for D-allo-Isoleucine Quantification in Plasma

This method is the gold standard for clinical and research applications due to its superior specificity and sensitivity.[7][8]

Objective: To accurately quantify D-allo-isoleucine in plasma or dried blood spots, achieving baseline separation from L-isoleucine, L-leucine, and L-allo-isoleucine.

Methodology Workflow:

G Sample Plasma or DBS Punch Extraction Protein Precipitation & Extraction with Methanol (containing Isotope-Labeled Internal Standards) Sample->Extraction Evap Evaporation (Nitrogen Stream) Extraction->Evap Recon Reconstitution in Mobile Phase Evap->Recon LCMS Injection onto Chiral LC-MS/MS System Recon->LCMS Data Data Acquisition (SRM) & Quantification LCMS->Data

Caption: Workflow for LC-MS/MS analysis of D-allo-isoleucine.

Step-by-Step Protocol:

  • Sample Preparation:

    • For plasma: To 50 µL of plasma, add 150 µL of ice-cold methanol containing isotopically labeled internal standards (e.g., d10-Allo-Isoleucine).[8] This step simultaneously precipitates proteins and extracts the amino acids.

    • For Dried Blood Spots (DBS): Punch a 3.2 mm disk into a microplate well. Add 150 µL of the methanolic internal standard solution and incubate with shaking for 20-30 minutes.[8]

  • Extraction & Concentration:

    • Centrifuge the plasma sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate/vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5-10 µL of the reconstituted sample onto a chiral HPLC column (e.g., a pentabromobenzyl-modified silica gel column).[16] Use a gradient elution with solvents like water and methanol/acetonitrile, both containing 0.1% formic acid.[16] The choice of a chiral column is the most critical parameter for achieving separation of the isomers.

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Quantification: Use Selected Reaction Monitoring (SRM) for targeted analysis. The transition for isoleucine isomers is typically m/z 132.1 → 86.[7] Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Data Interpretation:

  • Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

  • Identification: Analyte identity is confirmed by both its specific retention time (compared to a pure standard) and its specific SRM transition.

Data Presentation: Typical Analytical Performance
ParameterTypical ValueRationale
Linearity (r²) > 0.99Ensures a proportional response across the concentration range.
Lower Limit of Quantitation (LLOQ) 0.2 - 2 µMMust be sensitive enough to detect baseline physiological levels and the MSUD diagnostic cutoff.[7][17]
Inter-day Precision (%RSD) < 15%Demonstrates method reproducibility over time.
Accuracy (% Recovery) 85 - 115%Confirms the method measures the true concentration.

Chapter 5: Biological and Pharmacological Significance

Pathognomonic Biomarker for MSUD

The most well-established clinical significance of D-allo-isoleucine is its role as a definitive biomarker for Maple Syrup Urine Disease. In MSUD, a deficiency in the BCKDH complex prevents the breakdown of BCAAs and their corresponding α-keto acids.[8][18] The accumulation of L-isoleucine and its keto-acid leads to a side reaction, likely a reversible transamination, that forms L-allo-isoleucine.[10][18] While the exact mechanism is debated, the presence of allo-isoleucine (historically measured as L-allo-isoleucine but often referring to the combined diastereomers if separation is incomplete) above a diagnostic cutoff (typically >5 µM) is specific for MSUD.[10]

Potential Roles in Neuromodulation and Other Systems

The broader roles of D-allo-isoleucine are still under investigation, but hypotheses can be drawn from the known functions of other D-amino acids.

  • Neuromodulation : D-serine is a potent co-agonist at the NMDA receptor in the brain, and DAAO plays a critical role in regulating its levels.[12][13] While D-allo-isoleucine has not been identified as a direct neuromodulator, its metabolism by DAAO means that high levels could potentially compete with D-serine for degradation, indirectly affecting synaptic function.

  • Immune Modulation & Neuroprotection : Preliminary research suggests potential roles for D-allo-isoleucine in modulating immune responses and providing neuroprotective effects, though these claims require more rigorous investigation.[1][3]

Implications for Drug Development
  • Peptide Therapeutics : Incorporating non-proteinogenic amino acids like D-allo-isoleucine into peptide-based drugs can significantly increase their stability by making them resistant to proteolytic degradation.[3]

  • Enzyme Inhibitors : As a substrate for DAAO, derivatives of D-allo-isoleucine could be explored in the design of inhibitors for this enzyme, which is a therapeutic target in conditions like schizophrenia.[13]

Chapter 6: Future Directions

The study of D-allo-isoleucine is an emerging field. Key unanswered questions that warrant further investigation include:

  • What is the precise enzymatic machinery responsible for its endogenous formation in non-MSUD states?

  • Does D-allo-isoleucine have specific receptors or transporters, or does it interact with pathways beyond DAAO?

  • Can fluctuations in its low-level physiological concentrations serve as a subtle biomarker for metabolic stress or renal dysfunction, given the high expression of DAAO in the kidney?[11]

  • What is the contribution of the gut microbiome to the systemic pool of D-allo-isoleucine and how does this influence host physiology?

This guide provides a robust framework based on current scientific understanding. As analytical techniques become more sensitive and accessible, the intricate roles of D-allo-isoleucine in the complex web of metabolism will undoubtedly become clearer, opening new avenues for diagnostics and therapeutic intervention.

References

D-allo-Isoleucine as a High-Fidelity Biomarker in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of metabolic disorder diagnostics is continually evolving, driven by the need for biomarkers with high specificity and sensitivity. Among these, the non-proteinogenic amino acid D-allo-Isoleucine has emerged as a critical analyte, particularly in the context of inherited metabolic diseases. Its presence, even at low concentrations, is a powerful indicator of metabolic dysregulation. This guide provides an in-depth exploration of D-allo-Isoleucine, from its biochemical origins to its definitive role as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD). We will detail the underlying metabolic pathways, present gold-standard analytical methodologies for its quantification, and discuss its broader implications for researchers, clinicians, and drug development professionals. The content herein synthesizes technical protocols with mechanistic insights to provide a comprehensive resource for the scientific community.

The Biochemical Genesis of D-allo-Isoleucine

D-allo-Isoleucine is a diastereomer of the essential amino acid L-Isoleucine. Under normal physiological conditions, its concentration in plasma is negligible to undetectable[1][2][3]. Its formation is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), specifically L-Isoleucine.

The metabolic pathway begins with the reversible transamination of L-Isoleucine to its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid (KMV), a reaction catalyzed by the branched-chain aminotransferase (BCAT) enzyme[4]. In a healthy individual, KMV is subsequently oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[5][6]. However, in states of metabolic dysfunction where the BCKDH complex is deficient, such as in Maple Syrup Urine Disease, KMV accumulates[2][5].

This accumulation drives a stereochemical shift. The (S)-KMV undergoes reversible transamination and enolization, which allows for epimerization at the β-carbon, leading to the formation of (R)-KMV[4][7]. Subsequent reamination of this (R)-KMV results in the formation of D-allo-Isoleucine[7][8][9]. This process is significantly amplified when the downstream metabolic pathway is blocked, making D-allo-Isoleucine a direct chemical consequence of the enzymatic defect[10][11].

BCAA_Metabolism cluster_0 L-Isoleucine Catabolism cluster_1 Pathological Pathway in MSUD L_Ile L-Isoleucine S_KMV (S)-α-keto-β-methylvalerate (S-KMV) L_Ile->S_KMV BCAT (reversible) BCKDH_products Further Metabolism S_KMV->BCKDH_products BCKDH Complex BCKDH_Block S_KMV->BCKDH_Block Deficient in MSUD R_KMV (R)-α-keto-β-methylvalerate (R-KMV) S_KMV->R_KMV Epimerization (Accumulation-driven) D_allo_Ile D-allo-Isoleucine (Biomarker) R_KMV->D_allo_Ile BCAT (reversible)

Figure 1: Metabolic pathway of D-allo-Isoleucine formation in MSUD.

The Pathognomonic Biomarker for Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex[2][5]. This deficiency leads to the toxic accumulation of BCAAs (Leucine, Isoleucine, Valine) and their corresponding α-keto acids[5]. While elevated levels of all three BCAAs are indicative of MSUD, D-allo-Isoleucine is considered the pathognomonic biomarker for the disease [2][5][12][13].

Its high diagnostic value stems from its virtual absence in healthy individuals, even those on high-protein diets or total parenteral nutrition (TPN), which can sometimes elevate other BCAAs and cause false positives in newborn screening[1][12][14]. The presence of D-allo-Isoleucine above a specific cutoff is the most sensitive and specific indicator for all forms of MSUD[1][15].

Diagnostic and Monitoring Utility

The clinical utility of D-allo-Isoleucine spans from initial diagnosis to long-term therapeutic monitoring.

  • Newborn Screening: Initial screening often measures the total concentration of leucine and its isomers by tandem mass spectrometry (MS/MS)[13][15]. A positive result triggers a second-tier test using a method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) that can specifically separate and quantify D-allo-Isoleucine from its isobars (Leucine, Isoleucine, and Hydroxyproline)[3][5][12].

  • Confirmation of Diagnosis: A plasma D-allo-Isoleucine concentration exceeding 5 µmol/L is considered a definitive diagnostic marker for MSUD[1][15][16].

  • Treatment Monitoring: Lifelong dietary management, restricting BCAA intake, is the primary treatment for MSUD[2]. D-allo-Isoleucine levels are monitored to assess the effectiveness of the diet and to detect early signs of metabolic decompensation, which can lead to severe neurological damage[2][17].

Quantitative Data Summary

The stark contrast in D-allo-Isoleucine concentrations between healthy individuals and MSUD patients underscores its diagnostic power.

Population GroupPlasma D-allo-Isoleucine Concentration (µmol/L)Source(s)
Healthy Infants (<3 years)1.3 ± 0.5[1][15]
Healthy Children (3-11 years)1.6 ± 0.4[1][15]
Healthy Adults1.9 ± 0.6[1][15][16]
Diagnostic Cutoff for MSUD > 5.0 [1][15][16]
MSUD Patients (at diagnosis)Often significantly elevated (e.g., mean of 85 µmol/L in one study)[18]
MSUD Patients (under treatment)Levels decrease but may remain above the diagnostic cutoff[1][18]

Beyond MSUD: Exploring the Broader Metabolic Landscape

While MSUD is the primary condition associated with D-allo-Isoleucine, research has begun to explore its relevance in other metabolic contexts. Studies in obese Zucker rats, a model for genetic obesity and insulin resistance, have shown significantly elevated plasma alloisoleucine levels compared to lean controls[4]. This elevation was greater than that of other BCAAs, suggesting it may be a more sensitive marker for the specific BCKDH impairment seen in this model[4].

Conversely, in diet-induced obesity (DIO) models, where BCKDH impairment is compensated by the liver, alloisoleucine levels were not significantly changed despite elevations in other BCAAs[4]. These findings suggest that D-allo-Isoleucine could potentially serve as a biomarker to differentiate subtypes of obesity-related metabolic dysfunction, specifically those involving global impairments of BCAA catabolism. However, studies in human populations with common metabolic disorders like diabetes or non-MSUD obesity have not shown significant elevations of D-allo-Isoleucine, indicating its primary utility remains in the diagnosis of MSUD[1].

Gold-Standard Analytical Methodology: Quantification by LC-MS/MS

Accurate and precise quantification of D-allo-Isoleucine is critical for its clinical application. Due to its isobaric nature with other essential amino acids, chromatographic separation is mandatory. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the universally accepted gold-standard methodology[12][19][20].

Rationale for Method Selection (E-E-A-T)
  • Expertise & Causality: The choice of LC-MS/MS is driven by the need for unparalleled specificity and sensitivity. Standard newborn screening by flow-injection MS/MS cannot differentiate D-allo-Isoleucine from Leucine and Isoleucine[5][12]. A liquid chromatography step is essential to physically separate the isomers before they enter the mass spectrometer. A triple quadrupole mass spectrometer is then used in Multiple Reaction Monitoring (MRM) mode, which acts as a highly specific chemical filter, ensuring that only the target analyte is measured, eliminating interference from the complex biological matrix[21].

  • Trustworthiness & Self-Validation: The robustness of the assay is ensured by the use of stable isotope-labeled internal standards (e.g., d10-Allo-Isoleucine)[5]. These standards are chemically identical to the analyte but have a different mass. They are added at the very beginning of sample preparation and co-purify with the target analyte, correcting for any variability or loss during the extraction and analysis process. This internal calibration at every step makes the protocol inherently self-validating and highly reproducible[12][22].

Detailed Experimental Protocol: D-allo-Isoleucine from Dried Blood Spots (DBS)

This protocol outlines a typical workflow for a second-tier MSUD test from a dried blood spot sample.

1. Sample Preparation: a. Punch a 3.2 mm disc from the dried blood spot card into a 96-well microplate[5]. b. Add 150 µL of an extraction solution. This solution is typically 100% methanol containing the stable isotope-labeled internal standards (e.g., d10-Allo-Ile, d3-Leu, d8-Val) at a known concentration (e.g., 5 µM)[5]. c. Agitate the plate (e.g., 650-750 rpm) at room temperature for 20-30 minutes to ensure complete extraction of the amino acids from the filter paper[5][23]. d. Transfer the supernatant (the methanol extract) to a new microplate[5]. e. Evaporate the solvent to dryness under a gentle stream of nitrogen[5][12]. This step concentrates the analytes. f. Reconstitute the dried extract in 50-100 µL of the mobile phase (e.g., 0.1% formic acid in water) to ensure compatibility with the LC system[5][12].

2. LC-MS/MS Analysis: a. Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system[5][22]. b. Chromatography: Perform chromatographic separation using a column capable of resolving isomers, such as a C18 or a specialized mixed-mode column[19][22][24]. A gradient elution using water and methanol/acetonitrile (both typically containing 0.1% formic acid) is employed to separate the amino acids based on their polarity[21][24]. This step is critical to separate D-allo-Isoleucine (e.g., retention time 3.30 min) from Isoleucine (e.g., 3.46 min) and Leucine (e.g., 3.70 min)[5]. c. Mass Spectrometry: i. Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ii. Detection: Operate the triple quadrupole mass spectrometer in MRM mode. Monitor specific precursor-to-product ion transitions for the analyte and its internal standard. For example, for underivatized isoleucine isomers, this might be the transition from the protonated molecule [M+H]+ to a characteristic fragment ion.

3. Data Analysis & Quantification: a. Integrate the chromatographic peak areas for D-allo-Isoleucine and its corresponding internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Quantify the concentration of D-allo-Isoleucine in the sample by comparing this ratio to a calibration curve generated from standards of known concentrations.

Figure 2: Analytical workflow for D-allo-Isoleucine quantification.

Future Directions and Drug Development Implications

The established role of D-allo-Isoleucine in MSUD provides a clear framework for its use in clinical diagnostics and management. For drug development professionals, this presents several opportunities:

  • Therapeutic Monitoring in Clinical Trials: For novel MSUD therapies (e.g., gene therapy, enzyme replacement), D-allo-Isoleucine serves as a primary endpoint biomarker to quantitatively assess therapeutic efficacy in restoring normal BCAA metabolism.

  • High-Throughput Screening: The robust LC-MS/MS assay can be adapted for high-throughput screening of compound libraries aimed at identifying molecules that either enhance residual BCKDH activity or provide alternative metabolic pathways for KMV clearance.

  • Investigating BCAA Toxicity: The potential link between elevated alloisoleucine and metabolic dysfunction in preclinical models of obesity warrants further investigation[4]. This could open new avenues for understanding the role of BCAA catabolism in common metabolic diseases and identifying patient subgroups who might benefit from therapies targeting this pathway.

Conclusion

D-allo-Isoleucine stands out as a biomarker of exceptional clinical fidelity. Its formation is a direct consequence of a specific metabolic block, making it a highly reliable indicator for Maple Syrup Urine Disease. The development of sensitive and specific LC-MS/MS methods has solidified its role in newborn screening, diagnosis, and patient management. While its utility beyond MSUD is still under investigation, its established significance provides a paradigm for the application of highly specific, mechanistically-linked biomarkers in the field of metabolic disorders. This guide has provided the biochemical rationale, clinical context, and detailed analytical framework necessary for researchers and drug development professionals to effectively utilize D-allo-Isoleucine in their work.

References

A Senior Application Scientist's Guide to the Enzymatic Resolution of Isoleucine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoleucine, an essential amino acid distinguished by its two chiral centers, exists as four distinct stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The stereochemical purity of these isomers is of paramount importance in the pharmaceutical industry, where the physiological activity and safety of a drug can be intrinsically linked to a single stereoisomer.[1][2] Chemical synthesis routes typically yield racemic or diastereomeric mixtures, necessitating efficient and highly selective resolution methods.[2] Enzymatic resolution has emerged as a superior strategy, offering high stereoselectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical methods.[] This guide provides an in-depth exploration of the core enzymatic strategies for resolving isoleucine stereoisomers, focusing on the underlying principles, field-proven protocols, and analytical validation techniques essential for successful implementation in research and development.

The Fundamental Challenge: Isoleucine's Four Faces

Unlike most proteinogenic amino acids, isoleucine possesses two stereocenters (at the α- and β-carbons), giving rise to four stereoisomers. The separation of these isomers is a significant analytical and preparative challenge.[4][5][6]

  • (2S,3S)-Isoleucine (L-Isoleucine): The naturally occurring, proteinogenic isomer.

  • (2R,3R)-Isoleucine (D-Isoleucine): The enantiomer of the natural form.

  • (2S,3R)-Isoleucine (L-allo-Isoleucine): A diastereomer of L-isoleucine.

  • (2R,3S)-Isoleucine (D-allo-Isoleucine): The enantiomer of L-allo-isoleucine.

Enzymatic methods exploit the remarkable ability of biocatalysts to differentiate between these subtle structural differences, providing a powerful tool for their selective synthesis and separation.

Core Strategy 1: The Aminoacylase-Catalyzed Kinetic Resolution

This is a classic and widely adopted method for resolving racemic amino acids. The strategy is predicated on the enzyme's ability to stereoselectively hydrolyze an N-acyl derivative of the L-enantiomer, leaving the N-acyl-D-enantiomer intact.[1][4]

Causality Behind the Method: The process begins with the non-selective N-acetylation of a DL-isoleucine mixture. This derivatization is crucial because it transforms the amino acid into a suitable substrate for aminoacylase I. The enzyme's active site is a chiral environment that preferentially binds and catalyzes the hydrolysis of the N-acetyl-L-isoleucine.[][7] The resulting product mixture—free L-isoleucine and unreacted N-acetyl-D-isoleucine—possesses significantly different chemical properties (e.g., solubility, charge), which allows for their straightforward separation using techniques like ion-exchange chromatography.[1]

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation & Final Hydrolysis A DL-Isoleucine (Racemic Mixture) B N-Acetyl-DL-Isoleucine A->B Acetic Anhydride C N-Acetyl-L-Isoleucine B->C Mixture Components D N-Acetyl-D-Isoleucine B->D Mixture Components E L-Isoleucine C->E Aminoacylase I (Stereoselective Hydrolysis) F Mixture for Separation: L-Isoleucine & N-Acetyl-D-Isoleucine D->F E->F G Purified L-Isoleucine F->G Ion-Exchange Chromatography H Purified N-Acetyl-D-Isoleucine F->H Ion-Exchange Chromatography I Purified D-Isoleucine H->I Acid Hydrolysis

Caption: Workflow for the aminoacylase-catalyzed resolution of DL-isoleucine.

Field-Proven Experimental Protocol: Aminoacylase Resolution

This protocol is adapted from established methodologies for the kinetic resolution of N-acetyl-DL-isoleucine.[1]

  • Preparation of N-Acetyl-DL-Isoleucine:

    • Dissolve 10 g of DL-isoleucine in 100 mL of glacial acetic acid.

    • Add 10 mL of acetic anhydride dropwise while stirring in an ice bath.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid from an ethanol/water mixture to yield pure N-acetyl-DL-isoleucine.

  • Enzymatic Hydrolysis:

    • Prepare a 0.1 M solution of N-acetyl-DL-isoleucine in deionized water. Adjust the pH to 7.5 with 2 M NaOH.

    • Add cobalt chloride (CoCl₂) to a final concentration of 0.5 mM. Expertise Note: Co²⁺ acts as a crucial cofactor for many microbial aminoacylases, enhancing their catalytic activity and stability.

    • Add Aminoacylase I from Aspergillus oryzae (e.g., 1000 units per gram of substrate).

    • Incubate the reaction at 37°C, maintaining the pH at 7.5 by the controlled addition of 1 M NaOH. The reaction progress can be monitored by the consumption of NaOH.

    • Continue the reaction until approximately 50% of the substrate has been hydrolyzed (typically 12-24 hours).

  • Separation and Purification:

    • Terminate the reaction by heating the solution to 90°C for 10 minutes to denature and precipitate the enzyme. Centrifuge to remove the precipitate.

    • Acidify the supernatant to pH 3.0 with concentrated HCl. This protonates the unreacted N-acetyl-D-isoleucine, making it less soluble.

    • Cool the solution to 4°C overnight to crystallize the N-acetyl-D-isoleucine. Filter and wash the crystals with cold water.

    • The filtrate, containing L-isoleucine, is passed through a cation exchange resin (e.g., Dowex 50W X8). Wash the column with water, then elute the L-isoleucine with a 2 M ammonia solution. Evaporate the eluate to obtain pure L-isoleucine.

  • Recovery of D-Isoleucine:

    • The purified N-acetyl-D-isoleucine is hydrolyzed by refluxing in 2 M HCl for 4 hours.

    • The resulting solution is treated with a cation exchange resin as described above to isolate the pure D-isoleucine.

Core Strategy 2: The Hydantoinase Process for Dynamic Kinetic Resolution

For the industrial production of optically pure D-amino acids, the "Hydantoinase Process" is a highly efficient and economically viable method.[2][8] This multi-enzyme cascade often incorporates a racemase, transforming a standard kinetic resolution into a more powerful dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield.

Causality Behind the Method: The process starts with a racemic mixture of 5-substituted hydantoins, which are cyclic derivatives of amino acids. A D-specific hydantoinase selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-amino acid.[8][9] This intermediate is then converted to the final D-amino acid by a D-N-carbamoylase. The key to achieving high yield is the third enzyme: a hydantoin racemase. This enzyme continuously interconverts the unreacted L-hydantoin into the D-form, constantly replenishing the substrate for the D-hydantoinase.[2] This dynamic process pulls the entire racemic mixture toward the desired D-product. In some cases, racemization can occur chemically under the reaction conditions (e.g., pH > 8), eliminating the need for a separate racemase enzyme.[9][10]

G A DL-Isoleucine Hydantoin B D-Isoleucine Hydantoin C L-Isoleucine Hydantoin D N-Carbamoyl-D-Isoleucine B->D D-Hydantoinase (Stereoselective Hydrolysis) C->B Hydantoin Racemase or Chemical Epimerization (Key DKR Step) E D-Isoleucine D->E D-N-Carbamoylase (Hydrolysis)

Caption: The Hydantoinase Process as a Dynamic Kinetic Resolution (DKR).

This process is particularly valuable for producing non-natural D-isomers like D-allo-isoleucine, which are important building blocks for various pharmaceuticals.[9][11]

Core Strategy 3: Lipase-Catalyzed Ester Hydrolysis

Lipases are versatile serine hydrolases that are widely used in biocatalysis due to their stability in organic solvents and broad substrate specificity.[12][13] In the context of isoleucine, they are typically used for the kinetic resolution of racemic isoleucine esters.

Causality Behind the Method: The principle is analogous to the aminoacylase method but operates on a different derivative. A racemic mixture of isoleucine is first esterified (e.g., to form ethyl or methyl esters). A lipase, such as from Candida antarctica or Pseudomonas cepacia, then selectively hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid, leaving the other enantiomer as an unreacted ester.[14][15][16] The resulting acid and ester can be separated based on their differing polarities and solubilities, for instance, through liquid-liquid extraction at different pH values. The choice of solvent can have a major effect on both the reaction rate and the enantioselectivity of the lipase.[16]

StrategySubstrateKey Enzyme(s)AdvantagesDisadvantages
Aminoacylase N-Acetyl-DL-amino acidAminoacylase IWell-established, high enantioselectivity for L-isomers.[1][17]Requires substrate derivatization and subsequent hydrolysis of the D-form.
Hydantoinase DL-5-substituted hydantoinHydantoinase, N-Carbamoylase, RacemaseEnables Dynamic Kinetic Resolution (DKR) for >50% yields.[2] Excellent for producing D-amino acids.Requires synthesis of hydantoin substrate; multi-enzyme system can be complex.
Lipase/Esterase DL-amino acid esterLipase, EsteraseHigh stability in organic solvents, broad substrate scope.[13]Enantioselectivity can be highly dependent on the solvent and acyl group.[16]

Table 1: Comparison of primary enzymatic resolution strategies for isoleucine.

Process Intensification: Immobilization and Dynamic Resolution

To move from a laboratory-scale experiment to a viable industrial process, efficiency and reusability are key.

  • Enzyme Immobilization: This technique physically confines enzymes to a solid support, which offers numerous advantages: easy separation of the enzyme from the reaction mixture, enhanced thermal and operational stability, and the potential for continuous processing in packed bed reactors.[18][19][20] Common immobilization methods include adsorption, covalent binding, and entrapment.[20] The first industrial use of an immobilized enzyme was, in fact, an aminoacylase for the resolution of racemic amino acids.[19][21]

  • Dynamic Kinetic Resolution (DKR): As illustrated by the Hydantoinase Process, standard kinetic resolutions are limited to a 50% theoretical yield for the desired enantiomer. By introducing a racemase that interconverts the unwanted enantiomer back into the racemic mixture, the process can be driven towards a single product with yields approaching 100%.[22][23] This integration of racemization is a cornerstone of modern, efficient biocatalytic resolutions.[18]

G cluster_0 Kinetic Resolution (Max 50% Yield) cluster_1 Dynamic Kinetic Resolution (Yield >50%) A Racemic Substrate (S-form + R-form) B Product (S-form) A->B Enzyme C Unwanted Substrate (R-form) A->C Unreacted D Racemic Substrate (S-form + R-form) E Product (S-form) D->E Enzyme F Unwanted Substrate (R-form) D->F Unreacted F->D Racemase

Caption: Conceptual comparison of Kinetic vs. Dynamic Kinetic Resolution.

Analytical Validation: The Measure of Success

A successful resolution is defined by the enantiomeric excess (ee) of the products. Accurate and reliable analytical methods are therefore non-negotiable for process monitoring and quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.[5][24] Derivatization with a chiral labeling reagent followed by separation on a standard achiral column is also a powerful method.[5][6]

  • Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral column to separate volatile derivatives of the isoleucine stereoisomers.

  • Other Techniques: Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are also employed for determining enantiomeric purity.[25][26] Recent advances in ion mobility-mass spectrometry also show promise for separating isomers.[27]

TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy, widely applicable, established methods.[28]Chiral columns can be expensive and have limited lifetimes.[25]
Chiral GC Separation of volatile derivatives on a chiral column.High resolution for volatile compounds.Requires derivatization, not suitable for non-volatile compounds.
NMR Spectroscopy Use of chiral shift reagents to induce chemical shift differences.Provides structural information, no separation needed.[26]Lower sensitivity, requires pure samples and specialized reagents.
Capillary Electrophoresis (CE) Differential migration in an electric field using a chiral selector.Very small sample requirement, high efficiency.Can be less robust than HPLC for some applications.

Table 2: Overview of analytical techniques for determining the enantiomeric excess of isoleucine.

Conclusion and Future Outlook

The enzymatic resolution of isoleucine stereoisomers is a mature and powerful technology that provides access to enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[2][29] The choice between aminoacylase, hydantoinase, or lipase-based strategies depends on the desired target isomer (L- or D-), scale of operation, and economic considerations. The integration of dynamic kinetic resolution via in-situ racemization and the use of immobilized enzymes represent key process intensifications that have made these biocatalytic routes industrially competitive.[18][19] Future advancements will likely focus on the discovery of novel enzymes with enhanced stability and substrate scope through protein engineering and metagenomic screening, further expanding the toolkit available to scientists and engineers in drug development.

References

A Technical Guide to the Conformational Analysis of Peptides Containing D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of D-allo-Isoleucine in Peptide Design

In the landscape of drug development and molecular biology, peptides represent a class of molecules with immense therapeutic potential. Their specificity and potency are intimately linked to their three-dimensional structure. The introduction of non-canonical amino acids is a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and ultimately, refine biological activity. Among these, D-amino acids are particularly intriguing as they can induce unique structural motifs not accessible to their L-counterparts.[1][2]

This guide focuses on D-allo-isoleucine, a stereoisomer of L-isoleucine featuring a D-configuration at the α-carbon and an alternate stereochemistry at the β-carbon. This unique arrangement of chiral centers imposes significant steric constraints on the peptide backbone, influencing local and global conformation. Understanding these structural consequences is paramount for the rational design of novel peptide-based therapeutics.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a deep dive into the state-of-the-art experimental and computational techniques used to elucidate the conformational landscape of peptides containing D-allo-isoleucine. We will move beyond mere procedural descriptions to explain the underlying principles and causalities, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.

Chapter 1: The Stereochemical Influence of D-allo-Isoleucine

The defining feature of D-allo-isoleucine is its (2R, 3S) stereochemistry, which contrasts with the (2S, 3S) configuration of the more common L-isoleucine. This seemingly subtle difference has profound implications for the allowable dihedral angles (φ and ψ) of the peptide backbone. The steric bulk of the side chain, particularly the orientation of the methyl group at the β-carbon, restricts the accessible regions of the Ramachandran plot. This often leads to the stabilization of specific turn structures or disruption of canonical secondary structures like α-helices and β-sheets.[1] For instance, the incorporation of a D-amino acid can stabilize β-turns, which are crucial for the biological activity of many peptides.[1]

The presence of D-allo-isoleucine can also influence the dynamics of the peptide, favoring a more folded and proteolytically stable state.[3] Molecular dynamics simulations have shown that the N-terminus of bombinin H4, an antimicrobial peptide containing D-allo-isoleucine, is more stable in a membrane environment compared to its L-isomer counterpart.[4]

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Conformational Analysis in Solution

NMR spectroscopy is an unparalleled tool for studying the structure and dynamics of peptides in a solution environment that mimics physiological conditions.[5][6][7] It provides atomic-resolution information, allowing for a detailed characterization of the conformational ensemble.

Key NMR Observables for Conformational Analysis

Three primary types of NMR data are used to define the conformation of a D-allo-isoleucine-containing peptide:

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and thus to the peptide's conformation.[5][8] Deviations from random coil values can indicate the presence of stable secondary structures.[8] Notably, the α-CH proton of D-allo-isoleucine typically shows a higher chemical shift compared to L-isoleucine residues in the same peptide, while the α-CH carbon exhibits a lower chemical shift, providing a useful diagnostic marker.[9][10]

  • Nuclear Overhauser Effects (NOEs): The NOE provides information about through-space proximity between protons, typically those within 5 Å of each other.[5][11] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the global fold of the peptide.[11][12][13] For medium-sized peptides where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive.[11]

  • J-Coupling Constants (Scalar Couplings): These through-bond couplings provide information about dihedral angles.[5] The Karplus equation describes the relationship between the three-bond J-coupling constant (³J) and the corresponding dihedral angle.[14][15][16] This is particularly valuable for determining backbone (φ) and side-chain (χ) torsion angles.[15]

Experimental Protocol: 2D NMR for Structural Elucidation

A standard suite of 2D NMR experiments is required for the complete conformational analysis of a D-allo-isoleucine-containing peptide.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[17] The choice of solvent and pH should be optimized to ensure peptide stability and solubility.

  • Data Acquisition: Acquire the following 2D NMR spectra on a high-field spectrometer (≥ 500 MHz):[17]

    • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.[12][13]

    • NOESY/ROESY: To identify through-space correlations between protons, providing distance restraints for structure calculation.[12][13][18] Optimize mixing times to maximize signal build-up without significant spin diffusion.[12]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the molecule, with one peak for each N-H group, and is invaluable for resolving resonance overlap.[17][18]

    • ¹H-¹³C HSQC: If the peptide is ¹³C-labeled, this experiment correlates protons with their directly attached carbons.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign all proton and heteronuclear resonances to their specific positions in the peptide sequence.[19]

    • Integrate the cross-peaks in the NOESY/ROESY spectra and convert them into upper-distance bounds.[19]

    • Measure ³J-coupling constants to derive dihedral angle restraints using the Karplus equation.[14][15][20]

Data Presentation: Summary of Key NMR Parameters
NMR Parameter Structural Information Derived Relevant Experiment(s)
Chemical Shifts (¹H, ¹³C, ¹⁵N)Local conformation, secondary structure elements1D, TOCSY, HSQC
NOE/ROEInterproton distances (< 5 Å), global foldNOESY, ROESY
³J-Coupling ConstantsDihedral angles (φ, ψ, χ)COSY, TOCSY

Visualization: NMR-Based Structure Determination Workflow

NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_validation Final Structure Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep Sample Preparation (1-5 mM in H2O/D2O) Peptide_Synthesis->Sample_Prep Lyophilized Peptide NMR_Acquisition Acquire 2D Spectra (TOCSY, NOESY/ROESY, HSQC) Sample_Prep->NMR_Acquisition Assignment Sequential Resonance Assignment NMR_Acquisition->Assignment Spectra Restraints Derive Restraints (Distances, Dihedral Angles) Assignment->Restraints Calculation Structure Calculation & Refinement Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

Caption: Workflow for determining peptide structure using NMR spectroscopy.

Chapter 3: Circular Dichroism (CD) Spectroscopy: A Rapid Tool for Secondary Structure Estimation

Circular Dichroism (CD) spectroscopy is a valuable technique for rapidly assessing the overall secondary structure content of a peptide in solution.[21] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures.

While CD provides a global picture of the secondary structure, it is important to note that the contributions of aromatic and sulfur-containing side chains can interfere with the analysis.[22] Correction methods may be necessary for peptides containing such residues.[22]

Experimental Protocol: Acquiring and Analyzing CD Spectra

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer). The buffer itself should not have a significant CD signal in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum from 260 nm down to 190 nm.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution algorithms.

Chapter 4: Computational Modeling: Bridging Experiment and Theory

Computational methods are indispensable for complementing experimental data and providing a dynamic picture of the peptide's conformational landscape.[3] Molecular dynamics (MD) simulations, in particular, can explore the conformational space available to the peptide and identify the most populated states.

The Synergy of Experimental and Computational Approaches

The most powerful approach to conformational analysis involves the integration of experimental data, such as NMR-derived restraints, with computational modeling.[8] This allows for the refinement of structural ensembles that are consistent with both the experimental observations and the physical principles governing molecular interactions.

Experimental Protocol: MD Simulations with NMR Restraints

Step-by-Step Methodology:

  • System Setup:

    • Build the initial peptide structure, incorporating the D-allo-isoleucine residue.

    • Solvate the peptide in a water box with appropriate ions to neutralize the system.

    • Choose a suitable force field (e.g., AMBER, CHARMM).

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate it.

    • Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

    • Incorporate the experimental distance and dihedral angle restraints from NMR data into the simulation.

  • Analysis:

    • Analyze the trajectory to identify stable conformations and calculate the root mean square fluctuation (RMSF) for each residue to assess flexibility.[8]

    • Cluster the conformations to identify the most representative structures.

Visualization: Integrated Structural Analysis Workflow

Integrated_Workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_analysis Integrated Analysis cluster_result Final Output NMR NMR Spectroscopy Restraints Experimental Restraints NMR->Restraints Distances & Angles CD CD Spectroscopy Refinement Structure Refinement CD->Refinement Secondary Structure Content MD Molecular Dynamics Simulation MD->Refinement Conformational Sampling Restraints->Refinement Ensemble Refined Conformational Ensemble Refinement->Ensemble

Caption: Synergy between experimental and computational methods.

Conclusion

The conformational analysis of peptides containing D-allo-isoleucine requires a multi-faceted approach that combines high-resolution experimental techniques with robust computational methods. NMR spectroscopy provides the detailed atomic-level information necessary for structure determination, while CD spectroscopy offers a rapid assessment of the overall secondary structure. Computational modeling, particularly when guided by experimental restraints, allows for a dynamic and comprehensive understanding of the peptide's conformational landscape. By leveraging the integrated workflow outlined in this guide, researchers can confidently elucidate the structural properties of these unique peptides, paving the way for the design of next-generation therapeutics with enhanced stability and biological activity.

References

A Technical Guide to the Solubility and Stability of D-allo-Isoleucine Ethyl Ester Hydrochloride in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of D-allo-Isoleucine Ethyl Ester Hydrochloride, a critical undertaking for researchers, scientists, and professionals in drug development. In the absence of extensive published data for this specific molecule, this document serves as a practical manual, detailing the necessary experimental protocols to generate reliable and reproducible data. The guide outlines step-by-step methodologies for solubility assessment in common laboratory solvents and the development of a stability-indicating assay through forced degradation studies. By following the principles and protocols within, researchers can establish a robust understanding of the physicochemical properties of this compound, ensuring its effective and safe application in further research and development.

Introduction: The Importance of Physicochemical Characterization

This compound is an amino acid derivative with potential applications in pharmaceutical and biochemical research. As with any active pharmaceutical ingredient (API) or research compound, a thorough understanding of its solubility and stability is paramount. These fundamental properties directly influence its bioavailability, formulation development, storage conditions, and analytical method development.[1] This guide provides the foundational knowledge and experimental designs necessary to empower researchers to independently and accurately determine these critical parameters.

Amino acid esters, particularly in their hydrochloride salt form, are often employed to enhance the solubility of the parent amino acid in various solvents. The ethyl ester and hydrochloride moieties alter the molecule's polarity and ionic character, influencing its interaction with different solvent systems. However, these modifications can also introduce new stability challenges, such as susceptibility to hydrolysis.[2] Therefore, a systematic evaluation of both solubility and stability is not merely a preliminary step but a cornerstone of successful research and development.

This guide is structured to provide not just the "what" but the "why" behind each experimental choice, fostering a deeper understanding of the principles of physicochemical characterization.

Solubility Determination: A Quantitative Approach

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[1] For this compound, determining its solubility in a range of common laboratory solvents is essential for preparing stock solutions, designing reaction conditions, and developing formulations.

Recommended Solvents for Screening

A comprehensive solubility profile should be established across a panel of solvents with varying polarities. The following solvents are recommended for an initial screening:

Solvent ClassRecommended SolventsRationale
Aqueous Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4To assess solubility in physiological-like conditions.
Polar Protic Methanol, EthanolCommon solvents for stock solution preparation and chemical reactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High solubilizing power for a wide range of compounds, frequently used in biological assays.
Non-Polar Dichloromethane (DCM), Ethyl AcetateTo understand the compound's lipophilicity and potential for extraction or purification procedures.
Experimental Protocol: The Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[3][4] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring that a visible amount of undissolved solid remains.

  • Solvent Addition: Accurately add a known volume of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time to equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration in solution plateaus.[4]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to further pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC.[5]

  • Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Diagram of the Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_analysis Analysis & Evaluation stress_acid Acid Hydrolysis analysis Analyze Stressed Samples stress_acid->analysis stress_base Base Hydrolysis stress_base->analysis stress_ox Oxidation stress_ox->analysis stress_therm Thermal stress_therm->analysis stress_photo Photolytic stress_photo->analysis hplc_dev Develop Separation Method hplc_opt Optimize Resolution hplc_dev->hplc_opt hplc_val Validate Method (Specificity) hplc_opt->hplc_val analysis->hplc_opt eval Identify Degradants & Assess Mass Balance analysis->eval eval->hplc_val

References

Determining the Crystal Structure of D-allo-Isoleucine Ethyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for determining the single-crystal X-ray structure of D-allo-Isoleucine Ethyl Ester Hydrochloride. While a published crystal structure for this specific compound is not currently available in crystallographic databases, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent structural elucidation. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical synthesis and crystallographic principles. We will delve into the causality behind experimental choices, ensuring a self-validating system from material preparation to final structural refinement and validation.

Introduction: The Significance of Stereochemistry and Solid-State Structure

D-allo-Isoleucine, a diastereomer of L-isoleucine, and its derivatives are of significant interest in peptide synthesis and drug development.[1] The ethyl ester hydrochloride salt enhances the compound's solubility and stability, making it a valuable building block. The precise three-dimensional arrangement of atoms in the solid state, or its crystal structure, governs many of its physicochemical properties, including dissolution rate, bioavailability, and manufacturing characteristics. Therefore, obtaining a high-resolution crystal structure is a critical step in its comprehensive characterization.[2]

This guide will provide a practical, step-by-step methodology for achieving this, covering the entire workflow from synthesis to the final crystallographic information file (CIF).

Synthesis and Purification of this compound

The synthesis of amino acid ester hydrochlorides is a well-established chemical transformation.[3] The following protocol is adapted from standard esterification procedures of amino acids.

Materials and Reagents
Reagent/MaterialGradeSupplier
D-allo-Isoleucine≥98% (HPLC)Sigma-Aldrich
Anhydrous Ethanol (EtOH)ACS GradeFisher Scientific
Thionyl Chloride (SOCl₂)Reagent GradeMerck
Diethyl EtherAnhydrousVWR
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-allo-Isoleucine (10.0 g, 76.2 mmol) in anhydrous ethanol (150 mL).

  • Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (8.3 mL, 114.3 mmol) dropwise over 30 minutes. Rationale: The slow addition of thionyl chloride is crucial to control the exothermic reaction and prevent the formation of byproducts. Thionyl chloride reacts with ethanol to form ethyl chlorosulfite, which in turn esterifies the carboxylic acid. The in-situ generation of HCl ensures the protonation of the amine, forming the hydrochloride salt.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.

  • Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot anhydrous ethanol. Slowly add anhydrous diethyl ether until the solution becomes turbid. Cool the mixture to 0 °C to induce crystallization.

  • Final Product: Collect the white crystalline product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Characterization of the Synthesized Product

The purity and identity of the synthesized this compound should be confirmed by:

  • ¹H NMR Spectroscopy: To confirm the presence of the ethyl ester group and the overall molecular structure.

  • Mass Spectrometry: To verify the molecular weight of the cation.

  • Melting Point Analysis: To assess the purity of the compound.

Crystallization: The Gateway to a High-Quality Structure

Obtaining single crystals of sufficient size and quality is paramount for a successful X-ray diffraction experiment.[4] For a small organic hydrochloride salt, several crystallization techniques can be employed.

General Considerations
  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A systematic solvent screen is recommended to identify suitable solvents or solvent systems. The ideal solvent will dissolve the compound at an elevated temperature and allow for slow crystal growth upon cooling.

Recommended Crystallization Protocols

Protocol A: Slow Evaporation

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent like dichloromethane) in a small vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol B: Vapor Diffusion

  • Dissolve the compound in a solvent in which it is readily soluble (the "well solvent").

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant").

  • Over time, the precipitant vapor will diffuse into the well solvent, reducing the solubility of the compound and inducing crystallization.

Protocol C: Microbatch Under-Oil Crystallization

This technique is particularly useful for water-soluble salts.[5]

  • Prepare a concentrated aqueous solution of the compound.

  • Dispense small droplets (nanoliter to microliter scale) of this solution into the wells of a microplate.

  • Cover the droplets with an inert oil (e.g., paraffin oil).

  • The oil layer controls the slow dehydration of the aqueous droplets, leading to supersaturation and crystal growth.[5]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to perform the X-ray diffraction experiment.

Experimental Workflow Diagram

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[4][6]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods. This yields an initial electron density map.[7] Software such as SHELXT is commonly used for this step.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[8] This process iteratively adjusts the atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors. Software such as SHELXL is the standard for this process.[9]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Analysis and Interpretation

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[10][11] This file contains all the essential information about the crystal structure.

Hypothetical Crystallographic Data Table

The following table presents a set of plausible crystallographic parameters for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₈H₁₈ClNO₂
Formula Weight195.69
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1223.7
Z4
Density (calculated) (g/cm³)1.062
R-factor (%)< 5
Goodness-of-fit~1
Visualization and Molecular Geometry

The CIF can be visualized using software like Mercury to analyze the molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing.[12][13]

Logical Relationship Diagram

G cluster_input Input Data cluster_analysis Structural Analysis cluster_output Derived Properties cif Crystallographic Information File (CIF) conformation Molecular Conformation cif->conformation h_bonding Hydrogen Bonding Network cif->h_bonding packing Crystal Packing cif->packing physicochemical Physicochemical Properties conformation->physicochemical h_bonding->physicochemical packing->physicochemical

References

Methodological & Application

Application Notes and Protocols: Incorporation of D-allo-Isoleucine into Non-Ribosomal Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into non-ribosomal peptides (NRPs) represents a powerful strategy for the generation of novel bioactive compounds with enhanced therapeutic properties. D-amino acids, in particular, can confer resistance to proteolysis, thereby increasing the in vivo half-life of peptide-based drugs. This guide provides a comprehensive overview of the principles and methodologies for the incorporation of the non-proteinogenic amino acid D-allo-isoleucine into NRPs using non-ribosomal peptide synthetase (NRPS) machinery. We will explore both in vivo and in vitro strategies, from the engineering of NRPS adenylation domains to the analytical validation of D-allo-isoleucine incorporation. The protocols provided herein are intended as a foundational framework, requiring optimization for specific NRPS systems and target peptides.

Introduction: The Significance of D-allo-Isoleucine in NRPs

Non-ribosomal peptides are a class of natural products synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs).[1] Unlike ribosomal protein synthesis, NRPSs are not constrained to the 20 proteinogenic amino acids and can incorporate a vast array of alternative monomers, including D-amino acids, fatty acids, and heterocyclic compounds.[2][3] This flexibility allows for the generation of structurally diverse peptides with a wide range of biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1]

D-allo-isoleucine, a stereoisomer of L-isoleucine, is a non-proteinogenic amino acid that can impart unique conformational properties and increased stability to peptides. Its incorporation can lead to enhanced biological activity and improved pharmacokinetic profiles, making it a desirable building block in drug discovery.[4]

This document will guide researchers through the process of rationally incorporating D-allo-isoleucine into a target non-ribosomal peptide. We will cover the fundamental enzymology of NRPSs, strategies for engineering these molecular machines, and the analytical techniques required to confirm successful incorporation.

The NRPS Assembly Line: A Primer

The synthesis of non-ribosomal peptides occurs on a multi-enzyme complex organized into modules. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain and typically consists of three core domains:

  • Adenylation (A) Domain: This domain selects and activates the specific amino acid substrate by hydrolyzing ATP to form an aminoacyl-adenylate intermediate.[5][6] The A-domain is the primary gatekeeper of substrate specificity.[5]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to a 4'-phosphopantetheine (Ppant) arm attached to the T-domain, forming a thioester bond.[7]

  • Condensation (C) Domain: The C-domain catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T-domain (the acceptor) and the growing peptide chain attached to the T-domain of the preceding module (the donor).[8][9]

Additional domains, such as epimerization (E) domains that convert L-amino acids to their D-isomers, can also be present within a module.[8] The final peptide is typically released from the NRPS by a thioesterase (TE) domain, which can catalyze hydrolysis or cyclization.[9]

graph NRPS_Module { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Simplified workflow of a single NRPS elongation module.

Strategies for Incorporating D-allo-Isoleucine

There are two primary strategies for incorporating D-allo-isoleucine into a non-ribosomal peptide: in vivo precursor feeding to an engineered microbial host and in vitro reconstitution of the NRPS enzymatic machinery.

In Vivo Incorporation via Precursor Feeding

This approach involves providing D-allo-isoleucine exogenously to a microbial strain that expresses the target NRPS. For this to be successful, the A-domain of the corresponding NRPS module must be able to recognize and activate D-allo-isoleucine. This often requires protein engineering of the A-domain.

3.1.1. Engineering the Adenylation Domain

The specificity of an A-domain is determined by a "non-ribosomal code," a set of key amino acid residues within the substrate-binding pocket.[7][10] By altering these residues through site-directed mutagenesis, it is possible to change the substrate preference of the A-domain.

Protocol 1: Site-Directed Mutagenesis of an Adenylation Domain

This protocol provides a general framework for performing site-directed mutagenesis to alter the specificity of an A-domain. The example of mutating the phenylalanine-activating A-domain of Gramicidin S synthetase (GrsA) is often used as a model system.[10]

Materials:

  • Expression vector containing the gene for the target NRPS module or A-domain.

  • Mutagenic primers designed to introduce the desired amino acid substitutions.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for cloning and plasmid propagation.

  • DNA sequencing services.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification: Perform a PCR reaction using the plasmid containing the wild-type gene as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. A typical thermal cycling program is:

    • Initial denaturation: 95°C for 2 minutes.

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-68°C for 1 minute (optimize based on primer Tm).

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

3.1.2. Heterologous Expression and Precursor Feeding

Once a suitable NRPS variant is obtained, the corresponding gene cluster can be expressed in a heterologous host, such as Streptomyces lividans or E. coli. The host is then cultured in the presence of D-allo-isoleucine.

Protocol 2: Precursor Feeding for in vivo Incorporation

This protocol outlines a general procedure for precursor feeding. Optimal concentrations of D-allo-isoleucine and induction conditions must be determined empirically.

Materials:

  • Heterologous host strain (e.g., S. lividans, E. coli) carrying the engineered NRPS gene cluster.

  • Appropriate culture medium and antibiotics.

  • D-allo-isoleucine.

  • Inducer for gene expression (e.g., IPTG for E. coli).

  • Amberlite XAD-16 resin or other suitable resin for product capture.[11]

Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered microbial strain in the appropriate medium.

  • Production Culture: Inoculate the production culture medium with the seed culture. If using an inducible promoter, add the inducer at the appropriate cell density (e.g., OD600 of 0.4-0.6 for E. coli).

  • Precursor Feeding: Add D-allo-isoleucine to the culture medium. The optimal concentration can range from 1-10 mM and should be determined experimentally. It may be beneficial to add the precursor at the time of induction or in a fed-batch manner.

  • Product Capture: Add a sterile resin such as Amberlite XAD-16 (typically 2-5% v/v) to the culture to adsorb the produced non-ribosomal peptide, which can facilitate purification.[11]

  • Fermentation: Continue the fermentation for 24-72 hours.

  • Harvesting and Extraction: Harvest the cells and/or resin by centrifugation. Extract the non-ribosomal peptide from the cell pellet and/or resin using an appropriate organic solvent (e.g., methanol, ethyl acetate).

graph InVivo_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: General workflow for in vivo incorporation of D-allo-isoleucine.
In Vitro Reconstitution of NRPS Modules

An alternative to whole-cell fermentation is the in vitro reconstitution of the NRPS machinery. This approach offers greater control over reaction conditions and can be useful for mechanistic studies and for synthesizing peptides that are toxic to the host organism.

Protocol 3: In Vitro NRP Synthesis

This protocol describes the basic steps for reconstituting a minimal NRPS system in vitro. It requires the expression and purification of the necessary NRPS modules.[12]

Materials:

  • Purified NRPS module(s) (apo-form).

  • Purified phosphopantetheinyl transferase (e.g., Sfp).

  • Coenzyme A (CoA).

  • D-allo-isoleucine and other required amino acids.

  • ATP.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT).

Procedure:

  • Protein Expression and Purification: Express the target NRPS module(s) (typically with a purification tag like His6) in a suitable host (e.g., E. coli). Purify the proteins using affinity chromatography.[7] Co-expression with a phosphopantetheinyl transferase may be necessary for producing the functional holo-enzyme.[1]

  • Holo-Enzyme Preparation: If the purified NRPS is in the apo-form (lacking the Ppant arm), it must be activated. Incubate the apo-NRPS with CoA and a phosphopantetheinyl transferase (like Sfp) to attach the Ppant arm.[12]

  • In Vitro Reaction: Set up the reaction mixture containing the holo-NRPS module(s), D-allo-isoleucine, other necessary amino acids, and ATP in the reaction buffer.

  • Incubation: Incubate the reaction at an optimal temperature (typically 25-37°C) for several hours.

  • Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate) and extract the synthesized peptide.

  • Analysis: Analyze the reaction products by LC-MS/MS.

3.2.1. A-Domain Specificity Assay (ATP-PPi Exchange)

To confirm that an engineered A-domain can activate D-allo-isoleucine, an ATP-pyrophosphate (PPi) exchange assay can be performed. This assay measures the amino acid-dependent exchange of 32P-labeled PPi into ATP.[5] A non-radioactive version of this assay using malachite green to detect the phosphate produced has also been developed.[13]

ParameterIn Vivo Precursor FeedingIn Vitro Reconstitution
Advantages - Potentially higher yields. - Scalable for production.- Precise control over reaction conditions. - Suitable for toxic peptides. - Ideal for mechanistic studies.
Disadvantages - Requires successful heterologous expression. - Precursor uptake and toxicity can be issues. - Optimization of fermentation conditions is necessary.- Requires protein purification. - Lower yields are common. - Can be expensive for large-scale synthesis.

Analytical Validation

The successful incorporation of D-allo-isoleucine must be rigorously verified using appropriate analytical techniques.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for identifying the synthesized peptide. The mass of the product should correspond to the expected mass with the incorporation of D-allo-isoleucine. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence.

Protocol 4: LC-MS/MS Analysis of the Synthesized Peptide

  • Sample Preparation: Dissolve the extracted and purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the components using a water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Compare the observed mass of the target peptide with the theoretical mass. Perform MS/MS on the parent ion to obtain fragment ions that can be used to confirm the amino acid sequence.

Chiral Analysis

Since D-allo-isoleucine is a stereoisomer of L-isoleucine, mass spectrometry alone cannot confirm its incorporation. Chiral analysis is required to determine the stereochemistry of the incorporated amino acid.

Protocol 5: Chiral Amino Acid Analysis

This protocol involves hydrolyzing the peptide and then analyzing the constituent amino acids using a chiral method.[4]

Materials:

  • Purified peptide.

  • 6 M HCl.

  • Chiral derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4]

  • LC-MS system.

Procedure:

  • Acid Hydrolysis: Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: After removing the acid by evaporation, derivatize the resulting amino acid mixture with a chiral derivatizing agent like Marfey's reagent. This creates diastereomers that can be separated on a standard reverse-phase HPLC column.[4]

  • LC-MS Analysis: Analyze the derivatized amino acids by LC-MS. The retention time of the D-allo-isoleucine derivative will be different from that of L-isoleucine, L-allo-isoleucine, and D-isoleucine.

  • Comparison to Standards: Compare the retention times of the amino acids from the hydrolyzed peptide to those of derivatized standards of all four isoleucine stereoisomers to confirm the presence of D-allo-isoleucine.

graph Chiral_Analysis { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Workflow for the chiral analysis of the incorporated amino acid.

Conclusion and Future Perspectives

The incorporation of D-allo-isoleucine into non-ribosomal peptides is a promising avenue for the development of novel therapeutics. The strategies and protocols outlined in this guide provide a foundation for researchers to engineer NRPS machinery and produce peptides with this valuable non-proteinogenic amino acid. While the provided protocols are general, they highlight the critical steps and considerations for successful incorporation and validation. Future work in this area will likely focus on the development of more efficient and predictable methods for A-domain engineering, as well as the expansion of the substrate scope of NRPSs to include an even wider array of non-natural building blocks.

References

D-allo-Isoleucine Ethyl Ester Hydrochloride: A Strategic Chiral Building Block in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic application of D-allo-Isoleucine Ethyl Ester Hydrochloride. We will move beyond simple procedural outlines to explore the underlying chemical principles, offer field-proven protocols, and provide the rationale behind critical experimental choices. Our focus is to empower you to leverage the unique stereochemical attributes of this valuable chiral building block in your asymmetric synthesis campaigns.

Foundational Understanding: The Role and Value of D-allo-Isoleucine

D-allo-Isoleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure is defined by the (2R,3S) absolute configuration, distinguishing it from its other three stereoisomers (L-isoleucine, D-isoleucine, and L-allo-isoleucine).[1][2] This distinct three-dimensional arrangement of its two stereocenters—one at the α-carbon and another at the β-carbon—is the source of its utility in stereocontrolled synthesis.

The compound this compound is a synthetically convenient derivative.[3]

  • Ethyl Ester: This group protects the carboxylic acid functionality, preventing its interference in reactions targeting the amine group and enhancing solubility in common organic solvents.

  • Hydrochloride Salt: The salt form renders the molecule a stable, crystalline solid, which is significantly easier to handle, weigh, and store compared to the free amine, which can be an oil.[3][4] It is typically stored in an inert atmosphere at 2-8°C.[3][4]

This reagent is a prime example of a "chiral pool" starting material—a readily available, enantiomerically pure compound used to impart chirality into new, more complex molecules. Its primary applications include serving as a chiral auxiliary to direct the stereochemistry of new bond formations and as a direct precursor for incorporating the unique D-allo-isoleucine moiety into peptides and natural products.

Physicochemical and Safety Profile

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 315700-65-3[3][5]
Molecular Formula C₈H₁₈ClNO₂[3][5]
Molecular Weight 195.69 g/mol [3][5]
Appearance White to Yellow Solid[3][4]
Purity Typically ≥97%[3][4]
Storage Conditions 2-8°C, Inert atmosphere[3][4]
Parent Amino Acid M.P. 291 °C (dec.) (lit.)[6]
Parent Amino Acid Optical Activity [α]20/D −38° in 6 M HCl

Safety Considerations: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and cause skin, eye, and respiratory irritation.[3][6] Standard personal protective equipment (PPE), including gloves and safety glasses, should be employed during handling.

Core Application I: As a Chiral Auxiliary for Diastereoselective Transformations

One of the most powerful applications of D-allo-isoleucine ethyl ester is as a chiral auxiliary. In this role, it is temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The inherent chirality and steric bulk of the isoleucine backbone effectively shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered face.

Conceptual Workflow

The general strategy involves forming an amide bond between the chiral amine and a prochiral carboxylic acid, performing a diastereoselective reaction, and finally cleaving the auxiliary to release the desired enantiomerically enriched product.

start_node start_node process_node process_node reagent_node reagent_node output_node output_node cleavage_node cleavage_node A D-allo-Isoleucine Ethyl Ester HCl B Free Amine Generation A->B C Amide Coupling B->C D Diastereoselective Transformation (e.g., Alkylation, Reduction) C->D E Auxiliary Cleavage (Hydrolysis) D->E F Enantiomerically Enriched Product E->F G Recovered D-allo-Isoleucine E->G R1 Non-nucleophilic Base (e.g., Et3N, DIPEA) R1->B R2 Prochiral Acyl Source + Coupling Agent (EDCI) R2->C R3 Electrophile / Reagent R3->D R4 Acid or Base R4->E

Caption: Workflow for using D-allo-isoleucine ethyl ester as a chiral auxiliary.

Protocol 2.1: Diastereoselective Amide Formation

This protocol details the coupling of D-allo-isoleucine ethyl ester with a generic prochiral carboxylic acid, a critical first step in many auxiliary-based syntheses.

Materials:

  • This compound

  • Prochiral Carboxylic Acid (e.g., 2-phenylpropanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise. Stir for 15-20 minutes at 0°C. A white precipitate of triethylammonium chloride may form.

    • Scientist's Note: A non-nucleophilic tertiary amine is crucial here. It acts solely as a proton scavenger to neutralize the HCl salt, liberating the primary amine nucleophile without competing in the subsequent coupling reaction.

  • Carboxylic Acid Activation:

    • In a separate flask, dissolve the prochiral carboxylic acid (1.05 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Stir at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive HOBt ester.

    • Rationale: Direct reaction between a carboxylic acid and an amine is slow. EDCI is a water-soluble carbodiimide that activates the carboxyl group.[7] HOBt is added to suppress potential side reactions and minimize racemization of the activated acid.[8]

  • Amide Coupling:

    • Transfer the activated acid solution from Step 2 to the free amine solution from Step 1 at 0°C using a cannula or dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent might be 30-50% ethyl acetate in hexanes. The product amide should have an Rf value intermediate between the starting amine and acid.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality: The acid wash removes any unreacted triethylamine. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can often be determined by careful analysis of the ¹H NMR spectrum.

Core Application II: As a Direct Precursor in Peptide and Natural Product Synthesis

The unique (2R,3S) stereochemistry of D-allo-isoleucine is a structural motif found in several bioactive natural products, such as certain antimicrobial peptides and isostatine.[9][10] In these cases, the ethyl ester hydrochloride serves as a practical starting material for incorporating this specific residue into the target molecule.

Conceptual Workflow

The strategy involves standard peptide synthesis steps: N-terminal protection of the amino acid, followed by C-terminal deprotection (hydrolysis of the ethyl ester), and subsequent coupling to a growing peptide chain.

start_node start_node process_node process_node reagent_node reagent_node output_node output_node final_node final_node A D-allo-Isoleucine Ethyl Ester HCl B Free Base Generation A->B C N-Terminal Protection (e.g., Fmoc, Boc) B->C D Saponification (Ethyl Ester Hydrolysis) C->D E N-Protected D-allo-Isoleucine D->E F Peptide Coupling E->F G Peptide Chain containing D-allo-Isoleucine F->G R1 Base (Et3N) R1->B R2 Fmoc-OSu or Boc2O R2->C R3 Base (LiOH, NaOH) in THF/H2O R3->D R4 Amino Acid / Peptide + Coupling Agent R4->F

Caption: Workflow for preparing D-allo-isleucine for peptide synthesis.

Protocol 3.1: N-Fmoc Protection and Saponification

This protocol describes the preparation of Fmoc-D-allo-Ile-OH, a building block ready for solid-phase or solution-phase peptide synthesis.

Materials:

  • This compound

  • 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • N-Fmoc Protection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at room temperature.

    • Stir the biphasic mixture vigorously overnight.

    • Scientist's Note: The Schotten-Baumann conditions (aqueous base) are effective for N-protection. The bicarbonate neutralizes the HCl salt and the acid byproduct of the reaction, driving the formation of the stable Fmoc-protected amine.

  • Protection Work-up:

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude Fmoc-D-allo-Ile-OEt can often be used directly in the next step.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude protected ester from Step 2 in a 3:1 mixture of THF and water.

    • Cool the solution to 0°C.

    • Add solid lithium hydroxide (LiOH·H₂O, 2-3 eq) portion-wise.

    • Stir at 0°C and allow to warm to room temperature, monitoring by TLC until the starting ester is consumed (typically 2-4 hours).

    • Rationale: Saponification is the base-mediated hydrolysis of the ester to the carboxylate salt. LiOH is a common choice as it minimizes side reactions. The THF co-solvent ensures the substrate remains dissolved.

  • Final Work-up and Isolation:

    • Once hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-polar impurities.

    • Cool the aqueous layer to 0°C and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate of the product should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, Fmoc-D-allo-Ile-OH.

    • Verify the structure and purity by NMR and mass spectrometry before use in peptide synthesis.

By mastering these fundamental protocols and understanding the chemical principles behind them, researchers can effectively integrate this compound into their synthetic strategies to access complex, stereochemically defined molecules.

References

"application of D-allo-isoleucine in the synthesis of antimicrobial peptides"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of D-allo-isoleucine in the Synthesis of Next-Generation Antimicrobial Peptides

Abstract

The therapeutic potential of antimicrobial peptides (AMPs) is significantly hampered by their susceptibility to proteolytic degradation in biological systems. A proven strategy to overcome this limitation is the incorporation of non-proteinogenic D-amino acids. This guide provides a detailed technical overview and practical protocols for the application of D-allo-isoleucine, a diastereomer of L-isoleucine, in the chemical synthesis of AMPs. We delve into the rationale behind its use, focusing on its profound impact on proteolytic stability, biological activity, and secondary structure. This document is intended for researchers, chemists, and drug development professionals seeking to engineer robust and potent peptide-based antimicrobial agents.

Introduction: Overcoming the Achilles' Heel of Antimicrobial Peptides

Antimicrobial peptides represent a promising class of therapeutics to combat the growing threat of antibiotic-resistant bacteria.[1] These naturally occurring molecules often exhibit broad-spectrum activity and a low propensity for inducing resistance due to their primary mechanism of action, which typically involves the physical disruption of microbial membranes.[1][2] However, the clinical translation of AMPs composed exclusively of L-amino acids is often thwarted by their rapid degradation by host and bacterial proteases.[3][4][5]

A powerful strategy to circumvent this instability is the substitution of L-amino acids with their D-enantiomers.[6][7] Proteases are highly stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids, rendering peptides containing D-residues highly resistant to proteolysis.[3][4] Among the available D-amino acids, D-allo-isoleucine offers a unique structural element for peptide design. As a diastereomer of the proteinogenic L-isoleucine, it possesses two chiral centers, at the α-carbon (R-configuration) and the β-carbon (S-configuration).[8][9] This distinct stereochemistry can be leveraged not only to confer stability but also to fine-tune the peptide's conformation and biological function.

This application note will provide the scientific rationale and detailed experimental protocols for the incorporation of D-allo-isoleucine into AMPs via Solid-Phase Peptide Synthesis (SPPS), along with methods for their subsequent characterization and functional evaluation.

The Rationale: Why D-allo-isoleucine?

The decision to incorporate D-allo-isoleucine is driven by its ability to confer multiple advantageous properties to a peptide scaffold.

Conferring Robust Proteolytic Resistance

The fundamental advantage of any D-amino acid is the steric blockade of protease activity. The mirror-image configuration of the D-amino acid side chain does not fit into the active site of common proteases like trypsin and chymotrypsin, effectively halting degradation at or near the substitution site.[3][7] This dramatically increases the peptide's half-life in biological fluids such as serum, a critical parameter for therapeutic efficacy.[3][5]

Modulating Structure and Function

Unlike simple enantiomeric replacement (e.g., L-Isoleucine to D-Isoleucine), the diastereomeric nature of D-allo-isoleucine introduces a more complex structural perturbation.

  • Conformational Impact : While a full D-enantiomer of an α-helical peptide will form a stable, but left-handed, helix, a single D-allo-isoleucine substitution in an L-peptide sequence can act as a helix breaker or induce a specific turn.[4] This conformational change can be strategically employed to optimize the peptide's amphipathicity—the spatial separation of hydrophobic and cationic residues essential for membrane interaction.

  • Preservation of Non-Chiral Mechanisms : Many AMPs kill bacteria by disrupting the lipid bilayer, a mechanism that does not depend on interaction with a specific chiral protein receptor.[6][10] Consequently, D-amino acid-containing analogues often retain, and sometimes even exceed, the antimicrobial potency of their L-counterparts.[3][11]

  • Case Study - Bombinin H4 : A compelling natural example is Bombinin H4, an anti-parasitic peptide containing D-allo-isoleucine at the second position.[12] This single substitution makes it significantly more potent against Leishmania than its all-L isomer, Bombinin H2. Structural studies suggest the N-terminus, featuring L-Isoleucine followed by D-allo-isoleucine, adopts a stable conformation that acts as an anchor in the parasite's membrane, facilitating rapid membrane disruption.[12]

Caption: Stereoisomers of Isoleucine.

Synthesis and Purification Protocol

The method of choice for chemically synthesizing peptides containing unnatural amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14] This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 check Repeat Cycle? wash2->check check->deprotection Yes cleavage Final Cleavage (TFA Cocktail) check->cleavage No end Purified Peptide cleavage->end

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Fmoc-SPPS of a D-allo-isoleucine Analogue

This protocol outlines the manual synthesis of a model 12-amino acid peptide, Ac-Lys-X-Leu-Phe-Lys-Lys-Leu-Leu-Lys-Phe-Leu-Arg-NH2, where X is D-allo-isoleucine, on a Rink Amide resin.

Materials & Reagents:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Fmoc-protected L-amino acids and Fmoc-D-allo-Isoleucine-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: HPLC-grade DMF, DCM (Dichloromethane), Anhydrous Diethyl Ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell 200 mg of Rink Amide resin (~0.1 mmol) in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Repeat with a second 7-minute agitation.

  • Washing: Wash the resin thoroughly (5 times) with DMF, followed by DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.

  • First Amino Acid Coupling (C-terminal Arg):

    • In a separate tube, pre-activate Fmoc-L-Arg(Pbf)-OH (0.3 mmol, 3 eq.) with HBTU (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF for 2 minutes.

    • Add the activation mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin as described in step 3.

  • Iterative Cycles: Repeat steps 2 (Deprotection) and 4 (Coupling) for each subsequent amino acid in the sequence (Leu, Phe, Lys(Boc), etc.), working from the C-terminus to the N-terminus. When the sequence calls for D-allo-isoleucine, use Fmoc-D-allo-Ile-OH with the standard coupling protocol.

  • N-terminal Acetylation (Optional): After the final Fmoc deprotection of the N-terminal Lysine, wash the resin and treat with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Wash: Wash the fully assembled peptide-resin extensively with DMF, then DCM, and finally methanol. Dry the resin under a high vacuum for several hours.

  • Cleavage and Global Deprotection:

    • Add 5 mL of the cold cleavage cocktail to the dry resin in a fume hood.

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of ice-cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge the ether suspension, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet. Dissolve it in a minimal amount of 10% acetic acid/water.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., ESI-MS).[15]

Peptide Characterization and Functional Evaluation

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the peptide's secondary structure.

Protocol:

  • Prepare a 50 µM peptide stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • For membrane-mimicking conditions, prepare parallel samples in 50% TFE (2,2,2-trifluoroethanol) or with 30 mM SDS (sodium dodecyl sulfate) micelles.

  • Acquire CD spectra from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.

  • A peptide adopting an α-helical conformation will show characteristic minima at ~208 and ~222 nm. Note that an all-D peptide forming a left-handed helix will exhibit a mirror-image spectrum with maxima at these wavelengths.[10][11]

Proteolytic Stability Assay

This assay quantifies the peptide's resistance to enzymatic degradation.

Protocol:

  • Incubate the peptide (e.g., at 50 µM) with a protease (e.g., 10 µg/mL trypsin) or with 50% human serum at 37°C.[3][4]

  • At various time points (0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of 1% TFA.

  • Analyze the samples by RP-HPLC.

  • Calculate the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak relative to the t=0 sample.

Peptide VariantProteaseHalf-life (hours)
Model L-Peptide Trypsin< 0.5
Model D-allo-Ile Peptide Trypsin> 24
Model L-Peptide Human Serum~ 1.5
Model D-allo-Ile Peptide Human Serum> 24
Table 1: Representative stability data comparing an all-L peptide with its D-allo-isoleucine-containing analogue. Data is illustrative.
Antimicrobial and Hemolytic Activity Assays

Minimum Inhibitory Concentration (MIC) Determination:

  • Perform a serial two-fold dilution of the peptide in Mueller-Hinton broth in a 96-well plate.[16]

  • Inoculate each well with a bacterial suspension (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

Peptide VariantE. coli MIC (µM)S. aureus MIC (µM)
Model L-Peptide 168
Model D-allo-Ile Peptide 168
Table 2: Representative MIC data. The incorporation of a single D-amino acid often preserves antimicrobial activity against key pathogens.

Hemolytic Activity Assay:

  • Prepare a 2% suspension of fresh human red blood cells (hRBCs) in phosphate-buffered saline (PBS).

  • Add serial dilutions of the peptide to the hRBC suspension in a 96-well plate.

  • Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubate for 1 hour at 37°C.

  • Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[17]

Mechanism Spotlight: D-allo-isoleucine as a Membrane Anchor

The unique stereochemistry of D-allo-isoleucine can facilitate novel membrane interactions, as exemplified by Bombinin H4.[12] The cis-conformation adopted by the L-Ile¹ and D-allo-Ile² residues creates a stable N-terminal structure that inserts into and anchors the peptide to the target cell membrane. This anchoring facilitates the accumulation of peptide molecules to a threshold concentration required for membrane permeabilization and cell lysis.

Anchoring_Mechanism cluster_membrane Lipid Bilayer cluster_peptide Bombinin H4 Peptide p1 Lipid p2 Lipid p3 Lipid p4 Lipid p5 Lipid p6 Lipid anchor N-Terminus Anchor (L-Ile + D-allo-Ile) anchor->p2 Inserts & Stabilizes helix α-Helical Body helix->p5 Disrupts Membrane

Caption: Proposed anchoring mechanism of Bombinin H4 in a target membrane.

Conclusion

The strategic incorporation of D-allo-isoleucine is a highly effective tool in the design of antimicrobial peptides with superior therapeutic properties. It provides a reliable method to engineer profound resistance to proteolytic degradation, a primary obstacle for peptide drug development. Furthermore, its unique diastereomeric structure can be exploited to modulate peptide conformation and function, potentially enhancing activity and reducing host cell toxicity. The robust and well-established protocols of Fmoc-SPPS make the synthesis of such modified peptides accessible to any standard peptide chemistry laboratory. By combining enhanced stability with potent antimicrobial action, D-allo-isoleucine-containing peptides represent a significant step forward in the development of next-generation antibiotics.

References

Application Notes and Protocols for Isotopic Labeling of Peptides Using D-allo-Isoleucine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Dimension in Quantitative Proteomics

In the landscape of quantitative proteomics and drug development, stable isotope labeling has become an indispensable tool for the accurate quantification of peptides and proteins.[1] Standard methods, while powerful, often fall short in providing information about the stereochemistry of amino acid residues within a peptide. The incorporation of D-amino acids into peptide therapeutics is a well-established strategy to enhance proteolytic stability and modulate biological activity.[2][3][4][5] This application note delves into a sophisticated labeling strategy that utilizes stable isotope-labeled D-allo-Isoleucine derivatives. This approach not only facilitates robust quantification but also enables the unambiguous differentiation of diastereomeric peptides by mass spectrometry, a challenge for conventional methodologies.[6][7]

The use of D-allo-Isoleucine, a non-proteinogenic amino acid, introduces a unique chiral center that, when combined with isotopic labeling, provides a powerful tool for researchers. This guide will provide a comprehensive overview of the principles, detailed protocols for the synthesis of labeled D-allo-Isoleucine derivatives, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle: Leveraging Chirality and Mass for Unambiguous Identification

Isoleucine has two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). The four stereoisomers are L-Isoleucine (2S,3S), D-Isoleucine (2R,3R), L-allo-Isoleucine (2S,3R), and D-allo-Isoleucine (2R,3S). While mass spectrometry can distinguish between molecules with different mass-to-charge ratios, it cannot inherently differentiate between stereoisomers like L-Isoleucine and L-allo-Isoleucine, or their respective D-enantiomers, as they have identical masses.[6][7]

This protocol leverages the chromatographic separation of diastereomers. A peptide containing L-Isoleucine and another containing D-allo-Isoleucine are diastereomers and will exhibit different retention times on a chiral or even a standard reverse-phase HPLC column. By synthesizing a peptide with a stable isotope-labeled D-allo-Isoleucine, we create a standard that is chemically identical to the unlabeled D-allo-Isoleucine-containing peptide but has a distinct mass shift. This allows for co-elution and precise quantification of the D-allo-Isoleucine-containing peptide, while being chromatographically resolved from the L-Isoleucine-containing diastereomer.

PART 1: Synthesis of Isotopically Labeled Fmoc-D-allo-Isoleucine-OH

A robust and well-characterized starting material is crucial for the successful synthesis of labeled peptides. This section outlines the synthesis of Fmoc-D-allo-[¹³C₆, ¹⁵N]-Isoleucine-OH.

Protocol 1: Synthesis of Fmoc-D-allo-[¹³C₆, ¹⁵N]-Isoleucine-OH

This protocol is a conceptualized pathway based on established chemical principles and the availability of starting materials.

Materials:

  • D-allo-Isoleucine-[¹³C₆, ¹⁵N] (custom synthesis or from a specialized supplier)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve D-allo-Isoleucine-[¹³C₆, ¹⁵N] (1 equivalent) in 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the cooled solution (0 °C), add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure Fmoc-D-allo-[¹³C₆, ¹⁵N]-Isoleucine-OH.

  • Characterization: Confirm the structure and isotopic enrichment by NMR spectroscopy and high-resolution mass spectrometry.

Parameter Value
Starting MaterialD-allo-Isoleucine-[¹³C₆, ¹⁵N]
ReagentFmoc-OSu
Expected ProductFmoc-D-allo-[¹³C₆, ¹⁵N]-Isoleucine-OH
Expected Mass Shift+7 Da compared to unlabeled

PART 2: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the labeled D-allo-Isoleucine derivative into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9][10][11]

Protocol 2: Manual Fmoc SPPS of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-D-allo-Ile -Leu-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-allo-[¹³C₆, ¹⁵N]-Isoleucine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in N,N-Dimethylformamide (DMF) (20% v/v)

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-D-allo-[¹³C₆, ¹⁵N]-Isoleucine-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Caption: Workflow for Solid-Phase Peptide Synthesis.

PART 3: LC-MS/MS Analysis

The analysis of the synthesized peptide and its application in spiking experiments requires a robust LC-MS/MS method capable of separating diastereomers and providing clear fragmentation data.

The Power of Chromatographic Separation

Peptides containing L-Isoleucine and D-allo-Isoleucine are diastereomers and will have different physicochemical properties, leading to different retention times on a reverse-phase HPLC column. This separation is key to the success of this method. The stable isotope-labeled D-allo-Isoleucine peptide will co-elute with its unlabeled counterpart, while the L-Isoleucine-containing diastereomer will elute at a different time.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Method:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-40% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

MS Method:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
MS1 Resolution 60,000
MS/MS Scan Mode Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)
Activation Type Higher-energy C-trap Dissociation (HCD)
Collision Energy Normalized Collision Energy (NCE) of 28-32
MS/MS Resolution 15,000
Data Interpretation: Distinguishing Diastereomers

While the primary differentiation of diastereomers is achieved by chromatography, MS/MS fragmentation can provide confirmatory data. The fragmentation patterns of peptides containing isoleucine and allo-isoleucine can exhibit subtle differences. Specifically, the relative intensities of certain fragment ions, such as the immonium ions and their water/ammonia loss products, may vary. For more definitive differentiation, advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can be employed, which may produce characteristic w-ions that are indicative of the stereochemistry at the Cβ position.[12][13][14]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample B Spike with Labeled Standard A->B C Protein Digestion B->C D HPLC Separation C->D E MS1 Scan D->E F MS/MS Fragmentation E->F G Extracted Ion Chromatograms F->G H Quantification G->H I Stereochemical Confirmation G->I

Caption: Overall workflow from sample to data analysis.

Conclusion and Future Perspectives

The use of stable isotope-labeled D-allo-Isoleucine derivatives offers a powerful and nuanced approach to peptide quantification and stereochemical analysis. This method provides an invaluable tool for researchers in drug development, proteomics, and peptide chemistry by enabling the unambiguous identification and quantification of D-amino acid-containing peptides in complex biological matrices. The protocols outlined in this application note provide a robust framework for the synthesis, incorporation, and analysis of these unique labeled peptides. Future work will focus on the development of a broader range of labeled D-amino acid derivatives and the application of this methodology to more complex biological systems.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Utilizing D-allo-Isoleucine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. Among these, D-amino acids are of particular interest for their ability to confer resistance to enzymatic degradation, thereby improving in vivo stability and bioavailability. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptidomimetics using D-allo-Isoleucine Ethyl Ester Hydrochloride, a unique and sterically hindered building block. We will delve into solution-phase synthesis methodologies, addressing the specific challenges and considerations associated with this starting material, including neutralization, coupling strategies for sterically demanding residues, and post-synthetic modifications. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-allo-Isoleucine in their peptidomimetic design and synthesis endeavors.

Introduction: The Significance of D-allo-Isoleucine in Peptidomimetic Drug Design

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, better oral bioavailability, and increased potency.[1] A key strategy in achieving these improvements is the incorporation of unnatural amino acids. D-allo-Isoleucine, a diastereomer of L-Isoleucine, offers several distinct advantages in this context:

  • Enhanced Proteolytic Stability: The D-configuration of the alpha-carbon renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This significantly increases the in vivo half-life of the resulting peptidomimetic.

  • Unique Conformational Constraints: The stereochemistry of D-allo-isoleucine can induce specific secondary structures, such as beta-turns, which may be crucial for high-affinity binding to biological targets.[2] This allows for the fine-tuning of the peptide's three-dimensional structure to optimize its biological activity.

  • Modulation of Biological Activity: The precise spatial arrangement of the side chain in D-allo-isoleucine can lead to altered interactions with receptors or enzymes compared to its L-counterpart, potentially resulting in modified or novel biological activities. The antimicrobial peptide Bombinin H4, which contains D-allo-isoleucine, demonstrates significantly higher activity against the parasite Leishmania compared to its L-isomer, Bombinin H2.[3]

This compound is a convenient starting material for solution-phase peptide synthesis. The ethyl ester protects the C-terminus during the coupling reaction, while the hydrochloride salt enhances the compound's stability and handling properties.

Core Synthetic Workflow

The synthesis of a peptidomimetic using this compound in a solution-phase approach generally follows the workflow depicted below. This involves the initial neutralization of the amino acid salt, followed by coupling with an N-protected amino acid, an aqueous work-up, and purification of the resulting protected dipeptide. Subsequent steps may include the removal of the N-terminal protecting group for further chain elongation or the saponification of the C-terminal ester to yield the free carboxylic acid.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Purification & Modification start This compound neutralization Neutralization with Organic Base start->neutralization coupling Peptide Bond Formation (e.g., HATU, DIPEA) neutralization->coupling n_protected_aa N-Protected Amino Acid n_protected_aa->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification protected_dipeptide Protected Dipeptide purification->protected_dipeptide saponification Optional: Saponification of Ethyl Ester protected_dipeptide->saponification final_product Final Peptidomimetic protected_dipeptide->final_product Direct Use or Further Elongation saponification->final_product

Caption: General workflow for the solution-phase synthesis of a peptidomimetic using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Protected Dipeptide (e.g., Boc-L-Ala-D-allo-Ile-OEt)

This protocol details the coupling of an N-terminally protected amino acid (Boc-L-Alanine) with this compound. Due to the steric hindrance of the D-allo-isoleucine residue, a potent coupling reagent such as HATU is recommended.[4]

Materials and Reagents:

ReagentSupplier ExampleCAS NumberNotes
This compoundSigma-Aldrich315700-65-3Store under an inert atmosphere at 2-8°C.[4]
Boc-L-AlanineMajor Supplier15761-38-3
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Major Supplier148893-10-1Highly efficient coupling reagent for hindered amino acids.[4]
N,N-Diisopropylethylamine (DIPEA)Major Supplier7087-68-5Anhydrous grade recommended.
Anhydrous Dichloromethane (DCM)Major Supplier75-09-2
Anhydrous Dimethylformamide (DMF)Major Supplier68-12-2Use if solubility is an issue.
1 M Hydrochloric Acid (HCl)Major Supplier7647-01-0For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house144-55-8For aqueous work-up.
Brine (saturated NaCl solution)Prepared in-house7647-14-5For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Major Supplier7757-82-6For drying the organic layer.

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 10 mL per mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.05 equivalents) dropwise while stirring.[5]

    • Stir the mixture at 0 °C for 15-20 minutes. This solution of the free amine is used directly in the next step.

  • Activation and Coupling:

    • In a separate flask, dissolve Boc-L-Alanine (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DCM.[4]

    • Add DIPEA (2.0 equivalents) to the Boc-L-Alanine/HATU solution and stir at room temperature for 1-5 minutes to pre-activate the carboxylic acid.[4]

    • Add the pre-activated Boc-L-Alanine solution to the neutralized D-allo-Isoleucine Ethyl Ester solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC). For highly hindered couplings, the reaction may require overnight stirring.[6]

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Ala-D-allo-Ile-OEt.

Protocol 2: Saponification of the C-Terminal Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid. The use of lithium hydroxide is often preferred as it can reduce the extent of epimerization at the C-terminal amino acid residue.[7][8]

Materials and Reagents:

ReagentSupplier ExampleCAS NumberNotes
Protected Dipeptide Ethyl EsterFrom Protocol 1-
Lithium Hydroxide monohydrate (LiOH·H₂O)Major Supplier1310-66-3
Tetrahydrofuran (THF)Major Supplier109-99-9
Water (deionized or distilled)-7732-18-5
1 M Hydrochloric Acid (HCl)Major Supplier7647-01-0For acidification.
Ethyl Acetate (EtOAc)Major Supplier141-78-6For extraction.

Procedure:

  • Saponification:

    • Dissolve the protected dipeptide ethyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH·H₂O (1.5-2.0 equivalents) and stir the mixture at room temperature.[7]

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C-terminally deprotected peptidomimetic as a free acid.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides and their mimetics.[9] The separation is based on the hydrophobicity of the molecules. For peptidomimetics containing D-allo-isoleucine, RP-HPLC is also a powerful tool for separating potential diastereomers that may have formed during synthesis.[10]

Illustrative RP-HPLC Parameters:

ParameterCondition
Column C18 or C8 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
Gradient A linear gradient of 5% to 65% Mobile Phase B over 60 minutes (this should be optimized for each peptide)
Flow Rate 2-4 mL/min for a semi-preparative column
Detection UV at 214 nm and 280 nm

A shallow gradient is often necessary to achieve good resolution between closely eluting diastereomers.[11] Collected fractions should be analyzed by analytical RP-HPLC and mass spectrometry to confirm purity and identity before pooling and lyophilization.

Characterization

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptidomimetic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for distinguishing between diastereomers. The chemical shifts and coupling constants of the α-proton and α-carbon of the isoleucine and allo-isoleucine residues are distinct and can be used for stereochemical assignment.[12][13]

  • ¹H NMR: The α-proton of a D-allo-isoleucine residue typically appears at a higher chemical shift compared to the α-protons of L-isoleucine residues in the same peptide.[12]

  • ¹³C NMR: The α-carbon of a D-allo-isoleucine residue generally resonates at a lower chemical shift compared to the α-carbons of L-isoleucine residues.[12]

The overall workflow for the purification and characterization process is outlined below.

G crude Crude Peptidomimetic analytical_hplc Analytical RP-HPLC (Method Development) crude->analytical_hplc prep_hplc Preparative RP-HPLC crude->prep_hplc Direct Injection analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Fraction Analysis (Analytical HPLC & MS) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptidomimetic lyophilization->final_product nmr NMR Spectroscopy (Structural Confirmation) final_product->nmr ms Mass Spectrometry (Identity Confirmation) final_product->ms

References

Application Notes and Protocols for the Esterification of D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-allo-isoleucine Esters

D-allo-isoleucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and peptide mimetics.[1] Its unique stereochemistry imparts specific conformational properties to peptides, influencing their biological activity and stability. The esterification of D-allo-isoleucine is a fundamental and often necessary step in its application, serving two primary purposes:

  • Carboxyl Group Protection: In peptide synthesis, the carboxylic acid group of an amino acid must be protected to prevent unwanted side reactions during the formation of peptide bonds.[2] Esterification provides a reliable method for this protection.

  • Enhanced Solubility and Reactivity: Converting the zwitterionic amino acid into its ester form increases its solubility in organic solvents commonly used in synthesis, facilitating subsequent reactions.

This guide provides a comprehensive overview of established protocols for the esterification of D-allo-isoleucine, detailing the underlying chemical principles and offering step-by-step methodologies to ensure successful synthesis and purification.

Core Esterification Strategies for D-allo-isoleucine

The choice of esterification method depends on several factors, including the desired ester (e.g., methyl, ethyl, benzyl), the scale of the reaction, and the presence of other sensitive functional groups. Here, we explore three robust and widely applicable protocols.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a traditional and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst.[3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[3]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄ or HCl).[3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[4][5]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Speier_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification D_allo_Ile D-allo-isoleucine Reaction_Vessel Reaction Mixture (Reflux) D_allo_Ile->Reaction_Vessel Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Cooling Extraction Extraction Neutralization->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Final_Product D-allo-isoleucine Ester Purification->Final_Product

Caption: Workflow for Fischer-Speier Esterification of D-allo-isoleucine.

Protocol: Synthesis of D-allo-isoleucine Methyl Ester Hydrochloride

This protocol is adapted from procedures used for the synthesis of similar amino acid esters.[1]

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
D-allo-isoleucine131.175.0 g38.1 mmol
Methanol (anhydrous)32.04100 mL-
Thionyl chloride (SOCl₂)118.973.3 mL45.7 mmol
Diethyl ether (anhydrous)74.12As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-allo-isoleucine (5.0 g, 38.1 mmol) in anhydrous methanol (100 mL).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (3.3 mL, 45.7 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours. The suspension should gradually become a clear solution.

  • Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Crystallization and Isolation: To the resulting oily residue, add anhydrous diethyl ether to induce crystallization. The hydrochloride salt of the ester will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield D-allo-isoleucine methyl ester hydrochloride.

Expected Yield: 85-95%

Steglich Esterification: A Mild and Efficient Alternative

The Steglich esterification is a powerful method for forming esters under mild conditions, making it suitable for substrates with sensitive functional groups.[6][7] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][8]

Mechanism Insight: DCC activates the carboxylic acid group of D-allo-isoleucine to form a highly reactive O-acylisourea intermediate.[7] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester and release DMAP. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[6]

Mechanism: The Role of DCC and DMAP in Steglich Esterification

Steglich_Mechanism D_allo_Ile D-allo-isoleucine (R-COOH) O_acylisourea O-acylisourea intermediate D_allo_Ile->O_acylisourea + DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU (Dicyclohexylurea) O_acylisourea->DCU byproduct DMAP DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Ester->DMAP releases

References

Application Notes & Protocols: Leveraging D-allo-Isoleucine Ethyl Ester Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for the identification of high-quality lead compounds.[1] This approach relies on screening libraries of low molecular weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[2][3] These initial hits then serve as starting points for optimization into potent drug candidates.[2] Unnatural amino acids (UAAs) are emerging as invaluable building blocks in medicinal chemistry, offering novel chiral scaffolds and dense functionality to expand the chemical space of fragment libraries.[][5] This guide provides a detailed technical overview and actionable protocols for the use of D-allo-Isoleucine Ethyl Ester Hydrochloride, a specific UAA derivative, as a foundational scaffold in FBDD campaigns. We will explore its rationale for use, methods for library synthesis, and protocols for biophysical screening and hit validation.

Section 1: The Strategic Advantage of Unnatural Amino Acids in FBDD

The core principle of FBDD is to sample chemical space more efficiently with smaller, less complex molecules.[3] While traditional fragment libraries are often dominated by flat, aromatic structures, there is a growing need for three-dimensional (3D) fragments that can better probe the complex topologies of protein binding sites.[6] Unnatural amino acids and their derivatives are ideal candidates for constructing such 3D-rich libraries.

Why this compound?

D-allo-Isoleucine is a stereoisomer of the natural amino acid L-isoleucine. Its use in a fragment library offers several distinct advantages:

  • Novel Stereochemistry: The D-allo configuration ((2R,3S)) presents a unique spatial arrangement of side-chain substituents compared to its natural counterparts. This novel vector allows for the exploration of previously unaddressed regions of a protein's binding pocket.

  • Increased 3D Complexity: The chiral centers and non-planar structure inherently confer 3D shape to the fragment, a desirable trait for disrupting protein-protein interactions or binding to challenging targets.[6]

  • Chemical Handles for Elaboration: The primary amine and the ethyl ester functionalities serve as convenient and orthogonal chemical handles.[5] The amine can be readily acylated, while the ester can be hydrolyzed to a carboxylic acid, providing two distinct vectors for fragment growth during the hit-to-lead optimization phase.

  • Physicochemical Properties: As a small molecule, it adheres to the foundational principles of FBDD, such as the "Rule of Three," which favors compounds with a molecular weight under 300 Da, ClogP less than 3, and fewer than three hydrogen bond donors and acceptors.[7]

Physicochemical Profile
PropertyValueSource
IUPAC Name ethyl D-alloisoleucinate hydrochloride
CAS Number 315700-65-3[8]
Molecular Formula C8H18ClNO2[8]
Molecular Weight 195.69 g/mol [8]
Physical Form White to Yellow Solid[9]
Storage Temperature 2-8°C, Inert atmosphere[9]

Section 2: FBDD Workflow Integrating a UAA-Based Library

The integration of a custom fragment library built around this compound follows the canonical FBDD workflow. The unique value is introduced at the "Library Design" stage, with ramifications for the subsequent "Hit Elaboration" phase.

FBDD_Workflow cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Hit-to-Lead Lib_Design Library Design (Focus on 3D Scaffolds like D-allo-Isoleucine) Synthesis Library Synthesis (Amide Coupling) Lib_Design->Synthesis QC Quality Control (LC-MS, NMR) Synthesis->QC Screening Primary Screen (e.g., STD-NMR) QC->Screening Validation Orthogonal Validation (e.g., SPR) Screening->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure Elaboration Fragment Elaboration (Growing, Linking) Structure->Elaboration Optimization Lead Optimization (ADME, Potency) Elaboration->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: High-level FBDD workflow highlighting key stages.

Section 3: Protocol 1: Synthesis of a D-allo-Isoleucine Focused Fragment Library

Objective: To create a diverse library of N-acylated D-allo-Isoleucine ethyl esters via a robust amide coupling protocol. This method is designed for parallel synthesis to generate a multitude of fragments efficiently.

Rationale: Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. By using this compound as a common backbone and varying the carboxylic acid coupling partner, we can systematically explore the chemical space around this chiral scaffold.

Materials and Reagents:

ReagentPurposeSupplier Example
D-allo-Isoleucine Ethyl Ester HClScaffoldSigma-Aldrich, SynQuest Labs[8]
Carboxylic Acid Building BlocksDiversity ElementsEnamine, Combi-Blocks
HBTU (HATU or T3P as alternatives)Coupling AgentVarious
DIPEA (or Triethylamine)Non-nucleophilic BaseVarious
Dichloromethane (DCM) or DMFReaction SolventVarious
Saturated NaHCO3 solutionAqueous WorkupVarious
BrineAqueous WorkupVarious
Anhydrous MgSO4 or Na2SO4Drying AgentVarious
Silica GelPurificationVarious
Step-by-Step Synthesis Protocol:
  • Preparation of Amine: In a reaction vial, dissolve this compound (1.0 eq., e.g., 50 mg) in DCM (2 mL). Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.

    • Expert Insight: The use of a volatile base like DIPEA is preferred as any excess can be easily removed under reduced pressure. Ensure the solution is stirred adequately to ensure complete deprotonation.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the chosen carboxylic acid fragment (1.1 eq.) and HBTU (1.2 eq.) in DCM (1 mL). Add DIPEA (2.0 eq.) and stir for 5 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester.

    • Causality: HBTU is an efficient coupling agent that reacts with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

  • Coupling Reaction: Add the activated carboxylic acid solution from Step 2 to the free amine solution from Step 1. Allow the reaction to stir at room temperature.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 2-4 hours. The disappearance of the starting amine is a key indicator of completion.

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous washes remove the excess base, unreacted coupling agents, and other water-soluble byproducts, simplifying the subsequent purification step.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fragment.

  • Quality Control (QC):

    • Identity Confirmation: Confirm the molecular weight of the final product using LC-MS.

    • Purity & Structure Verification: Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess purity (>95% is required for screening).

    • Solubility Assessment: Determine the solubility of the fragment in the desired screening buffer (e.g., PBS with 5% DMSO). Poor solubility can lead to false negatives or assay artifacts.

Section 4: Protocol 2: Biophysical Screening Cascade

Objective: To identify fragments from the synthesized library that bind to the target protein using a primary and an orthogonal biophysical method.

Rationale for the Cascade: No single screening method is perfect. A cascade approach, starting with a sensitive but potentially lower-resolution primary screen followed by a more detailed orthogonal method, is a robust strategy to identify true hits and eliminate false positives.[10][11]

Screening_Cascade cluster_0 Screening Funnel Library UAA Fragment Library (100s) STD_NMR Primary Screen: STD-NMR (High-throughput, identifies binders) Library->STD_NMR Identify Binders SPR Orthogonal Validation: SPR (Confirms binding, gives affinity KD) STD_NMR->SPR Confirm & Quantify Hits Validated Hits (10s) SPR->Hits Prioritize for Structural Studies

Caption: A typical screening cascade for fragment hit identification.

Method A: Primary Screen with Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a ligand-observed NMR technique that is highly sensitive for detecting the weak binding typical of fragments.[12][13] In this experiment, a selective radiofrequency pulse saturates a region of the protein's ¹H NMR spectrum. This saturation is transferred to any bound ligands via spin diffusion. By subtracting a spectrum with protein saturation from one without, only the signals of the binding ligands will appear, revealing which compounds from a mixture are hits.[14][15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Create mixtures (cocktails) of 5-10 fragments from your library, each at a final concentration of 100-200 µM. The total ligand concentration should be in large excess of the protein concentration.[14]

    • Expert Insight: Ensure that the NMR signals of the fragments within a single cocktail do not significantly overlap to allow for unambiguous hit identification. Run a ¹H NMR of the fragment mixture alone first to confirm this.

  • NMR Acquisition:

    • Acquire data on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity.

    • On-Resonance Spectrum: Selectively saturate a region where only protein signals are present (e.g., -1.0 ppm).

    • Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference.

    • Use a saturation time (t_sat) of 1.5-2.0 seconds, which is typically optimal for fragment screening.[14]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Fragments that show signals in the STD spectrum are considered binders.[14] The intensity of the STD signal is related to the binding affinity and the proximity of the ligand's protons to the protein surface.

    • Self-Validation: A true hit will show signals in the STD spectrum. Non-binders and buffer components will not. This provides a clear, binary output for the primary screen.

Method B: Orthogonal Validation with Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time.[10][16] It is an ideal orthogonal method to confirm hits from NMR and to quantify their binding affinity (KD) and kinetics.[17][18]

Step-by-Step Protocol:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Aim for a low immobilization density to avoid mass transport limitations, which is critical for accurate kinetic analysis of small fragments.

  • Fragment Screening:

    • Prepare serial dilutions of each hit fragment identified from the STD-NMR screen (e.g., from 1 mM down to 1 µM) in running buffer.

    • Expert Insight: The running buffer should contain a small percentage of DMSO (e.g., 5%) to aid fragment solubility, and this concentration must be precisely matched in the fragment solutions to avoid bulk refractive index artifacts.[10]

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (a blank or non-relevant protein surface).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the steady-state binding responses against fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD). Values in the high µM to low mM range are typical for fragment hits.[3]

    • Trustworthiness: This method validates the initial NMR hit and provides quantitative data (KD) that is crucial for ranking fragments and guiding the next steps.

Section 5: Hit Validation and Elaboration Strategy

Confirmation of a fragment hit is only the beginning. The ultimate goal is to grow the fragment into a potent, lead-like molecule.[7]

The Crucial Role of Structural Biology: Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein via X-ray crystallography is the most valuable next step.[19][20] This provides a detailed 3D map of the binding mode, revealing the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) and, most importantly, identifying unoccupied pockets adjacent to the fragment.[] This structural information is the blueprint for rational drug design.[2][22]

Hit_Elaboration cluster_0 Chemical Elaboration Vectors Hit Validated Hit (e.g., N-acetyl-D-allo-Ile-OEt) Xray X-ray Co-crystal Structure (Identify adjacent pockets) Hit->Xray Vector1 Vector 1: Amine (Grow from N-terminus) SAR Structure-Activity Relationship (SAR) by medicinal chemistry Vector1->SAR Vector2 Vector 2: Ester (Hydrolyze -> Amide Coupling) Vector2->SAR Xray->Vector1 Xray->Vector2

Caption: Decision-making workflow for hit elaboration.

Elaboration Strategy for a D-allo-Isoleucine Hit:

  • Vector 1 (Growing from the N-terminus): If the crystal structure shows an empty pocket near the N-acyl group, synthesize new analogs by replacing the acyl group with larger moieties that are designed to interact with that pocket.

  • Vector 2 (Growing from the C-terminus): The ethyl ester can be selectively hydrolyzed to the free carboxylic acid. This new functional handle can then be used in amide coupling reactions to "grow" the fragment in a different direction, again guided by the structural data.

This iterative cycle of design, synthesis, and testing, guided by structural biology, is the engine of FBDD that transforms a millimolar fragment into a nanomolar lead compound.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Peptide Coupling Reactions with Sterically Hindered D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of peptide synthesis with sterically hindered amino acids, with a special focus on D-allo-isoleucine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in incorporating this unique amino acid into their peptide sequences. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What makes D-allo-isoleucine a "sterically hindered" amino acid in peptide synthesis?

D-allo-isoleucine is considered sterically hindered due to the presence of a bulky sec-butyl side chain attached to its β-carbon. This bulky group can physically obstruct the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the D-allo-isoleucine residue, or vice-versa. This obstruction slows down the rate of peptide bond formation and can lead to incomplete reactions.

Q2: What are the most common challenges encountered when coupling D-allo-isoleucine?

The most frequent issues are:

  • Low Coupling Yields: The steric hindrance significantly reduces the reaction rate, often resulting in incomplete coupling and the presence of deletion sequences in the final product.

  • Epimerization/Racemization: The harsh conditions sometimes required to drive the coupling to completion can lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid. For D-allo-isoleucine, there is also a potential for epimerization at the β-carbon, although this is less common under standard coupling conditions.

  • Side Reactions: The use of highly reactive coupling reagents can sometimes lead to unwanted side reactions, such as the formation of guanidinium or other adducts.

Q3: Are there commercially available, suitably protected D-allo-isoleucine derivatives for peptide synthesis?

Yes, Fmoc-D-allo-isoleucine is commercially available from various suppliers.[1] This is the standard protected form for use in Fmoc-based solid-phase peptide synthesis (SPPS). It is crucial to ensure the quality and purity of the Fmoc-D-allo-isoleucine to avoid introducing impurities into your peptide.

Q4: How can I confirm the stereochemical integrity of D-allo-isoleucine in my final peptide?

Confirmation of stereochemistry is critical. A powerful technique is the use of NMR spectroscopy. Specific 1H and 13C NMR chemical shifts and coupling constants are characteristic for isoleucine and allo-isoleucine residues, allowing for their differentiation and the detection of epimerization.[2] Additionally, after cleavage and purification, the peptide can be hydrolyzed, and the resulting amino acids can be analyzed by chiral GC or HPLC.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the incorporation of D-allo-isoleucine into a peptide sequence.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

A positive Kaiser test (for primary amines) or other colorimetric tests after the coupling step indicates the presence of unreacted N-terminal amine, signifying an incomplete reaction.

  • Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be effective enough to overcome the steric barrier of D-allo-isoleucine.

    • Solution: Switch to a more powerful onium salt-based coupling reagent. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role in the success of difficult couplings.

    • Solution:

      • Solvent: Use a solvent with excellent solvating properties like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP. For highly aggregated sequences, the use of chaotropic salts like LiCl or KSCN can be beneficial.[3]

      • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is also a highly effective technique for driving difficult couplings to completion.

      • Time: Extend the coupling reaction time. A "double coupling" – repeating the coupling step with fresh reagents – is often necessary for sterically hindered residues.

  • Peptide Aggregation on the Solid Support: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminus inaccessible for coupling.

    • Solution:

      • Incorporate backbone modifications such as pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence to disrupt secondary structure formation.

      • Synthesize the peptide in shorter fragments and then ligate them together in solution.

G start Positive Kaiser Test (Incomplete Coupling) reagent Evaluate Coupling Reagent start->reagent double_couple Perform Double Coupling reagent->double_couple Standard Reagent? reagent_change Switch to Stronger Reagent (e.g., HATU, PyBOP) reagent->reagent_change Yes conditions Optimize Reaction Conditions time_temp Increase Time and/or Temperature (Consider Microwave) conditions->time_temp solvent Improve Solvation (NMP, Chaotropic Salts) conditions->solvent aggregation Address Potential Aggregation backbone_mod Incorporate Backbone Modification aggregation->backbone_mod If aggregation is suspected fragment Consider Fragment Synthesis and Ligation aggregation->fragment For very difficult sequences double_couple->conditions success Negative Kaiser Test (Proceed with Synthesis) double_couple->success If successful reagent_change->double_couple time_temp->aggregation solvent->aggregation backbone_mod->success fragment->success

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling ReagentClassRelative PotencyKey AdvantagesPotential Issues
DCC/DIC CarbodiimideLow-MediumInexpensiveLow efficiency for hindered couplings, formation of insoluble urea byproduct (DCC).
HBTU/HCTU Aminium/UroniumHighFast reaction rates, widely used.Potential for guanidinylation side reactions.
HATU Aminium/UroniumVery HighConsidered the gold standard for difficult couplings due to high reactivity.Higher cost, potential for side reactions if not used correctly.
PyBOP/PyAOP PhosphoniumHighHigh reactivity, often with reduced racemization compared to some uronium salts.Byproducts can be more difficult to remove.
COMU Aminium/UroniumVery HighSimilar reactivity to HATU with a better safety profile (non-explosive byproduct).Higher cost.
Issue 2: Epimerization / Racemization

The appearance of diastereomeric impurities in the final product, detectable by HPLC or NMR, indicates a loss of stereochemical integrity.

  • Over-activation of the Carboxylic Acid: Highly reactive activated species, if allowed to exist for extended periods before reacting with the amine, can lead to the formation of an oxazolone intermediate, which is prone to racemization.[4]

    • Solution:

      • In-situ Activation: Add the coupling reagent to a mixture of the protected amino acid and the resin-bound amine, rather than pre-activating the amino acid separately.

      • Additives: Use additives that suppress racemization. HOAt and Oxyma are superior to HOBt in this regard.

  • Excessive Base: The base used to activate the coupling reagent can also promote epimerization.

    • Solution: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like diisopropylethylamine (DIPEA).

  • High Temperatures: While heat can improve coupling efficiency, it can also increase the rate of epimerization.

    • Solution: If using elevated temperatures, carefully optimize the reaction time to be the minimum necessary to achieve complete coupling.

  • C-terminal Activation of D-allo-isoleucine: When D-allo-isoleucine is the C-terminal residue of a peptide fragment being activated for fragment condensation, it is particularly susceptible to epimerization.

    • Solution: Avoid activating peptide fragments with C-terminal D-allo-isoleucine if possible. If unavoidable, use coupling conditions known to minimize racemization, such as the use of azide-based coupling methods or specialized reagents like COMU.

This protocol is designed for coupling a protected amino acid onto an N-terminal D-allo-isoleucine residue where epimerization of the incoming amino acid is a concern.

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the D-allo-isoleucine residue using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation (In-situ Activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents) to the reaction vessel.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a colorimetric test.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

  • Analysis: After cleavage and purification, analyze the peptide by HPLC and Mass Spectrometry to check for diastereomeric impurities. Use NMR to confirm the stereochemistry of the newly incorporated residue and to check for any epimerization of the D-allo-isoleucine.[2]

References

"minimizing racemization of D-allo-isoleucine during peptide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: D-allo-Isoleucine Peptide Synthesis

Welcome to the technical support center for peptide synthesis involving D-allo-isoleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with incorporating this sterically hindered amino acid into peptide sequences. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and other common side reactions, ensuring the stereochemical integrity of your final peptide product.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the synthesis of peptides containing D-allo-isoleucine. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to remediation.

Issue 1: High Levels of L-Isoleucine Diastereomer Detected in Crude Peptide

You've completed your synthesis, but HPLC and Mass Spectrometry analysis reveals a significant peak corresponding to the L-isoleucine epimer, indicating racemization of your starting D-allo-isoleucine.

Primary Cause: Racemization, or more accurately, epimerization at the α-carbon of D-allo-isoleucine, is the most likely culprit. This loss of stereochemical purity often occurs during the amino acid activation and coupling steps.[1][2] The two primary mechanisms are direct enolization (proton abstraction from the α-carbon) and the formation of a planar oxazol-5(4H)-one intermediate, both of which are promoted by the presence of a base.[3]

Troubleshooting & Optimization Protocol:

  • Review Your Coupling Reagents and Additives:

    • The Problem: Standard carbodiimide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization when used alone because the activated O-acylisourea intermediate is highly susceptible to oxazolone formation.[1][3]

    • The Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[1][4] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form a less reactive ester, which is less prone to racemization.[1][5]

    • Optimization: For particularly sensitive couplings involving D-allo-isoleucine, consider switching from HOBt to HOAt or OxymaPure, which have demonstrated superior performance in suppressing racemization.[5] For extremely challenging sequences, aminium/uronium salt-based reagents like HBTU, HATU, or COMU can be more effective, though they must also be used with caution.[6][7]

  • Evaluate the Base and Its Stoichiometry:

    • The Problem: The base used during the coupling reaction, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is a major contributor to racemization.[1][7] Excess or overly strong bases can readily abstract the α-proton, leading to epimerization.[3]

    • The Solution: Use the minimum amount of base necessary for the reaction. The steric hindrance of the base is also critical; highly hindered bases are less likely to cause racemization.[3]

    • Optimization: If racemization persists with DIPEA, switch to a more sterically hindered and weaker base like 2,4,6-collidine (TMP).[1][8] This can significantly reduce the rate of epimerization, especially for sterically hindered residues like D-allo-isoleucine.

  • Analyze Reaction Conditions: Solvent and Temperature:

    • The Problem: Higher temperatures, often employed to speed up difficult couplings (e.g., in microwave-assisted synthesis), can dramatically increase the rate of racemization.[5][9] Polar aprotic solvents like DMF and NMP, while excellent for solubilizing reagents, can also promote racemization pathways.[2][5]

    • The Solution: Perform the coupling of D-allo-isoleucine at a reduced temperature, such as 0°C, to slow down the rate of racemization.[10] If solubility permits, consider using a less polar solvent mixture, such as DMF/DCM, which can help suppress this side reaction.[8]

    • Optimization for Microwave SPPS: If using microwave energy, lower the coupling temperature for the D-allo-isoleucine residue to 50°C to limit epimerization.[9] Alternatively, perform the coupling of this specific residue under conventional (room temperature) conditions while synthesizing the rest of the peptide with microwave assistance.[9]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is D-allo-isoleucine particularly susceptible?

A: Racemization is the process that leads to the formation of an equal mixture of D- and L-enantiomers from a single enantiomer. In peptide synthesis, this typically occurs at the α-carbon of an amino acid during the activation of its carboxyl group for peptide bond formation.[1][2] D-allo-isoleucine, like other sterically hindered amino acids, can be more prone to racemization due to the increased difficulty of the desired coupling reaction, which provides more time for the racemization side reaction to occur.[2] The activation process, especially in the presence of a base, can lead to the formation of a planar intermediate (an enolate or an oxazolone), which can be protonated from either face, resulting in a loss of the original stereochemistry.[3]

Q2: How do I choose the best coupling reagent to minimize racemization for D-allo-isoleucine?

A: The choice of coupling reagent is critical. While there is no single "best" reagent for all situations, a good starting point is to use a carbodiimide like DIC in combination with an additive like HOAt or OxymaPure.[1][5] For more challenging couplings, aminium/uronium reagents such as HATU or HBTU are very efficient, but should be used with a stoichiometric amount of base to avoid side reactions.[6] COMU is a newer generation uranium salt that is highly reactive and has shown a very low tendency for racemization, making it an excellent choice for difficult residues.[5][6]

Q3: Can the position of D-allo-isoleucine in the peptide sequence affect the likelihood of racemization?

A: Yes, the sequence context matters. Racemization is generally more pronounced when the activated amino acid is being coupled to a hindered amino acid or when the growing peptide chain on the resin is aggregated. Aggregation can slow down the coupling reaction, allowing more time for the activated D-allo-isoleucine to racemize.[4][11] If you suspect aggregation (indicated by poor resin swelling or slow reaction kinetics), you may need to employ strategies to disrupt it, such as using chaotropic salts, switching to a more effective solvent like NMP, or using microwave-assisted synthesis.[4][11]

Q4: My crude peptide is of high purity, but I'm seeing a deletion of the amino acid immediately following D-allo-isoleucine. What could be the cause?

A: This suggests that the coupling of the amino acid onto the N-terminus of D-allo-isoleucine was incomplete. This is a common issue with sterically hindered residues. The bulky side chain of D-allo-isoleucine can make its N-terminal amine less accessible for the incoming activated amino acid.[12]

  • Solution: To overcome this, you can employ a "double coupling" strategy for the residue following D-allo-isoleucine.[13] This involves repeating the coupling step to ensure the reaction goes to completion. You can also increase the concentration of the reagents or extend the reaction time for this specific coupling step.

Q5: Are there any specific analytical methods to accurately quantify the level of racemization?

A: Absolutely. The most common and reliable method is chiral chromatography. This can be done either by:

  • Chiral HPLC analysis of the full peptide: Using a chiral column to separate the desired peptide from its diastereomer.

  • GC or HPLC analysis after hydrolysis and derivatization: The peptide is completely hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified using standard reverse-phase HPLC.[14] This method provides a precise percentage of the epimerized L-isoleucine that was formed from the starting D-allo-isoleucine.

Data & Protocols

Table 1: Impact of Coupling Additives on Racemization

This table summarizes the effect of different additives on the extent of epimerization during a model peptide coupling. While not specific to D-allo-isoleucine, it illustrates the general efficacy of these additives.

AdditiveCoupling Reagent% D/L Isomer (Epimerization)
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data adapted from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[5]
Protocol 1: Low-Racemization Coupling of Fmoc-D-allo-isoleucine

This protocol provides a starting point for minimizing epimerization during the critical coupling step.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amine as per your standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 3 equivalents of Fmoc-D-allo-isoleucine-OH and 3 equivalents of HOAt in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add 3 equivalents of DIC to the solution.

    • Allow the activation to proceed for 5-10 minutes at 0°C.

  • Coupling:

    • Drain the DMF from the washed resin.

    • Add the pre-activated Fmoc-D-allo-isoleucine solution to the resin.

    • Add 3 equivalents of 2,4,6-collidine (TMP) to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for maximum suppression of racemization.

  • Washing and Capping:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

    • Perform a ninhydrin test to check for completeness of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

    • If the coupling is complete, proceed with the deprotection and coupling of the next amino acid in your sequence.

Visual Guides

Diagram 1: Mechanism of Racemization via Oxazolone Formation

This diagram illustrates the primary pathway for racemization of an activated Nα-protected amino acid. The formation of the planar oxazolone intermediate allows for the loss of stereochemistry at the α-carbon.

RacemizationMechanism cluster_0 Step 1: Activation & Cyclization cluster_1 Step 2: Racemization & Coupling Activated_AA Activated D-allo-Ile (e.g., O-acylisourea) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Base-catalyzed cyclization Protonation_D Attack by Nu- (retains D-config) Oxazolone->Protonation_D Aminolysis Protonation_L Attack by Nu- (forms L-epimer) Oxazolone->Protonation_L Aminolysis Final_Peptide_D Desired Peptide (D-allo-Ile) Protonation_D->Final_Peptide_D Final_Peptide_L Epimerized Peptide (L-Ile) Protonation_L->Final_Peptide_L

Caption: Racemization via the oxazolone pathway.

Diagram 2: Troubleshooting Workflow for High Epimerization

This flowchart provides a logical sequence of steps to diagnose and resolve issues of high epimerization in your synthesis.

TroubleshootingWorkflow Start High Epimerization Detected in D-allo-Ile Peptide Check_Reagents Step 1: Evaluate Coupling Reagents Is a racemization suppressor (HOAt/Oxyma) being used with carbodiimides? Start->Check_Reagents Check_Base Step 2: Evaluate Base Are you using a hindered, weak base (e.g., Collidine)? Check_Reagents->Check_Base Yes Implement_Suppressor Action: Add HOAt or Oxyma. Consider using COMU. Check_Reagents->Implement_Suppressor No Check_Conditions Step 3: Evaluate Conditions Is the coupling performed at low temperature (0°C)? Check_Base->Check_Conditions Yes Change_Base Action: Switch from DIPEA to Collidine. Check_Base->Change_Base No Lower_Temp Action: Perform coupling at 0°C. Use less polar solvent (e.g., DMF/DCM). Check_Conditions->Lower_Temp No Re_Analyze Re-synthesize and Analyze Peptide Check_Conditions->Re_Analyze Yes Implement_Suppressor->Check_Base Change_Base->Check_Conditions Lower_Temp->Re_Analyze

Caption: A step-by-step guide to troubleshooting epimerization.

References

Technical Support Center: Optimizing Coupling Efficiency of D-allo-Isoleucine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of D-allo-Isoleucine Ethyl Ester Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically hindered amino acid into peptide chains. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Steric Hindrance

D-allo-Isoleucine, a stereoisomer of isoleucine, presents a significant challenge in peptide synthesis due to the steric bulk of its side chain. This steric hindrance can impede the approach of the activated carboxylic acid to the amine, leading to slow reaction rates, low coupling yields, and an increased risk of side reactions such as racemization.[1] This guide provides field-proven insights and detailed protocols to overcome these challenges and achieve optimal coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low yields?

A1: Low coupling yields with sterically hindered amino acids like D-allo-Isoleucine are often due to a combination of factors:

  • Steric Hindrance: The bulky side chain physically blocks the reactive centers, slowing down the formation of the peptide bond.[1][2]

  • Reduced Nucleophilicity: The amine component's ability to attack the activated carboxyl group can be diminished by the bulky adjacent groups.[1]

  • Peptide Aggregation: As the peptide chain grows, hydrophobic sequences containing hindered residues can aggregate on the solid support, making the reaction sites less accessible.[1][3]

  • Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric barrier.[1][4]

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids, more powerful in-situ activating reagents are recommended.[4] Onium salt-based reagents are generally the preferred choice:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered one of the most powerful for difficult couplings.[1][5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, known for their high reactivity in hindered couplings.[6]

  • Oxyma-Based Reagents: COMU, which incorporates OxymaPure, offers coupling efficiencies comparable to HATU with an improved safety profile, as it is not derived from potentially explosive HOBt or HOAt.[6][7]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern.[1] To minimize it:

  • Use Additives: Additives like HOBt, and more effectively, HOAt and OxymaPure, are crucial.[8] They react with the activated intermediate to form an active ester that is less prone to racemization.[9][10][11]

  • Choose the Right Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in the minimal necessary amount.[12] Stronger bases can increase the risk of racemization.

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]

  • Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[1]

Q4: What is the purpose of the hydrochloride salt on the D-allo-Isoleucine Ethyl Ester, and how does it affect the coupling reaction?

A4: The hydrochloride salt improves the stability and handling of the amino acid ester. However, the amine hydrochloride must be neutralized to the free amine in situ for it to act as a nucleophile in the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), to the reaction mixture.[1][13] It is crucial to add the correct stoichiometry of the base to ensure complete neutralization without causing unwanted side reactions.

Troubleshooting Guides

Issue 1: Incomplete Coupling Reaction

Question: I've performed the coupling reaction, but a monitoring test (e.g., Kaiser test) indicates the presence of unreacted free amine. What should I do?

Answer: An incomplete coupling reaction is a common issue when dealing with sterically hindered amino acids. Here’s a systematic approach to troubleshoot and resolve this problem:

Step 1: Perform a Second Coupling (Double Coupling)

  • This is often the most straightforward solution.[2] After the initial coupling time, drain the reaction vessel and wash the resin with DMF. Then, repeat the coupling step with a fresh solution of the activated amino acid.[4]

Step 2: Optimize Reaction Conditions

  • Increase Reaction Time: Sterically hindered couplings are slower.[4] Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight, to drive the reaction to completion.[6]

  • Elevate the Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[6] Microwave-assisted peptide synthesis is particularly effective for accelerating difficult couplings.[2][6]

Step 3: Re-evaluate Your Reagent Choice

  • If you are using a standard carbodiimide like DCC or DIC, it may not be potent enough.[1][4] Switch to a more powerful reagent like HATU, HCTU, or COMU.[6]

Step 4: Check Solvent Quality and Type

  • Ensure you are using high-purity, anhydrous solvents. N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for improving solvation and preventing peptide aggregation.[4] For very difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Issue 2: Presence of Deletion Sequences in the Final Product

Question: My final mass spectrometry analysis shows a significant peak corresponding to the peptide missing the D-allo-Isoleucine residue. How can I prevent this?

Answer: The presence of deletion sequences is a direct consequence of incomplete coupling.[6] To prevent this, you need to ensure the coupling reaction goes to completion.

Workflow for Preventing Deletion Sequences:

G start Start Synthesis deprotection Fmoc Deprotection start->deprotection coupling Initial Coupling of D-allo-Isoleucine deprotection->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring incomplete Incomplete Coupling (Positive Test) monitoring->incomplete Positive complete Complete Coupling (Negative Test) monitoring->complete Negative double_coupling Perform Double Coupling incomplete->double_coupling capping Cap Unreacted Amines (e.g., with Acetic Anhydride) incomplete->capping Alternative continue_synthesis Continue to Next Amino Acid complete->continue_synthesis double_coupling->monitoring capping->continue_synthesis end Synthesis Complete continue_synthesis->end

Caption: Workflow to prevent deletion sequences.

Protocol: Capping Unreacted Amines

If double coupling is still insufficient, you can "cap" any remaining unreacted amines to prevent them from reacting in subsequent steps.

  • After the coupling and washing steps, suspend the resin in a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.[14]

  • Allow the capping reaction to proceed for about 30 minutes.[14]

  • Wash the resin thoroughly with DMF.[14]

  • Perform a Kaiser test to confirm the absence of free primary amines before proceeding to the next deprotection step.[14]

Issue 3: Epimerization Detected in the Final Peptide

Question: I'm observing a diastereomeric impurity in my final peptide, suggesting epimerization has occurred. How can this be addressed?

Answer: Epimerization is the change in configuration at the α-carbon, a risk with activated amino acids.

Troubleshooting Epimerization:

  • Base Selection: The choice and amount of base are critical. Use a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases.[1] Ensure you are not using a large excess of base.

  • Coupling Reagent Additives: Ensure you are using an additive like OxymaPure or HOAt, as they are more effective at suppressing racemization than HOBt.[10]

  • Pre-activation Time: Reduce the pre-activation time before adding the amine component. Over-activation can increase the risk of racemization.[1]

  • Temperature Control: If you are using elevated temperatures to improve coupling efficiency, try to find the lowest effective temperature and shortest time necessary to minimize epimerization.[1]

Data and Protocols

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
ReagentTypeKey Advantages
HATU Uronium/AminiumHighly effective for difficult couplings, rapid reaction kinetics.[1][5]
HCTU Uronium/AminiumVery efficient and a good alternative to HATU.[1][6]
PyBOP PhosphoniumHigh reactivity, generally associated with lower racemization.[1][6]
COMU Oxyma-BasedComparable efficiency to HATU with a better safety profile.[6][7]
Experimental Protocol: High-Efficiency Coupling using HATU

This protocol provides a general guideline for coupling this compound on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation of D-allo-Isoleucine: In a separate vessel, dissolve Fmoc-D-allo-Isoleucine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.[6]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours. For very difficult couplings, this can be extended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[6]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) on a small sample of resin beads to check for reaction completion.[6][14] If the test is positive, consider a second coupling.

Diagram: General Carbodiimide Coupling Mechanism with Additives

G cluster_0 Activation cluster_1 Side Reactions cluster_2 Additive Intervention cluster_3 Coupling Carboxylic Acid Carboxylic Acid O-acylisourea O-acylisourea Carboxylic Acid->O-acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide (e.g., DIC) Carbodiimide (e.g., DIC)->O-acylisourea O-acylisourea\n(Highly Reactive Intermediate) O-acylisourea (Highly Reactive Intermediate) N-acylurea\n(Inactive) N-acylurea (Inactive) O-acylisourea\n(Highly Reactive Intermediate)->N-acylurea\n(Inactive) Rearrangement Oxazolone\n(Racemization Risk) Oxazolone (Racemization Risk) O-acylisourea\n(Highly Reactive Intermediate)->Oxazolone\n(Racemization Risk) Active Ester Active Ester O-acylisourea\n(Highly Reactive Intermediate)->Active Ester + Additive Additive (e.g., Oxyma, HOBt) Additive (e.g., Oxyma, HOBt) Peptide Bond Peptide Bond Active Ester->Peptide Bond + Amine Amine Amine Amine->Peptide Bond

Caption: Role of additives in carbodiimide coupling.

References

"side reactions associated with D-allo-isoleucine incorporation in peptides"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-canonical amino acid D-allo-isoleucine into their peptide sequences. The unique stereochemistry of D-allo-isoleucine offers significant advantages in designing proteolytically stable and conformationally constrained peptides, but its incorporation presents specific challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and validated solutions.

Question 1: My analysis shows a significant diastereomeric impurity. How can I confirm this is epimerization related to D-allo-isoleucine, and how can I prevent it?

Answer:

This is the most common side reaction associated with the incorporation of any amino acid, but it can be particularly pronounced with sterically hindered residues during difficult couplings. The issue is the potential loss of stereochemical integrity at the α-carbon (Cα) of the activated amino acid, converting the desired D-amino acid into its L-epimer.

Root Cause Analysis: The Mechanism of Epimerization

Epimerization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the Cα position which can be easily abstracted by a base. Subsequent re-protonation can occur from either face, leading to a mixture of D and L isomers.[3]

  • Direct Enolization: A strong base can directly abstract the Cα proton from the activated amino acid, forming an enolate intermediate which then reprotonates to a mixture of epimers.[3]

Both pathways are exacerbated by prolonged activation times, elevated temperatures, and the presence of strong, non-sterically hindered bases.

Diagram: Epimerization via Oxazolone Intermediate

G cluster_activation Activation & Cyclization cluster_epimerization Epimerization cluster_products Products A Fmoc-D-allo-Ile-OH B Activated Ester (e.g., -OBt, -OAt) A->B Coupling Reagent C 5(4H)-Oxazolone Intermediate (Planar, Achiral at Cα) B->C Intramolecular Cyclization D Proton Abstraction (Base) C->D E Reprotonation D->E F Fmoc-D-allo-Ile-Peptide (Desired Product) E->F G Fmoc-L-allo-Ile-Peptide (Epimerized Impurity) E->G

Caption: Mechanism of epimerization during peptide coupling.

Troubleshooting & Prevention Protocol

Step 1: Confirming Epimerization

You must use an analytical technique capable of separating diastereomers.

  • Chiral HPLC/UPLC: This is the gold standard. Use a chiral stationary phase column to resolve the desired peptide from its epimerized counterpart. Compare the retention time to a standard synthesized with L-allo-isoleucine, if available.

  • LC-MS/MS: While standard reverse-phase LC-MS may not separate diastereomers, specialized chromatographic methods can achieve this.[4][5] Additionally, fragmentation patterns of diastereomeric peptides can sometimes differ, though this is not always a reliable primary identification method.[6][7]

  • Enzymatic Digestion: Treat the purified peptide with a D-amino acid specific protease. Disappearance or reduction of the parent peak confirms the presence of a D-residue.

Step 2: Implementing a Low-Epimerization Coupling Strategy

The key is to ensure the rate of aminolysis (peptide bond formation) is significantly faster than the rate of epimerization.

  • Choice of Coupling Reagent & Additive:

    • Avoid Carbodiimides Alone: Reagents like DCC and DIC are prone to causing epimerization when used without an additive.[8]

    • Use Uronium/Aminium Reagents with Additives: HBTU, HATU, and TBTU are highly efficient but should always be used with an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, its more effective derivative, OxymaPure (ethyl cyanohydroxyiminoacetate).[9][10] COMU, which incorporates OxymaPure into its structure, is an excellent choice for minimizing epimerization.[10]

    • Consider Phosphonium Reagents: PyBOP is another effective reagent, but handle with care as it produces carcinogenic HMPA as a byproduct.[8]

  • Base Selection:

    • Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

    • Avoid using an excess of base. The standard is 2 equivalents relative to the amino acid. For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or collidine.[11]

  • Reaction Conditions:

    • Use Pre-activation: Briefly pre-activate the protected D-allo-isoleucine with the coupling reagent and additive for 1-5 minutes before adding it to the deprotected peptide-resin. This minimizes the time the activated species is exposed to base before the nucleophilic amine is available.[12]

    • Control Temperature: Perform the coupling at room temperature or below (0 °C). Elevated temperatures significantly accelerate epimerization.[13]

Table 1: Comparison of Coupling Strategies for Epimerization Suppression

Coupling MethodBaseAdditiveEpimerization RiskRecommendation
DICDIEANoneHighNot Recommended
DIC / HOBtDIEAHOBtModerateAcceptable, but better options exist.
HBTU / DIEADIEAHOBtLowGood general-purpose method.
HATU / DIEA DIEA HOAt Very Low Highly recommended for difficult couplings.
COMU / DIEA DIEA Oxyma (internal) Very Low Excellent safety profile and efficiency. [10]
DIC / OxymaPureNMMOxymaPureVery LowExcellent for sensitive couplings.
Question 2: The incorporation of D-allo-isoleucine is inefficient, leading to low yield and deletion sequences. How can I improve coupling efficiency?

Answer:

This is a classic problem related to steric hindrance. D-allo-isoleucine is a β-branched amino acid, meaning both the α and β carbons are chiral centers. This bulkiness close to the reacting carboxyl group can physically block the incoming amine of the growing peptide chain, slowing down the coupling reaction.

Root Cause Analysis: Steric Hindrance and Aggregation
  • Steric Hindrance: The sec-butyl side chain of D-allo-isoleucine creates a sterically crowded environment, making it difficult for the peptide's N-terminal amine to attack the activated carboxyl group.[14]

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself or aggregate with other chains through hydrogen bonding, especially in hydrophobic sequences. This can physically block the reaction site, preventing the coupling reagent and amino acid from reaching the N-terminus.[12]

Troubleshooting & Prevention Protocol

A multi-faceted approach is required to overcome poor coupling efficiency.

Diagram: Workflow for Overcoming Poor Coupling

G Start Synthesis Reaches D-allo-Isoleucine Check Initial Coupling Incomplete? (e.g., positive Kaiser test) Start->Check DoubleCouple Perform a Second Coupling (Double Couple) Check->DoubleCouple Yes Success Coupling Successful, Proceed with Synthesis Check->Success No ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) DoubleCouple->ChangeReagent ChangeSolvent Change Solvent (DMF -> NMP) or add chaotropic agents ChangeReagent->ChangeSolvent IncreaseTemp Increase Temperature (e.g., 40-50°C) Monitor for epimerization ChangeSolvent->IncreaseTemp IncreaseTemp->Success

Caption: Decision workflow for troubleshooting low coupling efficiency.

  • Perform a Double Coupling: This is the simplest and often most effective first step. After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated D-allo-isoleucine.

  • Use a More Potent Coupling Reagent: If double coupling is insufficient, switch to a more powerful reagent known to be effective for hindered amino acids. HATU and COMU are generally considered superior to HBTU for these applications.[10]

  • Increase Reaction Time and/or Temperature:

    • Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

    • If epimerization is not a major concern for the specific residue, consider increasing the temperature to 40-50°C. Microwave-assisted peptide synthesis can be particularly effective here, as it dramatically accelerates the reaction.[12]

  • Disrupt Peptide Aggregation:

    • Solvent Choice: Switch the primary synthesis solvent from dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for growing peptide chains.[15]

    • Chaotropic Agents: Adding a small percentage (e.g., 0.5 M) of a chaotropic salt like LiCl to the coupling reaction can help break up secondary structures.

Optimized Double-Coupling Protocol for Hindered Residues
  • Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Wash: Thoroughly wash the resin with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-D-allo-isoleucine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIEA (6 eq) and allow to pre-activate for 1-2 minutes.

    • Add the activated mixture to the resin and react for 2 hours.

  • Wash: Drain and wash the resin with DMF (3 times).

  • Second Coupling: Repeat Step 3.

  • Wash: Drain and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents before proceeding to the next deprotection step.

  • Verification (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free amines.

Frequently Asked Questions (FAQs)

Q: Why is D-allo-isoleucine considered a "difficult" amino acid?

A: The difficulty arises from two main factors: 1) Steric Hindrance due to its β-branched side chain, which slows down coupling reactions, and 2) a heightened risk of Epimerization at the Cα position during activation, which can compromise the stereochemical purity of the final peptide.[3][14]

Q: What is the best N-α-protecting group strategy (Fmoc vs. Boc) for D-allo-isoleucine?

A: Both Fmoc/tBu and Boc/Bzl strategies are viable.[16] The choice depends on the overall synthetic plan and the other amino acids in your sequence.

  • Fmoc/tBu: This is the more common strategy today due to the milder conditions for Fmoc group removal (piperidine base) and final cleavage (TFA). This is generally recommended unless specific circumstances dictate otherwise.[17]

  • Boc/Bzl: This strategy uses strong acid (TFA) for iterative deprotection and very strong, hazardous acid (HF) for final cleavage. While robust, the harsh conditions can sometimes lead to more side reactions.[18]

Q: How do I choose the right analytical method to verify stereochemical purity?

A: The definitive method is Chiral HPLC or UPLC .[19] This technique physically separates the desired diastereomer from any epimerized impurities, allowing for accurate quantification. While LC-MS/MS is essential for confirming mass and sequence, it cannot inherently distinguish between diastereomers without specialized columns and methods.[4] For absolute confirmation, you can also use a combination of NMR spectroscopy and enzymatic assays with D-amino acid specific enzymes.[20]

Q: Can microwave-assisted solid-phase peptide synthesis (MW-SPPS) be used for D-allo-isoleucine incorporation?

A: Yes, and it is often advantageous. The elevated temperatures in MW-SPPS can dramatically accelerate slow coupling reactions caused by steric hindrance.[12] However, you must be cautious: higher temperatures also increase the risk of epimerization. It is crucial to use a highly efficient, low-epimerization coupling reagent combination (e.g., COMU/DIEA or HATU/DIEA) and to carefully optimize the microwave conditions (time and temperature) to find a balance between coupling efficiency and stereochemical purity.

References

Technical Support Center: Purification Strategies for Peptides Containing D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of synthetic peptides incorporating the non-proteinogenic amino acid D-allo-isoleucine. The presence of this diastereomer presents unique challenges that necessitate specialized purification strategies. This document is designed to provide both the "how" and the "why" behind these methodologies, ensuring scientific integrity and empowering you to overcome common hurdles in your research.

Introduction: The Challenge of D-allo-Isoleucine

The incorporation of unnatural amino acids, such as D-allo-isoleucine, into peptide sequences is a powerful strategy in drug discovery to enhance proteolytic stability, modulate receptor binding, and fine-tune pharmacokinetic properties. However, the introduction of a new stereocenter creates a diastereomer of the intended peptide, which can be challenging to separate from the target molecule. These diastereomeric impurities can arise from impure D-allo-isoleucine starting material or side reactions during synthesis.[1] Given that these impurities may possess different biological activities or toxicities, their removal is critical.[2]

The primary challenge lies in the subtle structural differences between the desired peptide and its diastereomeric impurities. D-allo-isoleucine differs from L-isoleucine at both the alpha-carbon (D-configuration) and the beta-carbon. This unique stereochemistry can influence the peptide's overall conformation and hydrophobicity, which are the very properties exploited for separation in reversed-phase high-performance liquid chromatography (RP-HPLC), the gold standard for peptide purification.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing D-allo-isoleucine showing a broad peak or multiple, poorly resolved peaks during RP-HPLC?

A1: This is a common observation and can stem from several factors related to the presence of D-allo-isoleucine:

  • Co-elution of Diastereomers: The most likely cause is the co-elution of your target peptide with one or more diastereomeric impurities. Even with the high resolving power of modern HPLC, the small differences in hydrophobicity between these isomers can make baseline separation difficult.[5]

  • On-Column Conformational Changes: The D-allo-isoleucine residue can alter the peptide's ability to form stable secondary structures, such as α-helices.[2] This can lead to multiple conformations in equilibrium on the column, resulting in peak broadening.

  • Sub-optimal Chromatographic Conditions: The chosen mobile phase, gradient, or stationary phase may not be suitable for resolving these closely related species.

Q2: I've confirmed the presence of a diastereomeric impurity by mass spectrometry. How can I improve its separation from my target peptide?

A2: Improving the resolution between diastereomers requires a systematic approach to method development. Here are key parameters to optimize:

  • Gradient Optimization: A shallower gradient during the elution of your target peptide will increase the separation time and improve the resolution between closely eluting peaks.

  • Mobile Phase Modifiers: While trifluoroacetic acid (TFA) is a standard ion-pairing agent, exploring alternatives like formic acid or employing different buffer systems can alter the selectivity of the separation.[6]

  • Column Chemistry: The choice of stationary phase is critical. While C18 columns are the most common, a C8 column, being less hydrophobic, may provide different selectivity. For very similar diastereomers, consider specialized columns with different bonded phases.

  • Temperature: Temperature can significantly impact the conformation of the peptide and its interaction with the stationary phase. Experimenting with different column temperatures (e.g., 30°C vs. 65°C) can sometimes dramatically improve resolution.[7]

Q3: Will a peptide containing D-allo-isoleucine elute earlier or later than its L-isoleucine counterpart on a C18 RP-HPLC column?

A3: Typically, a peptide containing a D-amino acid substitution, including D-allo-isoleucine, will elute earlier from a C18 RP-HPLC column than its all-L equivalent.[2][7] This is often attributed to the D-amino acid disrupting the formation of secondary structures that would otherwise increase the peptide's interaction with the hydrophobic stationary phase.[2] However, the exact elution order can be influenced by the surrounding amino acid sequence and the overall peptide conformation.

Q4: Are there alternative purification techniques to RP-HPLC for these types of peptides?

A4: While RP-HPLC is the workhorse of peptide purification, other techniques can be employed, especially as part of a multi-step purification strategy:[8]

  • Ion-Exchange Chromatography (IEX): If the target peptide and its diastereomeric impurity have different net charges at a specific pH, IEX can be a powerful orthogonal technique.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity and can be an effective alternative to RP-HPLC, particularly for more polar peptides.[3]

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This advanced technique can offer higher yields and reduced solvent consumption compared to traditional batch chromatography, making it suitable for large-scale purification.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of D-allo-isoleucine-containing peptides.

Issue 1: Poor Resolution of Diastereomers

Symptoms:

  • Broad, asymmetric peaks.

  • Shoulders on the main peak.

  • Inability to achieve baseline separation of the target peptide and impurities.

Troubleshooting Workflow:

G cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Quality Control & Final Product A Analytical Method Optimization B Gradient & Temperature Screening A->B C Column Chemistry Evaluation B->C D Scale-up to Preparative Column C->D Optimized Method E Crude Peptide Injection D->E F Fraction Collection E->F G Purity Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Lyophilization H->I J Final QC (UPLC-MS) I->J

References

"impact of coupling reagents on the epimerization of D-allo-isoleucine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the epimerization of D-allo-isoleucine during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the epimerization of D-allo-isoleucine.

Q1: What exactly is epimerization in the context of D-allo-isoleucine?

Epimerization is a chemical process where the configuration at one of two or more chiral centers in a molecule is inverted.[1][2][3] D-allo-isoleucine has two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). During peptide synthesis, the chiral integrity of the Cα is at risk. When D-allo-isoleucine ((2R, 3S) configuration) is activated for coupling, it can undesirably convert to its diastereomer, D-isoleucine ((2R, 3R) configuration), through the loss and re-addition of the alpha-proton. This seemingly small change can dramatically alter the peptide's three-dimensional structure and biological activity.[1][2]

Q2: Why is D-allo-isoleucine particularly susceptible to epimerization?

The susceptibility of an amino acid to epimerization is influenced by several factors, including steric hindrance. D-allo-isoleucine, like valine and isoleucine, is a sterically hindered amino acid.[4] This steric bulk can slow down the desired coupling reaction. A slower coupling reaction means the activated amino acid intermediate exists for a longer period, increasing the window of opportunity for the competing epimerization side reaction to occur.[5]

Q3: What is the primary chemical mechanism driving this epimerization?

The dominant mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][6]

  • Activation: The carboxylic acid of the N-protected D-allo-isoleucine is activated by a coupling reagent.

  • Oxazolone Formation: The activated carboxyl group is intramolecularly attacked by the oxygen of the preceding peptide bond's (or N-protecting group's) carbonyl. This cyclization forms the oxazolone intermediate.

  • Proton Abstraction: The Cα proton of the oxazolone is highly acidic and can be easily removed by a base. This creates a planar, achiral enolate intermediate.

  • Reprotonation: The enolate can be reprotonated from either side, leading to a mixture of the original D-allo-isoleucine and its D-isoleucine epimer.

A secondary, less common pathway is the direct abstraction of the Cα proton from the activated ester by a base, but the oxazolone pathway is generally considered the main culprit.[1][6]

Epimerization_Mechanism Start N-Protected D-allo-Isoleucine Activated Activated Intermediate (e.g., O-acylisourea) Start->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral Center Lost) Activated->Oxazolone Intramolecular Cyclization Amine Incoming Amino Group Epimer N-Protected D-Isoleucine (Epimer) Oxazolone->Epimer Proton Abstraction (Base) then Reprotonation Incorrect Incorrect Peptide (D-Ile) Epimer->Incorrect Coupling of Epimer (Slow) Correct Desired Peptide (D-allo-Ile) Amine->Correct Desired Coupling (Fast)

Caption: Mechanism of epimerization via the oxazolone intermediate.
Q4: How does the choice of coupling reagent directly influence epimerization?

Coupling reagents differ in their activation speed and the reactivity of the intermediate they form.[6][7]

  • High-Risk Reagents: Carbodiimides like DCC and EDC, when used without additives, form a highly reactive O-acylisourea intermediate that readily cyclizes to the problematic oxazolone.[1] Studies have shown that EDC, in particular, tends to cause more epimerization than DCC or DIC.[1][4] Uronium/aminium-based reagents like HBTU and HATU can also lead to significant epimerization if not used correctly, especially in the presence of excess base.[1]

  • Low-Risk Reagents: Reagents that either form more stable active esters less prone to cyclization or promote a very rapid coupling can minimize epimerization. Phosphonium salts like PyBOP and reagents like DEPBT are known to result in lower levels of epimerization.[8] Ynamides have also been shown to yield good efficiency with low epimerization.[1] The addition of additives like 1-hydroxybenzotriazole (HOBt) or its analogues (HOAt, Oxyma Pure) is crucial when using carbodiimides, as they form active esters that are more resistant to oxazolone formation.[6]

Troubleshooting Guide: High Epimerization of D-allo-Isoleucine

This guide provides a structured approach to diagnosing and solving epimerization issues in your experiments.

Troubleshooting_Workflow Start Problem: High levels of D-Isoleucine diastereomer detected Cause1 Potential Cause: Coupling Reagent Choice Start->Cause1 Cause2 Potential Cause: Reaction Conditions Start->Cause2 Solution1A Switch to low-epimerization reagent (e.g., DEPBT, COMU). Cause1->Solution1A Solution Solution1B Use additives (HOBt, HOAt, Oxyma Pure) with carbodiimides (DIC). Cause1->Solution1B Solution Solution2A Use a weaker base (e.g., NMM, collidine). Cause2->Solution2A Solution Solution2B Lower reaction temperature (e.g., 0°C). Cause2->Solution2B Solution Solution2C Change to a less polar solvent (e.g., DCM/DMF mixture). Cause2->Solution2C Solution Verify Verify Results: Analyze product purity via HPLC or LC-MS. Solution1A->Verify Solution1B->Verify Solution2A->Verify Solution2B->Verify Solution2C->Verify

Caption: Troubleshooting workflow for D-allo-isoleucine epimerization.
Issue: Significant D-isoleucine diastereomer detected post-synthesis.

Potential Cause 1: Inappropriate Coupling Reagent or Additive
  • Causality: You may be using a coupling reagent known for high epimerization rates, such as a carbodiimide without an additive or certain uronium salts under basic conditions.[1] These reagents promote the rapid formation of the oxazolone intermediate, which is the primary pathway for epimerization.[1][6]

  • Solution:

    • Reagent Selection: Switch to a coupling reagent specifically designed to minimize epimerization. 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an excellent choice for coupling easily epimerized amino acids.[8] COMU is another modern reagent that shows high efficiency with reduced epimerization.[9]

    • Use of Additives: If you must use a carbodiimide, always use it in combination with an additive. The combination of Diisopropylcarbodiimide (DIC) with Oxyma Pure or HOAt is highly effective.[6] These additives act as activated ester intermediates, which are more sterically hindered and less prone to cyclizing into the oxazolone compared to the O-acylisourea intermediate. The addition of CuCl₂ has also been reported to suppress epimerization when used with DIC/HOBt.[3][8]

Potential Cause 2: Suboptimal Reaction Conditions (Base, Solvent, Temperature)
  • Causality: The reaction environment plays a critical role.

    • Base: Strong tertiary amine bases like Diisopropylethylamine (DIEA) can accelerate the abstraction of the alpha-proton from the oxazolone intermediate, thereby promoting epimerization.[5]

    • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in the epimerization pathway, increasing the rate of this side reaction.[4]

    • Temperature: Higher temperatures increase the rate of all reactions, including the undesirable epimerization pathway.[4]

  • Solution:

    • Base Selection: Replace strong bases like DIEA with weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum number of equivalents of base necessary for the reaction to proceed. For phosphonium and aminium reagents, one equivalent is often sufficient with COMU, while others may require two.[9]

    • Solvent Optimization: If possible, perform the coupling in a less polar solvent system. A mixture of Dichloromethane (DCM) and DMF is often a good compromise between solubility and reduced epimerization.

    • Temperature Control: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the extent of epimerization by favoring the desired kinetic product (the correct peptide bond) over the thermodynamic product (the epimerized form).[4]

Data Summary: Impact of Coupling Reagents on Epimerization

The following table summarizes the relative risk of epimerization associated with common coupling reagents. Note that exact percentages can vary based on the specific amino acid sequence, solvent, and base used.

Coupling Reagent ClassExample(s)Epimerization RiskKey Considerations
Carbodiimides DCC, EDC, DICHigh (without additives)Must be used with additives like HOBt, HOAt, or Oxyma Pure to suppress epimerization.[6] DIC is preferred for solid-phase synthesis due to the solubility of its urea byproduct.[6]
Aminium/Uronium HBTU, HATU, HCTUModerate to HighHATU is generally faster and results in less epimerization than HBTU.[8] Risk increases with excess base and long pre-activation times.[10]
Phosphonium BOP, PyBOP, PyAOPLow to ModerateGenerally safer than carbodiimides and effective for sterically hindered couplings.[6][8] BOP produces carcinogenic HMPA as a byproduct.[6]
Immonium/Uronium COMULowA newer generation reagent with high efficiency, good solubility, and reduced epimerization, often requiring only one equivalent of base.[9]
Phosphonic Acid Anhydride DEPBTVery LowExcellent choice for sensitive or sterically hindered amino acids prone to epimerization.[1][8]
Ynamides MYMsA, MYMTsAVery LowReported to provide good coupling efficiency with minimal epimerization.[1]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of D-allo-Isoleucine using DIC/Oxyma Pure

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize epimerization.

Materials:

  • Fmoc-D-allo-isoleucine

  • Resin-bound peptide with free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard Fmoc-deprotection protocol to expose the N-terminal amine. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

  • Reagent Solution Preparation:

    • In a separate vial, dissolve 3 equivalents of Fmoc-D-allo-isoleucine and 3 equivalents of Oxyma Pure in a minimal amount of DMF.

    • Causality Note: Using an additive like Oxyma Pure is critical. It reacts with the DIC-activated carboxyl group to form an Oxyma active ester, which is more stable and less prone to forming an oxazolone than the initial O-acylisourea intermediate.[6]

  • Activation and Coupling:

    • Cool the reagent solution and the resin-containing reaction vessel to 0°C in an ice bath.

    • Add 3 equivalents of DIC to the reagent solution containing the amino acid and Oxyma Pure.

    • Immediately add the activated solution to the cooled resin.

    • Allow the reaction to proceed at 0°C for 10 minutes, then let it slowly warm to room temperature and continue reacting for 2-4 hours.

    • Causality Note: Performing the activation and initial coupling at 0°C slows the rate of oxazolone formation more significantly than it slows the desired aminolysis, thereby minimizing the opportunity for epimerization.[4]

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Analysis of Epimerization by RP-HPLC

This protocol provides a general method to quantify the amount of the undesired D-isoleucine diastereomer in your cleaved peptide product.

Materials:

  • Crude, cleaved peptide product containing D-allo-isoleucine

  • Reference standard for the peptide with pure D-allo-isoleucine (if available)

  • Reference standard for the peptide with the D-isoleucine epimer (if available)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Run a shallow gradient of Mobile Phase B. For example, 5% to 45% B over 40 minutes.

    • Causality Note: Diastereomers have different physical properties and can often be separated by reverse-phase chromatography.[1] A shallow gradient increases the resolution between the two closely eluting peaks corresponding to the correct peptide and its epimer.

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.

    • The correct peptide and its D-isoleucine epimer should appear as two distinct, closely eluting peaks.

    • Integrate the area of both peaks. The percentage of epimerization can be calculated as: % Epimerization = (Area of Epimer Peak / (Area of Correct Peptide Peak + Area of Epimer Peak)) * 100

  • Validation: If standards are available, run them under the same conditions to confirm the identity of each peak. For absolute confirmation, fractions corresponding to each peak can be collected and analyzed by mass spectrometry.[11]

References

Technical Support Center: Synthesis of Peptides with C-terminal D-allo-Isoleucine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides featuring a C-terminal D-allo-isoleucine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this specific peptide modification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your peptide yield and purity.

Introduction: Understanding the Synthetic Challenges

The incorporation of a C-terminal D-allo-isoleucine ethyl ester into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents a confluence of common synthetic hurdles. The primary challenges stem from the inherent properties of the D-allo-isoleucine residue and the C-terminal ester modification.

  • Steric Hindrance: D-allo-isoleucine is a β-branched amino acid, which means its side chain creates significant steric bulk close to the peptide backbone. This steric hindrance can impede the approach of the incoming activated amino acid, leading to slower and incomplete coupling reactions.[1][2]

  • Epimerization: The α-carbon of an amino acid ester is susceptible to epimerization (a change in stereochemistry) under the basic conditions often used for Fmoc-deprotection in SPPS.[3][4][5] This is a critical concern as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[5]

  • Hydrophobicity: The ethyl ester group at the C-terminus increases the overall hydrophobicity of the peptide. This can lead to aggregation of the growing peptide chain on the solid support, further hindering reaction kinetics and causing purification difficulties.[2]

This guide will provide you with the knowledge and tools to anticipate and overcome these challenges, ultimately leading to a more successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide yield consistently low when incorporating C-terminal D-allo-isoleucine ethyl ester?

A: Low yield is the most common issue and can be attributed to several factors:

  • Incomplete Coupling: The steric hindrance of D-allo-isoleucine significantly slows down the coupling reaction. Standard coupling times may be insufficient to drive the reaction to completion, resulting in truncated or deletion sequences.

  • Peptide Aggregation: The hydrophobic nature of the C-terminal ethyl ester can promote the formation of secondary structures and aggregation of the peptide chains on the resin.[2][6] This aggregation can physically block reactive sites, leading to failed couplings and deprotection steps.

  • Premature Cleavage: While less common with standard linkers, highly acid-labile resins might experience minor premature cleavage of the peptide during repeated acid treatments for side-chain deprotection if not handled carefully.

Q2: I am observing a significant peak in my HPLC analysis that corresponds to a diastereomer of my target peptide. What is causing this and how can I prevent it?

A: The presence of a diastereomeric impurity is a strong indicator of epimerization at the C-terminal D-allo-isoleucine residue.[3][5] This occurs when the α-proton of the amino acid ester is abstracted by the base used for Fmoc deprotection (typically piperidine), leading to a temporary loss of stereochemistry. Re-protonation can then occur from either face, resulting in a mixture of D-allo-isoleucine and L-isoleucine at the C-terminus.

To minimize epimerization:

  • Use a milder base for Fmoc deprotection: Consider using 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with 2% piperidine in DMF, which can be less aggressive than the standard 20% piperidine solution.

  • Reduce deprotection times: Minimize the exposure of the peptide to basic conditions.

  • Incorporate a racemization suppressant: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to the coupling cocktail can help suppress epimerization.[1]

Q3: My crude peptide is very difficult to purify by reverse-phase HPLC. What can I do to improve the separation?

A: The hydrophobicity of the C-terminal ethyl ester can cause poor solubility in aqueous mobile phases and lead to peak tailing or irreversible binding to the column.

Here are some strategies to improve purification:

  • Optimize your solvent system: For highly hydrophobic peptides, consider using a stronger organic modifier than acetonitrile, such as isopropanol or n-propanol, in your mobile phase.[2]

  • Adjust the pH: Modifying the pH of the mobile phase with additives like formic acid or ammonium hydroxide can alter the peptide's charge and improve its interaction with the stationary phase.

  • Use a different stationary phase: A column with a different stationary phase, such as phenyl-hexyl or a wider pore size silica, may provide better separation.

  • Precipitation as a pre-purification step: In some cases, precipitating the crude peptide from a suitable solvent can remove a significant amount of impurities before HPLC.

Troubleshooting Guide

Issue 1: Incomplete Coupling of the First Amino Acid to the D-allo-isoleucine Ethyl Ester Resin
  • Symptom: Kaiser test or other ninhydrin-based tests remain positive after coupling. Mass spectrometry of the crude product shows a significant amount of the desired peptide minus the first coupled amino acid.

  • Cause: Severe steric hindrance from the D-allo-isoleucine side chain is preventing efficient coupling.

  • Solutions:

    StrategyProtocolRationale
    Double Coupling After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.Provides a second opportunity for the reaction to go to completion.[7]
    Use a More Potent Coupling Reagent Employ a high-reactivity coupling reagent such as HATU, HCTU, or COMU in combination with a non-nucleophilic base like DIEA or 2,4,6-collidine.These reagents form highly reactive activated esters that can overcome steric hindrance more effectively.[1]
    Increase Reaction Time and Temperature Extend the coupling time to 2-4 hours. For very difficult couplings, microwave-assisted synthesis can be employed to increase the reaction temperature.Provides more time and energy for the sterically hindered coupling to occur.
    Use a Higher Concentration of Reagents Increase the concentration of the amino acid and coupling reagents.Drives the reaction forward according to Le Chatelier's principle.
Issue 2: Detection of Epimerization at the C-terminus
  • Symptom: HPLC or LC-MS analysis of the crude or purified peptide shows two closely eluting peaks with the same mass. NMR analysis can also confirm the presence of diastereomers.[8]

  • Cause: The basic conditions of Fmoc deprotection are causing the epimerization of the C-terminal D-allo-isoleucine ethyl ester.[3][5]

  • Solutions:

    StrategyProtocolRationale
    Modified Deprotection Conditions Use 2% DBU / 2% Piperidine in DMF for Fmoc removal instead of 20% piperidine.DBU is a non-nucleophilic base that can effectively remove the Fmoc group with a lower risk of α-proton abstraction.
    Side-Chain Anchoring Strategy Synthesize the peptide using a resin where the D-allo-isoleucine is anchored through its side chain, leaving the carboxylic acid to be esterified after the peptide sequence is complete. This is a more advanced and less common approach.[9]This strategy avoids having an activated ester at the C-terminus during the entire synthesis, thus minimizing the risk of epimerization.
    Use of Additives Incorporate racemization suppressants like HOAt or OxymaPure® in your coupling cocktails.These additives can help to maintain the stereochemical integrity of the amino acids during activation and coupling.[1]

Experimental Protocols

Protocol 1: Optimized Coupling of the First Amino Acid
  • Swell the D-allo-isoleucine ethyl ester-loaded resin in DMF for 30 minutes.

  • In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 5-10 minutes.

  • Drain the resin and add the activated amino acid solution.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Perform a Kaiser test on a small sample of the resin.

  • If the test is positive, drain the resin and perform a second coupling with fresh reagents for another 2 hours.

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Protocol 2: Cleavage of the Peptide from the Resin

For a peptide with a C-terminal ethyl ester, a standard TFA cleavage cocktail is generally effective.

  • Wash the final peptide-resin with DCM to remove any residual DMF.

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5). If the peptide contains sensitive residues like Cys, Met, or Trp, add appropriate scavengers (e.g., EDT for Cys).[10][11]

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Visualizing the Challenges and Workflow

Diagram 1: The Challenge of Steric Hindrance

StericHindrance Steric hindrance from the β-branched side chain of D-allo-isoleucine. cluster_resin Resin-Bound Peptide cluster_reagents Incoming Reagents Resin Resin Peptide Growing Peptide Chain D_allo_Ile C-terminal D-allo-Isoleucine Ethyl Ester Activated_AA Activated Amino Acid Activated_AA->D_allo_Ile Coupling Attempt

Caption: Steric hindrance from D-allo-isoleucine's side chain can block access for the incoming amino acid.

Diagram 2: The Mechanism of Epimerization

Epimerization Epimerization at the α-carbon of the C-terminal ester. Start D-allo-Isoleucine Ethyl Ester (R-configuration at α-carbon) Enolate Planar Enolate Intermediate (Loss of Stereochemistry) Start->Enolate - H+ (Proton Abstraction) Base Base (e.g., Piperidine) End_D D-allo-Isoleucine (Desired) Enolate->End_D + H+ End_L L-Isoleucine (Epimerized Impurity) Enolate->End_L + H+

Caption: Base-mediated proton abstraction leads to a planar intermediate, allowing for non-stereospecific re-protonation.

References

"cleavage cocktails for peptides with D-allo-isoleucine from solid support"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Cleavage Cocktails for Peptides Containing D-allo-isoleucine from Solid Support

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the final cleavage step of peptides incorporating the unnatural amino acid D-allo-isoleucine. As a diastereomer of L-isoleucine, D-allo-isoleucine introduces unique stereochemical and steric challenges that can impact cleavage efficiency and peptide purity. This resource is designed to help you navigate these complexities and achieve optimal results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing D-allo-isoleucine?

The main difficulty arises from the steric hindrance imposed by the β-branched side chain of D-allo-isoleucine.[1] Similar to other bulky amino acids like valine and isoleucine, the specific spatial arrangement of the methyl and ethyl groups can physically block the cleavage reagent, typically trifluoroacetic acid (TFA), from efficiently accessing and hydrolyzing the acid-labile linker that anchors the peptide to the solid support resin.[2][3] This steric hindrance can lead to incomplete cleavage, resulting in significantly lower yields of the desired peptide.[2]

Furthermore, if the D-allo-isoleucine residue is located near the C-terminus, its proximity to the linker can exacerbate this issue. The cumulative bulk of adjacent residues can also contribute to the formation of secondary structures or aggregation on the resin, further impeding solvent and reagent penetration.[1][4]

Q2: What is a reliable starting cleavage cocktail for a D-allo-isoleucine-containing peptide?

For most standard applications using Fmoc/tBu chemistry, a versatile and effective starting point is a cleavage cocktail composed of TFA/TIS/H₂O (95:2.5:2.5) .[5][6]

  • Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[7][8]

  • Triisopropylsilane (TIS): An efficient scavenger for cationic species, particularly the trityl cations generated from Trt and Mtt protecting groups. It helps prevent the re-attachment of these reactive species to nucleophilic residues like Tryptophan.

  • Water (H₂O): Acts as a proton source and helps suppress t-butylation side reactions, particularly on Tryptophan residues.[2]

This cocktail is generally effective and avoids the use of toxic and malodorous thiol-based scavengers.[9][10] However, if your peptide contains other sensitive residues, this cocktail may need to be modified.

Q3: My peptide also contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). How should I modify the cleavage cocktail?

The presence of nucleophilic or easily oxidized residues requires the addition of specific scavengers to prevent side reactions during cleavage.[11] The standard TFA/TIS/H₂O cocktail is often insufficient in these cases. The rationale is to include scavengers that can effectively trap the reactive carbocations generated from protecting groups, which would otherwise modify your peptide.[11]

A more robust and widely used formulation, often referred to as Reagent K , is highly recommended for peptides with a combination of sensitive residues.[12]

ReagentTypical Composition (v/v)Role in Cocktail
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A "universal" cocktail for complex peptides.
TFA82.5%Primary cleavage and deprotection agent.
Water5%Suppresses t-butylation.
Phenol5%Scavenger that protects Tyr and Trp residues.
Thioanisole5%A soft nucleophile that scavenges cations and can accelerate the removal of Arg(Pmc/Pbf) groups.
1,2-Ethanedithiol (EDT)2.5%A strong scavenger that is particularly effective at protecting Cysteine residues and preventing Trp modification.[13]

For a visual guide to selecting your cleavage cocktail based on peptide composition, refer to the decision tree below.

Cocktail_Decision_Tree start Start: Peptide Composition Analysis cys_met_trp Contains Cys, Met, or Trp? start->cys_met_trp arg_check Contains >1 Arg(Pbf)? Or other difficult residues? cys_met_trp->arg_check No reagent_k Use Reagent K (TFA/H2O/Phenol/ Thioanisole/EDT) cys_met_trp->reagent_k Yes tfa_edt Use TFA/TIS/H2O/EDT (94:2.5:2.5:1) arg_check->tfa_edt Yes standard_tfa Use Standard Cocktail (TFA/TIS/H2O 95:2.5:2.5) arg_check->standard_tfa No

Cocktail selection based on sensitive residues.

Troubleshooting Guide: Incomplete Cleavage

Incomplete cleavage is the most common issue when working with sterically hindered residues like D-allo-isoleucine. This guide provides a systematic approach to diagnose and resolve the problem.

Step 1: Confirming Incomplete Cleavage

Before optimizing, you must confirm that the low yield is indeed due to the peptide remaining on the resin.[14] A post-cleavage Kaiser test on the resin beads is a rapid and reliable method for this diagnosis.

Objective: To qualitatively detect free primary amines on resin beads, indicating residual uncleaved peptide.

Materials:

  • A small sample (5-10 mg) of dried resin beads after the cleavage procedure.

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Heating block or water bath (100°C).

Procedure:

  • Place a few dried resin beads into a clean glass test tube.

  • Add 2-3 drops each of Reagent A, B, and C to the tube.

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[14]

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

  • Positive (Incomplete Cleavage): The resin beads and/or the solution turn a deep blue or purple color. This confirms the presence of peptide on the resin.

  • Negative (Complete Cleavage): The resin and solution remain colorless or turn a faint yellow/brown. The issue lies elsewhere (e.g., precipitation, workup).

Step 2: Troubleshooting Workflow

If the Kaiser test is positive, use the following workflow to identify the cause and implement a solution.

Troubleshooting_Workflow start Low Crude Peptide Yield kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test kaiser_result Beads turn blue? kaiser_test->kaiser_result incomplete_cleavage Diagnosis: Incomplete Cleavage kaiser_result->incomplete_cleavage  Yes other_issues Diagnosis: Cleavage is Complete kaiser_result->other_issues No   extend_time Action 1: Extend Cleavage Time (e.g., 4-6 hours) incomplete_cleavage->extend_time re_cleave Action 2: Re-cleave the Resin with fresh cocktail extend_time->re_cleave stronger_cocktail Action 3: Use Stronger Cocktail (e.g., Reagent K or add DMS) re_cleave->stronger_cocktail test_cleavage Future Prevention: Perform Small-Scale Test Cleavage on next synthesis stronger_cocktail->test_cleavage check_precipitation Investigate Other Causes: 1. Poor precipitation (check ether supernatant) 2. Hydrophobic peptide loss 3. Workup errors other_issues->check_precipitation

Workflow for troubleshooting low peptide yield.
Step 3: Implementing Solutions for Incomplete Cleavage

ObservationPotential Cause & RationaleRecommended Action
Kaiser test is positive after standard 2-3 hour cleavage. Steric Hindrance: The bulky D-allo-isoleucine side chain is likely preventing full access of the TFA to the resin linker within the standard timeframe.[2]Extend Cleavage Time: Increase the cleavage duration to 4-6 hours at room temperature. For particularly difficult sequences, some labs report success with overnight cleavage, though this increases the risk of side reactions.[15] Monitor a time-course experiment (e.g., 2, 4, 6 hours) via a small-scale test cleavage to find the optimal duration.
Extended cleavage time still results in a positive Kaiser test. Insufficient Reagent Potency: The chosen cocktail may not be strong enough to overcome severe steric hindrance or resin aggregation.Re-cleave the resin: Filter the initial cleavage solution and treat the same resin batch with a fresh volume of cleavage cocktail for another 2-3 hours.[16] This can often recover a significant amount of additional peptide.
Repeated cleavage attempts show diminishing returns. Severe Aggregation or Highly Resistant Linker: The peptide may be aggregated on the resin, or the combination of the C-terminal residue and the linker is exceptionally stable.Modify the Cocktail: Consider adding Dimethyl Sulfide (DMS) to your cocktail. A TFA/DMS/m-cresol/TFMSA mixture can be a powerful alternative for very resistant peptides, though it is more complex to handle.[17] Alternatively, switching to a different resin with a more labile linker (e.g., 2-chlorotrityl for C-terminal acids) in future syntheses is a key strategic consideration.[18]

Key Protocols

Objective: To cleave and deprotect the target peptide from the solid support with high efficiency.

Materials:

  • Dried peptide-resin (e.g., 0.1 mmol scale).

  • Freshly prepared cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O 95:2.5:2.5).[5]

  • Reaction vessel.

  • Cold diethyl ether.

Procedure:

  • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum for at least 1 hour to remove residual DMF.[8]

  • Add the cleavage cocktail to the dried resin in a reaction vessel (approx. 10 mL per gram of resin).[2]

  • Agitate the mixture gently at room temperature for an extended period of 4 hours .

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.[14]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether to remove scavengers.[14]

  • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[2]

References

Validation & Comparative

Comparative Analysis of D-allo-Isoleucine Versus L-Isoleucine in Peptide Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of optimizing therapeutic candidates. This guide provides an in-depth comparative analysis of substituting the natural proteinogenic amino acid, L-isoleucine, with its diastereomer, D-allo-isoleucine. We will delve into the stereochemical nuances, the resulting impact on peptide structure and function, and provide a robust experimental framework for evaluating this critical modification.

The Stereochemical Distinction: L-Isoleucine vs. D-allo-Isoleucine

L-isoleucine is one of the twenty common amino acids and possesses two chiral centers, at the alpha-carbon (α) and the beta-carbon (β). This gives rise to four stereoisomers. D-allo-isoleucine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during ribosomal synthesis.[1] The key difference lies in the spatial arrangement of their atoms.

Amino Acidα-carbon Configurationβ-carbon Configuration
L-isoleucineSS
D-allo-isoleucineRS

Table 1: Stereochemical configurations of L-isoleucine and D-allo-isoleucine.

This seemingly subtle variation in stereochemistry at the α-carbon profoundly influences the three-dimensional structure of a peptide.

Figure 1: Chiral Centers. A diagram highlighting the different α-carbon configurations of L-isoleucine and D-allo-isoleucine.

Impact on Peptide Conformation and Biological Activity

The substitution of an L-amino acid with a D-amino acid can dramatically alter a peptide's local and global conformation. This structural perturbation is a primary driver of changes in biological activity.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[2][3] Proteolytic enzymes are highly stereospecific and preferentially recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid, such as D-allo-isoleucine, can render the peptide resistant to this enzymatic degradation.[2][4] This increased stability can significantly prolong the peptide's half-life in vivo, a crucial factor for therapeutic efficacy.[4][5]

Altered Receptor Binding and Signaling

The three-dimensional shape of a peptide is critical for its interaction with its biological target, such as a G-protein coupled receptor (GPCR). By inducing a different conformational state, the substitution with D-allo-isoleucine can have several effects:

  • Modified Binding Affinity: The altered shape may lead to a tighter or weaker interaction with the receptor's binding pocket.

  • Changes in Signaling: The conformational change can influence how the receptor is activated, potentially altering downstream signaling pathways. For instance, it could shift the peptide's activity from an agonist to an antagonist.

  • Altered Selectivity: The new conformation might favor binding to a different receptor subtype, thereby altering the peptide's selectivity profile.

It is important to note that while D-amino acid substitution can be beneficial, it can also be detrimental. In some cases, the change in conformation can lead to a complete loss of activity.[6][7] Therefore, empirical testing is essential.

G cluster_workflow Experimental Workflow A Peptide Synthesis (L-Ile vs D-allo-Ile) B Purification & Characterization (HPLC, Mass Spectrometry) A->B C Structural Analysis (Circular Dichroism) B->C D In Vitro Functional Assays (Receptor Binding, cAMP) B->D E Proteolytic Stability Assay (Incubation with Proteases/Serum) B->E

Figure 2: Experimental Workflow. A flowchart outlining the key steps in the comparative analysis.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the impact of substituting L-isoleucine with D-allo-isoleucine, a series of well-controlled experiments are necessary.

Peptide Synthesis and Purification

Objective: To produce high-purity peptides of both the L-isoleucine and D-allo-isoleucine variants.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for peptide synthesis.[8][9][10][11][12]

  • Amino Acid Coupling: Incorporate either Fmoc-L-isoleucine-OH or Fmoc-D-allo-isoleucine-OH at the desired position in the peptide sequence using a suitable coupling agent like HBTU or HATU.[9]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).[10]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.[10]

Receptor Binding Assays

Objective: To determine the binding affinity of the peptides to their target receptor.

Protocol:

  • Assay Format: Employ a competitive binding assay format.[13][14] This can be a radioligand binding assay or a fluorescence-based assay (e.g., FRET or TR-FRET).[13][15][16]

  • Procedure: Incubate a constant concentration of a labeled ligand with the receptor in the presence of increasing concentrations of the unlabeled test peptides (L-isoleucine and D-allo-isoleucine analogs).

  • Data Analysis: Determine the IC50 value (the concentration of peptide that inhibits 50% of the labeled ligand binding) for each peptide. This can then be converted to a Ki (inhibition constant) value.

Functional Assays

Objective: To assess the biological activity of the peptides.

Protocol:

  • Cell-Based Assays: Use a cell line that expresses the target receptor.[17]

  • Signaling Pathway Measurement: Measure a downstream signaling event that is modulated by the receptor. For many GPCRs, this involves measuring changes in intracellular cyclic AMP (cAMP) levels.[15]

  • Procedure: Treat the cells with increasing concentrations of each peptide and measure the resulting change in the signaling molecule.

  • Data Analysis: Generate dose-response curves and determine the EC50 (effective concentration to elicit a 50% response) and the maximum efficacy (Emax) for each peptide.

Proteolytic Stability Assay

Objective: To evaluate the resistance of the peptides to enzymatic degradation.

Protocol:

  • Incubation: Incubate the peptides in a biologically relevant matrix, such as human serum or plasma, or with specific proteases (e.g., trypsin, chymotrypsin).[3][18][19]

  • Time Course: Take aliquots at various time points.

  • Analysis: Quench the reaction and analyze the amount of intact peptide remaining at each time point using RP-HPLC.

  • Data Analysis: Calculate the half-life (t1/2) of each peptide under the assay conditions.

Data Presentation and Interpretation

The results of these experiments should be compiled into a clear, comparative format to facilitate analysis.

ParameterL-Isoleucine PeptideD-allo-Isoleucine Peptide
Receptor Binding
IC50 / Ki (nM)ValueValue
Functional Activity
EC50 (nM)ValueValue
Emax (%)ValueValue
Proteolytic Stability
Half-life (hours)ValueValue

Table 2: Template for summarizing comparative data.

Interpretation:

  • A lower Ki and EC50 for the D-allo-isoleucine analog indicates higher binding affinity and potency .

  • A higher Emax suggests greater efficacy .

  • A longer half-life confirms increased proteolytic stability .

By systematically applying this experimental framework, researchers can gain a comprehensive understanding of the effects of substituting L-isoleucine with D-allo-isoleucine, enabling data-driven decisions in the design and optimization of peptide-based therapeutics.

References

A Senior Application Scientist's Guide to the Separation of Isoleucine Ethyl Ester Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation of stereoisomers is not merely a technical challenge but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers and diastereomers demand robust and reliable analytical methods. Isoleucine, with its two chiral centers, presents a particularly interesting case, existing as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1][2][3] The ethyl esterification of these isomers, a common practice to enhance volatility for gas chromatography or modify polarity for liquid chromatography, adds another layer to the separation puzzle. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of isoleucine ethyl ester, grounded in experimental data and proven field insights.

The Challenge: Resolving Four Closely Related Structures

The four stereoisomers of isoleucine ethyl ester are two pairs of enantiomers (L/D and L-allo/D-allo) and two pairs of diastereomers (L/L-allo and D/D-allo). While diastereomers possess different physical properties and can, in principle, be separated on achiral stationary phases, the separation of enantiomers necessitates a chiral environment. The goal of any effective method is to resolve all four stereoisomers in a single chromatographic run, a non-trivial task due to their structural similarities.

Comparative Analysis of HPLC-Based Chiral Separation Strategies

The cornerstone of chiral HPLC is the chiral stationary phase (CSP). The selection of the appropriate CSP is the most critical decision in method development.[4][5] We will explore the performance of several major classes of CSPs for this specific application.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are workhorses in chiral separations due to their broad applicability.[6]

Mechanism of Separation: The chiral recognition mechanism of polysaccharide-based CSPs is complex and multimodal, involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form chiral grooves into which the analyte can fit. The subtle differences in how each stereoisomer of isoleucine ethyl ester interacts with these grooves, particularly the orientation of the ethyl ester and the secondary butyl group, lead to differential retention and, thus, separation. For α-amino acid esters, hydrogen bonding between the analyte's carbonyl group and the chiral selector is a key interaction for chiral recognition.[6]

Experimental Protocol: Normal-Phase HPLC

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane/2-Propanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting gradient could be 90:10 (v/v) Hexane:IPA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

Performance Insights:

Chiralpak IA has demonstrated excellent performance for the resolution of α-amino acid esters.[6] The use of normal-phase chromatography with alkane/alcohol mobile phases provides strong enantioselectivity. The addition of a basic modifier is often crucial to prevent peak tailing by interacting with residual silanol groups on the silica support. Coated polysaccharide phases may offer better enantiomeric separation in some cases, but immobilized phases like Chiralpak IA are more robust and compatible with a wider range of solvents.[6]

Workflow for Method Development with Polysaccharide CSPs

Caption: Method development workflow for polysaccharide CSPs.

Macrocyclic Glycopeptide (Chirobiotic) Stationary Phases

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a unique chiral recognition environment. These complex molecules have multiple chiral centers and functional groups, creating a basket-like structure that can interact with analytes in various ways.

Mechanism of Separation: The primary interaction mechanism is inclusion complexation, where the analyte fits into the macrocyclic cavity. Additional interactions, including hydrogen bonding, ionic interactions, and dipole-dipole interactions, contribute to the enantioselectivity. For amino acid derivatives, the CHIROBIOTIC T, R, and TAG phases have proven particularly useful for separating both enantiomers and diastereomers.[7]

Experimental Protocol: Polar Ionic and Reversed-Phase Modes

  • Column: CHIROBIOTIC® T

  • Mobile Phase (Polar Ionic Mode): Methanol with acidic and basic modifiers (e.g., 0.1% Acetic Acid and 0.05% Triethylamine).

  • Mobile Phase (Reversed-Phase Mode): Water/Methanol or Water/Acetonitrile with a buffer (e.g., 10 mM Ammonium Acetate).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Temperature: 25°C

Performance Insights:

The CHIROBIOTIC phases are versatile and can be used in multiple mobile phase modes, including polar ionic, reversed-phase, and normal-phase. This flexibility is a significant advantage during method development. The polar ionic mode is often highly effective for underivatized or esterified amino acids. The CHIROBIOTIC R, T, and TAG phases have demonstrated the ability to separate isomeric forms of amino acids like isoleucine in simple alcohol/water mixtures.[7] Teicoplanin-based CSPs, in particular, provide good enantioselectivity and chemoselectivity for separating different amino acids and their isomers.[8]

Crown Ether-Based Chiral Stationary Phases

Crown ether-based CSPs are highly specific for the separation of compounds containing primary amino groups.

Mechanism of Separation: The chiral recognition is based on the complexation of the protonated primary amine of the analyte within the chiral cavity of the crown ether. The stability of this complex is influenced by the steric hindrance around the chiral center of the analyte, leading to the separation of enantiomers.

Experimental Protocol: Reversed-Phase HPLC

  • Column: CROWNPAK® CR-I(+)

  • Mobile Phase: Acidified aqueous solution (e.g., 0.1 M Perchloric Acid) with a small percentage of an organic modifier like methanol.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

Performance Insights:

While highly effective for underivatized amino acids, the ethyl esterification of isoleucine may reduce the efficiency of the primary amine complexation, which is central to the separation mechanism on this type of column. However, it remains a viable option to explore, especially for achieving separation of the diastereomers. Crown ether phases have been successfully used in Supercritical Fluid Chromatography (SFC) for the separation of underivatized amino acids.[9][10]

Alternative and Complementary Techniques

While HPLC is a dominant technique, it is essential to consider other methods that can offer advantages in specific scenarios.

Supercritical Fluid Chromatography (SFC)

SFC is increasingly recognized as a powerful tool for chiral separations, often providing faster and more efficient separations than HPLC.[4][11]

Advantages:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[4][10]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents.[11]

  • Unique Selectivity: The properties of the supercritical fluid mobile phase can lead to different selectivity compared to liquid-phase chromatography.

Typical SFC Conditions:

  • Column: Polysaccharide-based or other chiral columns compatible with SFC.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) and additives.

  • Performance: SFC has been successfully applied to the separation of underivatized amino acid enantiomers using a crown ether-based column, achieving resolutions greater than 5.0 in under 3 minutes.[9]

Gas Chromatography (GC) on Chiral Stationary Phases

For volatile derivatives like ethyl esters, GC is a high-resolution alternative.

Advantages:

  • High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to excellent resolution.

  • Sensitivity: When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and structural information.

Typical GC Conditions:

  • Derivatization: The isoleucine ethyl ester itself is suitable for GC. Further derivatization of the amino group (e.g., with trifluoroacetic anhydride) can improve volatility and chromatographic performance.[12][13]

  • Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Lipodex® E), is necessary for enantiomeric separation.[13]

Performance Insights: GC methods have been developed for the resolution of various amino acid stereoisomers as their N-trifluoroacetyl-O-methyl esters, achieving baseline or near-baseline separation.[13] Comprehensive two-dimensional GC (GCxGC) can provide even greater resolving power for complex mixtures of amino acid stereoisomers.[12]

Data Summary and Comparison

MethodChiral Stationary Phase (CSP)Typical Mobile PhaseKey AdvantagesConsiderations
Normal-Phase HPLC Polysaccharide-based (e.g., Chiralpak IA)Hexane/Alcohol + AdditiveBroad applicability, high enantioselectivity for esters.[6]Solvent consumption, requires non-polar solvents.
Reversed-Phase HPLC Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Aqueous buffer/Organic modifierVersatile (multiple modes), good for diastereomer and enantiomer separation.[7]Can be complex to optimize modifiers.
Reversed-Phase HPLC Crown Ether-based (e.g., CROWNPAK CR-I(+))Acidified aqueous/Organic modifierHighly specific for primary amines.[14]Esterification might hinder the primary separation mechanism.
SFC Polysaccharide-based or Crown Ether-basedSupercritical CO2 + Co-solventFast analysis, reduced solvent use, unique selectivity.[9][10][11]Requires specialized instrumentation.
GC Cyclodextrin-based (e.g., Lipodex® E)N/A (Carrier Gas: He or H2)High resolution, sensitive with MS detection.[13]Analyte must be volatile and thermally stable.

Logical Relationship of Separation Techniques

Caption: Overview of chromatographic techniques for separation.

Conclusion and Recommendations

For the routine, high-resolution separation of all four stereoisomers of isoleucine ethyl ester, a systematic approach beginning with polysaccharide-based CSPs under normal-phase HPLC conditions is highly recommended. The proven success of columns like Chiralpak IA for α-amino acid esters provides a strong starting point.[6] Should this approach not yield baseline separation, exploring the versatility of macrocyclic glycopeptide CSPs , such as CHIROBIOTIC T, in polar ionic or reversed-phase modes is a logical next step.

For laboratories equipped with SFC , this technique should be strongly considered as it often provides a faster, greener, and sometimes more effective separation.[4][11] Finally, chiral GC remains a powerful, high-resolution alternative, particularly when high sensitivity with MS detection is required.

The key to success lies in a systematic screening of these primary methods, followed by a logical optimization of the mobile phase composition and other chromatographic parameters. Each method described herein is a self-validating system, where successful separation confirms the appropriate interaction between the analyte stereoisomers and the chosen chiral environment.

References

A Comparative Guide to the Biological Activity of Allo-Isoleucine-Containing Peptides Versus Native Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The substitution of natural amino acids with their non-proteinogenic counterparts is a well-established strategy to enhance the pharmacological properties of peptides. This guide provides an in-depth technical comparison of the biological activity of peptides containing allo-isoleucine against their native isoleucine-containing counterparts, supported by experimental data and protocols.

The Subtle Distinction with Profound Implications: Isoleucine vs. Allo-Isoleucine

Isoleucine (Ile), a proteinogenic branched-chain amino acid, possesses two chiral centers, resulting in four possible stereoisomers. The naturally occurring form is L-isoleucine (2S,3S). Its diastereomer, L-allo-isoleucine (2S,3R), is a non-proteinogenic amino acid. While both share the same molecular formula, the different spatial arrangement of the side-chain methyl group has significant consequences for peptide structure and function.[1] This seemingly minor alteration can profoundly impact a peptide's biological activity, offering a valuable tool for peptide drug design.[2]

Caption: Structural comparison of L-Isoleucine and L-Allo-Isoleucine.

Conformational Consequences and Receptor Interactions

The stereochemistry of an amino acid side chain is a critical determinant of a peptide's secondary structure (e.g., α-helix, β-sheet) and, consequently, its ability to bind to a biological target.[3][4][5] The altered orientation of the methyl group in allo-isoleucine can induce significant conformational changes in the peptide backbone.

While comprehensive structural data comparing native and allo-isoleucine-containing peptides are not abundant in the public domain, the principles of stereochemistry suggest that the substitution can disrupt or stabilize local secondary structures. This can lead to either an enhanced or diminished binding affinity for a target receptor, depending on the specific interactions at the binding interface. For instance, the introduction of allo-isoleucine could optimize the presentation of key pharmacophoric groups, leading to a higher binding affinity. Conversely, it could introduce steric hindrance, thereby reducing affinity.

A compelling example, although not a direct Ile vs. allo-Ile comparison, is the leptin receptor antagonist peptide, Allo-aca. This nonapeptide, which contains three non-natural amino acids, demonstrates picomolar IC50 values and a long peptide-receptor complex half-life, highlighting the potential of unnatural amino acids to significantly enhance receptor binding.[6]

Fortifying the Defenses: Enhanced Metabolic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[7][8][9] The substitution of L-amino acids with unnatural counterparts, including D-isomers and diastereomers like allo-isoleucine, is a proven strategy to increase metabolic stability.[8][10]

Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids.[10] The presence of allo-isoleucine can hinder protease recognition and binding at or near the site of substitution, thereby protecting the peptide from enzymatic degradation. This can lead to a significantly prolonged plasma half-life and, consequently, an extended duration of action in vivo.

Table 1: Comparative Biological Properties of Isoleucine vs. Allo-Isoleucine Peptides (Hypothetical Data)

PropertyNative Isoleucine PeptideAllo-Isoleucine PeptideRationale for Difference
Receptor Binding Affinity (Ki) 10 nM1 nMAltered conformation may lead to more favorable interactions with the receptor binding pocket.
Proteolytic Stability (t½ in plasma) 5 min60 minAllo-isoleucine's stereochemistry hinders recognition and cleavage by proteases.
In Vivo Efficacy (ED50) 1 mg/kg0.1 mg/kgA combination of higher receptor affinity and increased metabolic stability leads to greater potency.

Experimental Protocols for Comparative Analysis

To empirically determine the impact of substituting isoleucine with allo-isoleucine, the following experimental workflows are recommended.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of the native and modified peptides to their target receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis P1 Prepare cell membranes or purified receptor I1 Incubate receptor, radioligand, and competitor peptide at a defined temperature and time P1->I1 P2 Prepare radiolabeled ligand (e.g., [3H]-Native Peptide) P2->I1 P3 Prepare serial dilutions of competitor peptides (Native and Allo-Ile) P3->I1 S1 Separate bound from free radioligand (e.g., filtration) I1->S1 D1 Quantify bound radioactivity using a scintillation counter S1->D1 A1 Plot percentage of specific binding against competitor concentration D1->A1 A2 Calculate IC50 and Ki values using non-linear regression A1->A2

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a homogenate of cells or tissues expressing the target receptor, or use a purified receptor preparation.

    • Synthesize a radiolabeled version of the native peptide (the "ligand").

    • Prepare a series of dilutions of the unlabeled native peptide and the allo-isoleucine-containing peptide (the "competitors").

  • Incubation:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Detection:

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioactivity as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for each peptide using the Cheng-Prusoff equation.

In Vitro Proteolytic Stability Assay

This assay measures the resistance of the native and modified peptides to degradation by proteases.

G cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis cluster_calculation Calculation I1 Incubate peptide (Native or Allo-Ile) in plasma, serum, or with a specific protease I2 Collect aliquots at various time points I1->I2 Q1 Stop the enzymatic reaction (e.g., add acid or organic solvent) I2->Q1 A1 Analyze samples by LC-MS to quantify the remaining intact peptide Q1->A1 C1 Plot the percentage of intact peptide remaining versus time A1->C1 C2 Determine the half-life (t½) of the peptide C1->C2

Caption: Workflow for an in vitro proteolytic stability assay.

Step-by-Step Methodology:

  • Incubation:

    • Prepare solutions of the native and allo-isoleucine-containing peptides.

    • Incubate each peptide at a final concentration in a relevant biological matrix (e.g., human plasma, rat serum) or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution, such as an equal volume of acetonitrile containing 1% trifluoroacetic acid.

  • Analysis:

    • Analyze the quenched samples using reverse-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

    • Quantify the amount of remaining intact peptide at each time point by measuring the peak area of the corresponding mass-to-charge ratio.

  • Calculation:

    • Plot the percentage of intact peptide remaining against time.

    • Determine the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay curve.

Conclusion and Future Outlook

The substitution of isoleucine with allo-isoleucine represents a promising strategy for enhancing the therapeutic potential of peptides. This modification can lead to improved receptor binding affinity and, most notably, a significant increase in metabolic stability. The cumulative effect is often a more potent and longer-acting peptide therapeutic.

While the principles are well-established, there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships of allo-isoleucine-containing peptides. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of peptide analogs with allo-isoleucine at different positions to understand the positional effects on activity and stability.

  • High-Resolution Structural Biology: Utilizing techniques like NMR spectroscopy and X-ray crystallography to determine the precise conformational changes induced by allo-isoleucine and how these changes influence receptor binding.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Conducting comprehensive animal studies to directly compare the absorption, distribution, metabolism, excretion (ADME), and efficacy of native versus allo-isoleucine-containing peptides.

By systematically exploring the unique properties conferred by allo-isoleucine, researchers can unlock new avenues for the design and development of next-generation peptide drugs with superior therapeutic profiles.

References

A Senior Application Scientist's Guide to Protecting Group Strategies for D-allo-isoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Synthetic Challenge of Incorporating D-allo-isoleucine

D-allo-isoleucine is an unnatural, non-proteinogenic amino acid distinguished by its unique stereochemistry and significant steric bulk. As a diastereomer of D-isoleucine, it presents two chiral centers ((2R, 3S)-configuration), contributing to its utility in designing peptide mimetics and conformationally constrained peptides.[1][2] However, its incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is a non-trivial task.

The primary obstacle arises from steric hindrance. D-allo-isoleucine possesses a β-branched side chain, which physically impedes the approach of an activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow reaction kinetics, incomplete couplings, and ultimately, low yields of the desired product.[3][4] Such residues are notorious for creating "difficult sequences," which are prone to forming stable secondary structures and aggregating on the resin support, further hindering reagent access.[5][6]

Consequently, the success of any synthesis involving D-allo-isoleucine is critically dependent on a carefully orchestrated strategy, beginning with the selection of the appropriate α-amino protecting group. This choice dictates the entire synthetic methodology, from deprotection conditions to final cleavage.[7][8] This guide provides a comparative analysis of the two dominant SPPS strategies, Fmoc and Boc chemistry, to inform the rational design of protocols for peptides containing D-allo-isoleucine.

Part 2: Comparative Analysis of α-Amino Protecting Groups

The foundation of modern SPPS lies in the principle of orthogonality—the ability to selectively remove one class of protecting groups without affecting another.[8][9] The two most prevalent orthogonal schemes are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group.[7][9] A third group, Carboxybenzyl (Cbz), is primarily used in solution-phase synthesis and is less common in modern SPPS protocols.[7][10]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc strategy has become the method of choice for routine peptide synthesis due to its milder reaction conditions.[9][11]

  • Protection/Deprotection Mechanism: The Fmoc group provides temporary protection of the α-amino group. It is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][11][12] The mechanism involves base-catalyzed β-elimination, forming a dibenzofulvene intermediate that is scavenged by the amine base.[12]

  • Advantages:

    • True Orthogonality: Fmoc is completely orthogonal to the acid-labile, tert-butyl (tBu)-based side-chain protecting groups.[9][11]

    • Mild Conditions: The final cleavage from the resin and removal of side-chain protecting groups is achieved with moderate acids like trifluoroacetic acid (TFA), which preserves many sensitive post-translational modifications.[9][11]

    • Automation Friendly: The reaction conditions are highly compatible with automated synthesizers.[11]

  • Challenges with D-allo-isoleucine:

    • Incomplete Deprotection: In aggregation-prone sequences, the bulky Fmoc group may not be completely accessible to the piperidine base, leading to deletion sequences.[6]

    • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, particularly with a sterically unhindered C-terminal residue, leading to chain termination.[7]

The Boc (tert-Butoxycarbonyl) Strategy

The Boc strategy is the classic, foundational approach to SPPS and remains highly effective, especially for challenging sequences.[9][13]

  • Protection/Deprotection Mechanism: The Boc group is acid-labile and is removed by treatment with a moderate acid, typically 50% TFA in dichloromethane (DCM).[9][12][] This graduated acid lability requires side-chain protecting groups (often benzyl-based) and a resin linker that are stable to TFA but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF).[9][15]

  • Advantages:

    • Disruption of Aggregation: The repetitive, strongly acidic deprotection steps protonate the N-terminus, which can help disrupt interchain hydrogen bonding and secondary structures that cause aggregation, a significant benefit when incorporating hydrophobic and bulky residues like D-allo-isoleucine.[]

    • Robustness: The chemistry is well-established and has been proven effective for a vast range of peptides.[7]

  • Challenges with D-allo-isoleucine:

    • Harsh Final Cleavage: The requirement for HF for the final cleavage necessitates specialized, corrosion-resistant equipment and can lead to side reactions with sensitive residues.[9][15]

    • Cumulative Acidolysis: Repeated TFA treatments can lead to the gradual loss of some acid-sensitive side-chain protecting groups, potentially causing side reactions.

Part 3: Data-Driven Performance Comparison

While direct, side-by-side quantitative data for D-allo-isoleucine is not abundant, performance can be inferred from extensive practical application and studies on other sterically hindered amino acids.[9]

CharacteristicFmoc StrategyBoc Strategy
Nα-Deprotection Condition Mild Base (e.g., 20% Piperidine in DMF)[7]Moderate Acid (e.g., 50% TFA in DCM)[7]
Orthogonality Fully orthogonal to acid-labile side-chain groups.[9]Graduated acid lability; not truly orthogonal.[12]
Side-Chain Protection Acid-labile (e.g., tBu, Trt).[]Strong-acid labile (e.g., Bzl, Tos).[16]
Final Cleavage Moderate Acid (TFA).[9]Strong Acid (HF, TFMSA).[9][15]
Suitability for Hindered Residues Prone to aggregation-induced incomplete reactions. Requires optimized coupling.[6]Acidic deprotection can mitigate aggregation.[]
Key Side Reactions Diketopiperazine formation, aspartimide formation (with Asp).[7][17]Formation of t-butyl cations, alkylation of sensitive residues (e.g., Met, Trp).[7]

Part 4: Optimizing the Coupling of Protected D-allo-isoleucine

Independent of the chosen Nα-protecting group, achieving high coupling efficiency for a sterically hindered residue like D-allo-isoleucine is paramount. The selection of the coupling reagent is a critical determinant of success.[3][18]

Traditional carbodiimide reagents like DCC are often inefficient for hindered couplings.[19] Modern uronium/aminium salt-based reagents are highly recommended as they form activated species that react much faster and minimize side reactions.[3]

Comparative Performance of Coupling Reagents for Hindered Systems

The following data, while generated for the hindered α-aminoisobutyric acid (Aib), provides a strong proxy for the performance expected with D-allo-isoleucine.

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificantRoom TempLow
PyBOP Various Hindered Systems> 90% Conv.16 hoursLow
(Data synthesized from BenchChem technical guide on sterically hindered amino acids)[3]

Field-Proven Recommendations:

  • Reagent Choice: Utilize high-efficiency uronium/aminium reagents such as HATU , HCTU , or COMU .[3][20] These reagents generate highly reactive intermediates, accelerating the coupling of bulky residues.

  • Extended Reaction Times: Allow for longer coupling times (e.g., 2-4 hours) to ensure the reaction proceeds to completion.

  • Double Coupling: If a qualitative test (e.g., Kaiser test) indicates incomplete coupling, perform a second coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection cycle.[3][6]

  • Elevated Temperature: For particularly difficult couplings, performing the reaction at a higher temperature (e.g., 40-50°C) can significantly improve reaction rates, although this should be used cautiously to avoid potential side reactions.[21]

Part 5: Visualizing SPPS Workflows and Principles

To clarify the cyclical nature and core principles of SPPS, the following diagrams illustrate the general workflow and the concept of orthogonality.

SPPS_Cycle start Start: Resin-Bound Peptide deprotection Step 1: Nα-Deprotection (Base for Fmoc / Acid for Boc) start->deprotection wash1 Step 2: Washing (e.g., DMF) deprotection->wash1 coupling Step 3: Coupling (Activated Protected Amino Acid) wash1->coupling wash2 Step 4: Washing (e.g., DMF) coupling->wash2 end Elongated Peptide Chain (Ready for next cycle) wash2->end end->deprotection Repeat Cycle

Caption: A generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Orthogonality_Concept Peptide Fully Protected Peptide on Resin Fmoc_Strategy Fmoc Strategy Peptide->Fmoc_Strategy Boc_Strategy Boc Strategy Peptide->Boc_Strategy Fmoc_Deprotect Nα-Fmoc Removal (Mild Base) Fmoc_Strategy->Fmoc_Deprotect Cyclical Step Fmoc_Cleave Side-Chain & Resin Cleavage (TFA) Fmoc_Strategy->Fmoc_Cleave Final Step Boc_Deprotect Nα-Boc Removal (TFA) Boc_Strategy->Boc_Deprotect Cyclical Step Boc_Cleave Side-Chain & Resin Cleavage (HF) Boc_Strategy->Boc_Cleave Final Step

Caption: Orthogonality of Fmoc and Boc strategies in SPPS.

Part 6: Experimental Protocols

The following are generalized, self-validating protocols for incorporating a single D-allo-isoleucine residue. These should be adapted based on the specific sequence and available equipment.

Protocol 1: Fmoc-SPPS Cycle for D-allo-isoleucine

This protocol assumes a 0.1 mmol scale synthesis on a standard solid support like Rink Amide or Wang resin.

  • Resin Preparation:

    • Place the peptide-resin from the previous cycle in a reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[22]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-allo-isoleucine (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Validation and Post-Coupling Wash:

    • Take a small sample of resin beads and perform a qualitative Kaiser test.[6] A negative result (yellow/clear beads) indicates complete coupling.

    • If the test is positive (blue beads), drain the reaction mixture and repeat step 3 (double coupling).

    • Once coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle.

Protocol 2: Boc-SPPS Cycle for D-allo-isoleucine

This protocol assumes a 0.1 mmol scale synthesis on a support such as MBHA or Merrifield resin.

  • Resin Preparation:

    • Wash the peptide-resin from the previous cycle with DCM (3 x 5 mL).

  • Boc Deprotection:

    • Add 5 mL of 50% (v/v) TFA in DCM to the resin and agitate for 2 minutes (pre-wash).[23]

    • Drain and add a fresh 5 mL of 50% TFA in DCM. Agitate for 20-30 minutes for complete deprotection.[23][24]

    • Drain the TFA solution and wash the resin with DCM (3 x 5 mL).

  • Neutralization:

    • Add 5 mL of 10% (v/v) DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-D-allo-isoleucine (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in 3 mL of DMF.

    • Add the solution to the neutralized peptide-resin.

    • Add DIEA (0.8 mmol, 8 eq.) to initiate the coupling reaction.[23]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Validation and Post-Coupling Wash:

    • Perform a Kaiser test. If positive, repeat step 4.

    • Once coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Part 7: Conclusion and Strategic Recommendations

The selection of a protecting group strategy for D-allo-isoleucine is a critical decision that influences the entire synthetic process.

  • The Fmoc strategy is generally the preferred method for modern peptide synthesis due to its mild conditions and true orthogonality, making it compatible with a wide range of applications.[9][11] For successful incorporation of D-allo-isoleucine, this strategy must be paired with a highly efficient coupling reagent (e.g., HATU) and potentially extended reaction times to overcome steric hindrance.

  • The Boc strategy , while employing harsher conditions, remains a powerful tool. Its aggressive acidic deprotection step can be uniquely advantageous for sequences containing D-allo-isoleucine that are highly prone to aggregation, as it helps maintain the accessibility of the growing peptide chain.[]

Ultimately, there is no single "best" protecting group. The optimal choice depends on the full peptide sequence, the presence of other sensitive residues, and the synthetic scale. For any strategy, the key to success with D-allo-isoleucine lies in recognizing its steric challenge and proactively addressing it with optimized coupling protocols, including the use of superior coupling reagents and rigorous monitoring of reaction completion.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with D-allo-Isoleucine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Challenge in Peptide Therapeutics

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics has revolutionized drug development, offering pathways to enhance stability, modulate bioactivity, and improve pharmacokinetic profiles.[1][2] Among these, the use of D-amino acids, such as D-allo-isoleucine, provides a powerful strategy to increase resistance to enzymatic degradation.[3] However, this modification introduces a critical challenge: the potential for inducing an immune response and generating antibodies that may cross-react with the intended L-amino acid-containing therapeutic peptide or even endogenous proteins.[4] This guide provides a comprehensive comparison of key analytical methods to characterize and quantify antibody cross-reactivity against peptides containing D-allo-isoleucine, offering insights for researchers, scientists, and drug development professionals.

Understanding the immunogenic potential of peptides containing unnatural modifications is a critical aspect of their development and safe use.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of immunogenicity risk assessment for all peptide drug products, treating them similarly to therapeutic proteins.[5] This scrutiny extends to impurities and modifications, as even small changes can potentially trigger an unwanted immune response.[6]

This guide will delve into the practical application and comparative analysis of three cornerstone techniques for assessing antibody cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS). We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to guide your analytical strategy.

Comparative Overview of Analytical Techniques

Selecting the appropriate analytical method is paramount for accurately characterizing the specificity and cross-reactivity of anti-peptide antibodies. Each technique offers unique advantages and limitations in terms of sensitivity, throughput, and the nature of the data generated.

Technique Primary Output Throughput Key Advantages Key Limitations
ELISA Endpoint absorbance (relative binding)HighCost-effective, well-established, high-throughput screening.Indirect measurement, prone to avidity effects, may miss low-affinity interactions.[7][8]
SPR Real-time binding kinetics (ka, kd, KD)Medium to HighLabel-free, provides detailed kinetic and affinity data, high sensitivity for low-affinity interactions.[7][9]Higher initial instrument cost, requires specialized expertise.
Mass Spectrometry Mass-to-charge ratio (epitope identification)Low to MediumPrecise epitope mapping, can distinguish isobaric amino acids.[10][11]Complex data analysis, lower throughput for quantitative binding studies.

I. Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

ELISA is a workhorse in many laboratories for its simplicity, high throughput, and cost-effectiveness, making it an excellent choice for initial screening of antibody cross-reactivity.[7] A competitive ELISA format is particularly well-suited for this purpose.

Causality Behind Experimental Choices in Competitive ELISA

In a competitive ELISA to assess cross-reactivity, the principle is to measure the ability of the D-allo-isoleucine containing peptide to compete with the L-isoleucine peptide for binding to a specific antibody. The degree of inhibition of the signal is proportional to the cross-reactivity of the antibody for the D-allo-isoleucine variant.

cluster_0 Competitive ELISA Workflow A Coat plate with L-Isoleucine Peptide B Block non-specific binding sites A->B C Incubate Antibody with Peptide Variants (L-Ile and D-allo-Ile) B->C D Add mixture to coated plate C->D E Wash to remove unbound antibody D->E F Add Enzyme-conjugated Secondary Antibody E->F G Wash F->G H Add Substrate G->H I Measure Absorbance H->I

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines a typical competitive ELISA for comparing antibody binding to L-isoleucine and D-allo-isoleucine containing peptides.

A. Solutions and Reagents

  • Coating Buffer: 0.1M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or BSA in PBST.

  • Assay Buffer: 1% BSA in PBST.

  • L-Isoleucine Peptide (Coating Antigen): 1-10 µg/mL in Coating Buffer.

  • L-Isoleucine and D-allo-Isoleucine Peptides (Competitors): Prepare a serial dilution (e.g., from 100 µM to 0.01 nM) in Assay Buffer.

  • Primary Antibody: Dilute in Assay Buffer to a concentration that gives a high signal in the absence of a competitor.

  • Enzyme-Conjugated Secondary Antibody: (e.g., HRP-conjugated anti-IgG) Diluted in Assay Buffer.

  • Substrate: (e.g., TMB)

  • Stop Solution: (e.g., 2N H₂SO₄)

B. Protocol

  • Coating: Add 100 µL of the L-Isoleucine Peptide solution to each well of a 96-well microplate. Incubate overnight at 4°C.[12]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[12]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[12]

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: In a separate plate, pre-incubate the primary antibody with the serially diluted L-Isoleucine and D-allo-Isoleucine peptides for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[12]

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Addition: Add 100 µL of substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[12]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Interpretation

The results are typically plotted as absorbance versus the logarithm of the competitor peptide concentration. The IC50 value (the concentration of competitor peptide that inhibits 50% of the antibody binding) is determined for both the L-isoleucine and D-allo-isoleucine peptides.

Representative Competitive ELISA Data

Competitor Peptide IC50 (nM) Relative Cross-Reactivity (%)
L-Isoleucine Peptide10100
D-allo-Isoleucine Peptide5002

Relative Cross-Reactivity (%) = (IC50 of L-Isoleucine Peptide / IC50 of D-allo-Isoleucine Peptide) x 100

A lower IC50 value indicates a higher affinity of the antibody for the competitor peptide. In this representative data, the antibody has a significantly higher affinity for the L-isoleucine peptide compared to the D-allo-isoleucine peptide, indicating low cross-reactivity.

II. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides a more detailed and quantitative assessment of antibody-antigen interactions by measuring binding events in real-time, without the need for labels.[7][9] This allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a comprehensive kinetic profile of cross-reactivity.[13]

Causality Behind Experimental Choices in SPR

In an SPR experiment, one molecule (the ligand, typically the antibody) is immobilized on a sensor chip, and the other molecule (the analyte, the peptide) is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured and plotted as a sensorgram. By comparing the kinetic parameters for the L-isoleucine and D-allo-isoleucine peptides, a precise measure of cross-reactivity can be obtained.

cluster_1 SPR Experimental Workflow A Immobilize Antibody on Sensor Chip B Inject L-Isoleucine Peptide (Analyte) at various concentrations A->B C Measure Association and Dissociation B->C D Regenerate Sensor Surface C->D E Inject D-allo-Isoleucine Peptide (Analyte) at various concentrations D->E F Measure Association and Dissociation E->F G Data Analysis: Determine ka, kd, KD F->G

Caption: Workflow for an SPR experiment to determine binding kinetics.

Detailed Experimental Protocol: SPR

This protocol provides a general framework for an SPR experiment. Specific parameters will need to be optimized for your particular antibody and peptides.

A. Materials and Reagents

  • SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).

  • Immobilization Buffers: e.g., 10 mM Sodium Acetate, pH 4.5.

  • Running Buffer: e.g., HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Antibody (Ligand): Diluted in immobilization buffer (e.g., 10-50 µg/mL).

  • L-Isoleucine and D-allo-Isoleucine Peptides (Analytes): Serially diluted in running buffer (e.g., from 1 µM to 1 nM).

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 1.5.

B. Protocol

  • Chip Activation: Activate the sensor chip surface by injecting a mixture of NHS and EDC.[14]

  • Antibody Immobilization: Inject the antibody solution over the activated surface to achieve the desired immobilization level.[14]

  • Deactivation: Inject ethanolamine-HCl to block any remaining active sites.

  • Kinetic Analysis (L-Isoleucine Peptide):

    • Inject the serially diluted L-Isoleucine peptide solutions over the immobilized antibody surface, starting with the lowest concentration.[14]

    • Allow for a sufficient association time to observe binding, followed by a dissociation phase where running buffer is flowed over the surface.

    • Between each peptide injection, regenerate the sensor surface with the regeneration solution to remove the bound peptide.

  • Kinetic Analysis (D-allo-Isoleucine Peptide): Repeat step 4 with the D-allo-Isoleucine peptide dilutions.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD for each peptide.[15]

Data Interpretation

The kinetic parameters provide a detailed picture of the binding interaction. A higher KD value for the D-allo-isoleucine peptide compared to the L-isoleucine peptide indicates weaker binding and lower cross-reactivity.

Representative SPR Kinetic Data

Analyte Peptide ka (1/Ms) kd (1/s) KD (M)
L-Isoleucine Peptide1 x 10⁵1 x 10⁻⁴1 x 10⁻⁹
D-allo-Isoleucine Peptide5 x 10³5 x 10⁻³1 x 10⁻⁶

In this example, the D-allo-isoleucine peptide has a faster dissociation rate (kd) and a lower association rate (ka), resulting in a 1000-fold weaker binding affinity (higher KD) compared to the L-isoleucine peptide. This quantitative data is invaluable for risk assessment in drug development.

III. Mass Spectrometry (MS) for Epitope Mapping

Mass spectrometry is a powerful tool for identifying the precise amino acid residues (the epitope) that an antibody recognizes.[10] This is particularly useful for understanding the structural basis of cross-reactivity with D-allo-isoleucine containing peptides.

Causality Behind Experimental Choices in MS-based Epitope Mapping

The general approach involves proteolytic digestion of the peptide-antibody complex. The antibody protects the epitope from digestion, and the bound peptide fragment can be identified by its mass-to-charge ratio. By comparing the digestion patterns of the L-isoleucine and D-allo-isoleucine peptides in the presence of the antibody, the specific binding site and the impact of the stereochemical change can be elucidated. Furthermore, advanced MS techniques can distinguish between isobaric amino acids like leucine and isoleucine, which is critical for confirming the identity of the cross-reactive species.[11][16]

cluster_2 MS Epitope Mapping Workflow A Incubate Antibody with Peptide (L-Ile or D-allo-Ile) B Proteolytic Digestion (e.g., Trypsin) A->B C Immunoprecipitate Antibody-Peptide Complex B->C D Elute Bound Peptide C->D E Analyze by MALDI-TOF or LC-MS/MS D->E F Identify Protected Peptide Fragment (Epitope) E->F

Caption: Workflow for MS-based epitope mapping.

Detailed Experimental Protocol: Epitope Mapping by MS

This protocol provides a general outline. The choice of protease and MS instrumentation will depend on the specific peptide and available resources.

A. Materials and Reagents

  • Antibody and Peptides (L-Isoleucine and D-allo-Isoleucine)

  • Protease: e.g., Trypsin, Chymotrypsin.

  • Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate, pH 8.0.

  • Immunoprecipitation Reagents: e.g., Protein A/G magnetic beads.

  • Elution Buffer: e.g., 0.1% Trifluoroacetic Acid (TFA).

  • Mass Spectrometer: MALDI-TOF or LC-MS/MS system.

B. Protocol

  • Complex Formation: Incubate the antibody with a molar excess of the L-isoleucine or D-allo-isoleucine peptide for 1-2 hours at room temperature.

  • Proteolytic Digestion: Add the protease to the antibody-peptide complex and incubate for a time optimized to achieve partial digestion.[17]

  • Immunoprecipitation: Add Protein A/G beads to the digestion mixture to capture the antibody and any bound peptide fragments. Incubate for 1 hour with gentle mixing.[17]

  • Washing: Wash the beads several times with a mild buffer to remove unbound peptides.

  • Elution: Elute the bound peptide fragments from the antibody-bead complex using the elution buffer.[17]

  • MS Analysis: Analyze the eluted peptides using MALDI-TOF MS to identify their mass, or by LC-MS/MS for sequencing.[1]

  • Data Analysis: Compare the mass spectra of the eluted peptides from the L-isoleucine and D-allo-isoleucine experiments to identify the specific epitope and any differences in binding.

Data Interpretation

The mass of the identified peptide fragment corresponds to the epitope. If the D-allo-isoleucine peptide is also protected from digestion, it indicates that the antibody binds to the same or an overlapping epitope. The relative intensities of the peptide signals can provide a semi-quantitative measure of binding preference. Advanced MS/MS fragmentation can confirm the presence of D-allo-isoleucine in the cross-reactive peptide.[11]

Conclusion: An Integrated Approach to a Complex Challenge

The assessment of antibody cross-reactivity to peptides containing D-allo-isoleucine is a critical step in the development of safe and effective peptide therapeutics. No single technique provides a complete picture; rather, an integrated approach leveraging the strengths of ELISA, SPR, and Mass Spectrometry is recommended.

  • ELISA serves as an excellent high-throughput screening tool to identify potential cross-reactivity.

  • SPR provides the detailed kinetic and affinity data necessary for a thorough quantitative risk assessment.[8]

  • Mass Spectrometry offers the ultimate resolution in identifying the precise epitope and confirming the structural basis of the cross-reactive interaction.

By employing these techniques in a logical workflow, researchers can gain a comprehensive understanding of the immunogenic potential of their D-amino acid-containing peptide candidates, enabling informed decisions and mitigating risks in the drug development process. This rigorous analytical characterization is not only a matter of scientific integrity but also a regulatory expectation for bringing novel peptide therapeutics to the clinic.[5]

References

Comparative Guide to the In Vivo Metabolic Fate of D-allo-Isoleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

For researchers in drug development, the potential of peptide-based therapeutics is immense. Their high specificity and potency offer significant advantages over small molecules. However, the translation from promising candidate to clinical reality is often thwarted by a fundamental challenge: poor metabolic stability.[1] Native peptides, composed of L-amino acids, are rapidly degraded by endogenous proteases and peptidases, leading to short plasma half-lives and limiting their therapeutic efficacy.[2][3] Furthermore, small peptides are often subject to rapid renal clearance, further shortening their duration of action.[4][5]

A leading strategy to overcome this hurdle is the incorporation of non-canonical amino acids, which are not readily recognized by the body's enzymatic machinery.[6][7][8] Among these, D-amino acids—the stereoisomeric (mirror image) counterparts of the natural L-amino acids—have proven exceptionally effective at enhancing proteolytic resistance.[9][10][11] This guide provides a comprehensive comparison of the in vivo metabolic fate of peptides containing a specific non-canonical amino acid, D-allo-isoleucine , against their native L-amino acid counterparts and other stabilization strategies. We will delve into the mechanistic basis for this enhanced stability, provide detailed experimental protocols for evaluation, and present comparative data to guide your research and development efforts.

The Stereochemical Shield: Why D-allo-Isoleucine Confers Stability

The primary mechanism by which D-amino acid incorporation, including D-allo-isoleucine, enhances peptide stability is through steric hindrance. Proteolytic enzymes have highly specific, chiral active sites evolved to recognize and bind L-amino acid sequences.[2] The introduction of a D-amino acid creates a stereochemically incompatible "bump" in the peptide backbone, preventing the enzyme from achieving the precise orientation required for catalytic cleavage. This "stereochemical shield" makes the peptide significantly more resistant to degradation by common proteases like trypsin, chymotrypsin, and various peptidases found in plasma and tissues.[9][10]

While bacteria are known to express some D-stereospecific peptidases, these are not prevalent in mammalian systems, making D-amino acid substitution a robust strategy for improving in vivo stability in preclinical and clinical settings.[12]

Proteolytic_Resistance cluster_0 L-Amino Acid Peptide cluster_1 D-allo-Isoleucine Peptide L_Peptide L-Peptide Chain Cleaved Degraded Fragments L_Peptide->Cleaved Cleavage Protease_L Protease Protease_L->L_Peptide Recognizes & Binds D_Peptide Peptide with D-allo-Isoleucine Intact Intact Peptide D_Peptide->Intact Resists Cleavage Protease_D Protease Protease_D->D_Peptide Steric Hindrance (No Fit)

Caption: Mechanism of enhanced proteolytic resistance by D-amino acid incorporation.

Comparative In Vivo Performance: A Data-Driven Overview

To illustrate the profound impact of D-allo-isoleucine incorporation, the following table summarizes typical pharmacokinetic (PK) and stability data from a preclinical animal study (e.g., rat model). The comparison includes the parent peptide (all L-amino acids) and the same peptide with a single L-isoleucine substituted with D-allo-isoleucine.

ParameterParent L-PeptideD-allo-Isoleucine PeptideRationale for Difference
Plasma Stability (t½, in vitro) < 15 min> 24 hoursThe D-amino acid prevents degradation by plasma proteases.[9][13]
In Vivo Half-Life (t½, IV) ~ 20 min6 - 8 hoursReduced proteolytic degradation and potentially lower renal clearance.[3]
Clearance (CL) HighLowSlower elimination from the body due to increased stability.[3][14]
Volume of Distribution (Vd) ModerateModerateMay be similar if the modification does not drastically alter tissue binding.
Bioavailability (F%, Subcutaneous) < 5%40 - 60%The peptide survives longer at the injection site and in circulation, allowing for greater absorption.

Note: These values are illustrative and will vary depending on the specific peptide sequence, size, and overall physicochemical properties.

Experimental Guide: Assessing Metabolic Fate Step-by-Step

A robust assessment of the in vivo metabolic fate requires a multi-faceted experimental approach. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Causality: An in vivo PK study is the gold standard for understanding how a drug behaves in a living system. Comparing the D-allo-isoleucine peptide to its L-counterpart directly quantifies the improvement in stability and bioavailability.[3] The choice of intravenous (IV) and subcutaneous (SC) routes allows for the determination of absolute bioavailability and clearance.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group). Acclimatize for at least 3 days.

  • Peptide Formulation: Prepare peptides in a sterile, biocompatible vehicle (e.g., 0.9% saline).

  • Dosing:

    • Group 1 (IV): Administer the D-allo-isoleucine peptide via tail vein injection (e.g., 2 mg/kg).

    • Group 2 (SC): Administer the D-allo-Isoleucine peptide via subcutaneous injection (e.g., 5 mg/kg).

    • Control Groups (Optional but Recommended): Repeat dosing for the parent L-peptide to provide a direct comparison.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into K2-EDTA tubes at pre-dose and at specific time points post-dose (e.g., 2, 5, 15, 30 min; 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture the full absorption and elimination phases.

  • Plasma Processing: Immediately centrifuge blood at 4°C (e.g., 2000 x g for 10 min) to separate plasma. Transfer plasma to a new tube.

  • Sample Stabilization & Extraction:

    • Add 3 volumes of cold acetonitrile containing a suitable internal standard to 1 volume of plasma. This step precipitates proteins and quenches all enzymatic activity, preventing ex vivo degradation.[15]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).

    • Transfer the supernatant to a clean vial for analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the peptide in the extracted plasma.[16][17]

    • Use a stable-isotope-labeled version of the peptide as the internal standard for the most accurate quantification.

    • The method must be validated for linearity, accuracy, precision, and matrix effects.[18]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (t½, CL, Vd, AUC, F%).

PK_Workflow cluster_workflow In Vivo PK Study Workflow start Peptide Formulation dosing Animal Dosing (IV & SC routes) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Protein Precipitation & Analyte Extraction processing->extraction analysis LC-MS/MS Quantification extraction->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Data Interpretation pk_calc->end

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Protocol 2: Metabolite Identification

This protocol aims to identify the major degradation products of the peptide in vivo.

Causality: While D-allo-isoleucine protects against proteolysis, other metabolic pathways like oxidation or disulfide exchange may still occur.[19] Identifying metabolites is crucial for understanding the complete clearance mechanism and ensuring that no active or toxic byproducts are formed.

Methodology:

  • Sample Source: Use plasma or urine samples from the in vivo PK study, particularly from time points where the parent peptide concentration is high.

  • Sample Preparation: Perform the same protein precipitation/extraction as described in the PK protocol.

  • Analysis by High-Resolution Mass Spectrometry (HRMS):

    • Analyze the extracts using an LC-HRMS system (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode (to find potential metabolite masses) and data-dependent MS/MS mode (to get structural information).

  • Data Processing:

    • Use metabolite identification software to search for predicted metabolites (e.g., truncated peptides, oxidized versions, deamidated versions) and unexpected modifications compared to control (pre-dose) samples.

    • For a D-allo-isoleucine peptide, you would expect to see significantly fewer proteolytic fragments compared to its L-counterpart. The primary metabolites might be related to modifications on other, more labile amino acids like methionine (oxidation) or asparagine (deamidation).

Conclusion and Future Directions

The incorporation of D-allo-isoleucine is a powerful and validated strategy for overcoming the primary obstacle in peptide drug development: metabolic instability. As demonstrated, this single stereochemical modification can transform a peptide with a fleeting in vivo existence into a viable drug candidate with a significantly extended half-life and improved bioavailability.[3][11] The experimental workflows provided here offer a robust framework for quantifying these improvements and gaining a deeper understanding of the peptide's in vivo fate.

Future research in this area will likely focus on combining D-amino acid incorporation with other stability-enhancing techniques, such as lipidation or PEGylation, to further fine-tune pharmacokinetic profiles for specific therapeutic applications. As bioanalytical technologies continue to advance, we will gain even greater insight into the subtle metabolic pathways that affect these highly engineered therapeutic molecules.

References

A Senior Application Scientist's Guide to Differentiating Leucine and Isoleucine in Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cracking the Isobaric Code of Leucine and Isoleucine

In the precise world of proteomics and biopharmaceutical development, the smallest differences can have the most profound impacts. Leucine (Leu) and Isoleucine (Ile), two essential proteinogenic amino acids, present a classic analytical challenge. They are isomers, possessing the exact same elemental composition (C₆H₁₃NO₂) and, therefore, an identical monoisotopic mass of 113.08406 Da. This isobaric nature renders them indistinguishable by conventional mass spectrometry (MS) approaches.[1]

Traditional tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), typically fragment the peptide backbone to generate b- and y-type ions, providing sequence information. However, CID lacks the energy required to induce cleavage of the stable aliphatic side chains of Leu and Ile, leaving their identities ambiguous.

The biological imperative for this differentiation is significant. The substitution of a leucine for an isoleucine, or vice versa, can dramatically alter a protein's structure and function. In therapeutic antibodies, for instance, such a change within the complementarity-determining regions (CDRs) can substantially diminish antigen binding affinity and specificity.[1][2] For researchers in drug development and fundamental biology, confidently assigning every amino acid is not a luxury—it is a necessity.

This guide provides an in-depth comparison of modern mass spectrometry techniques capable of resolving this ambiguity. We will delve into the underlying gas-phase chemistry, compare the performance of various dissociation methods, and provide actionable protocols for their implementation. The central theme is the strategic generation of radical-driven fragmentation, which selectively cleaves the amino acid side chain to produce diagnostic fragment ions, definitively unveiling the residue's true identity.

The Foundational Chemistry: Radical-Driven Side-Chain Fragmentation

The key to distinguishing leucine and isoleucine lies in exploiting the subtle difference in their side-chain structures. Leucine possesses an isobutyl side chain with a branch at the γ-carbon, while isoleucine has a sec-butyl side chain with a branch at the β-carbon. To cleave these stable C-C bonds, a reactive site must be introduced onto the peptide ion. This is achieved through radical-driven dissociation techniques.

Methods like Electron Transfer Dissociation (ETD), Electron Capture Dissociation (ECD), and Electron Activated Dissociation (EAD) generate odd-electron z• fragment ions.[3][4] The radical site on this fragment ion can then initiate a secondary fragmentation cascade upon collisional activation (e.g., Higher-Energy Collisional Dissociation or HCD), targeting the amino acid side chain. This process generates unique w-ions, which are the diagnostic fingerprints for Leu and Ile.

  • For Isoleucine: The fragmentation occurs at the Cβ-Cγ bond, leading to the neutral loss of an ethyl radical (•C₂H₅). This corresponds to a mass loss of 29.04 Da from the parent z• ion.[5]

  • For Leucine: The fragmentation occurs at the Cγ-Cδ bond, resulting in the neutral loss of an isopropyl radical (•CH(CH₃)₂). This corresponds to a mass loss of 43.05 Da from the parent z• ion.[5]

The detection of these specific w-ions provides unambiguous identification of the isomer.

EThcD_Workflow Peptide Precursor Peptide Ion [M+nH]ⁿ⁺ MS2 MS²: ETD/ECD Fragmentation Peptide->MS2 Isolate_z Isolate Radical z•-ion Containing Leu/Ile MS2->Isolate_z Generates c- and z•-ions MS3 MS³: HCD Fragmentation of z•-ion Isolate_z->MS3 Detect Detect Diagnostic w-ions MS3->Detect Induces side-chain cleavage Result_Ile w-ion (z-29 Da) => Isoleucine Detect->Result_Ile Result_Leu w-ion (z-43 Da) => Leucine Detect->Result_Leu EAD_Workflow Peptide Precursor Peptide Ion [M+nH]ⁿ⁺ MS2 MS²: EAD Fragmentation (Optimized Electron Energy) Peptide->MS2 Detect Detect Diagnostic w-ions MS2->Detect Directly generates z•- and w-ions Result_Ile w-ion (z-29 Da) => Isoleucine Detect->Result_Ile Result_Leu w-ion (z-43 Da) => Leucine Detect->Result_Leu UVPD_Workflow Peptide Precursor Peptide Ion [M+nH]ⁿ⁺ MS2 MS²: UVPD Fragmentation (e.g., 193 nm photons) Peptide->MS2 Detect Detect Diagnostic Fragments MS2->Detect Induces extensive fragmentation Result a, b, c, x, y, z ions + Diagnostic d/w-ions Detect->Result

References

Safety Operating Guide

Navigating the Disposal of D-allo-Isoleucine Ethyl Ester Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step approach to the disposal of D-allo-Isoleucine Ethyl Ester Hydrochloride (CAS No. 315700-65-3), moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our aim is to foster a deep understanding of waste management principles, empowering you to maintain the highest standards of laboratory safety.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a white to yellow solid. According to safety data sheets (SDS), it is classified as harmful if swallowed and causes skin and eye irritation. While not listed as an acutely hazardous waste, its potential for harm necessitates that it be treated as a hazardous chemical waste.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
H302Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
H315Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
H319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

This hazard profile dictates that the primary goal of our disposal procedure is to prevent ingestion, skin and eye contact, and inhalation of the compound, and to ensure it does not enter the environment.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses or goggles: To protect against accidental splashes.

  • Chemical-resistant gloves: Nitrile or neoprene gloves are suitable.

  • Laboratory coat: To protect skin and clothing.

2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled container.

  • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can react violently or release toxic gases[1].

  • Specifically, keep this waste separate from strong oxidizing agents , as they are listed as an incompatible material[2][3].

3. Container Selection and Labeling: Ensuring Clear Communication

The choice of waste container is critical for safe storage and transport.

  • Use a chemically compatible container , preferably made of high-density polyethylene (HDPE)[4].

  • The container must have a secure, leak-proof screw cap [5].

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

4. Waste Accumulation and Storage: The Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory as a Satellite Accumulation Area (SAA) for hazardous waste[1].

  • The SAA must be at or near the point of waste generation [4].

  • Store the waste container in the SAA, ensuring it is closed at all times except when adding waste[6].

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA[4].

5. Disposal of Empty Containers

An empty container that held this compound can be disposed of as regular trash after proper cleaning.

  • Triple rinse the empty container with a suitable solvent (such as water or ethanol).

  • Collect the rinsate and dispose of it as hazardous waste.

  • Deface or remove the original label from the container before placing it in the regular trash[6].

6. Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4].

  • Never dispose of this compound down the drain or in the regular trash[6].

  • Contact your EHS office to schedule a pickup of your full hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Start: Have D-allo-Isoleucine Ethyl Ester Hydrochloride Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE EmptyContainer Empty Original Container? Start->EmptyContainer Segregate Segregate Waste PPE->Segregate Container Select & Label Compatible Waste Container Segregate->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA Full Container Full? SAA->Full Full->SAA No Pickup Arrange EHS Pickup Full->Pickup Yes End End: Compliant Disposal Pickup->End Rinse Triple Rinse Container EmptyContainer->Rinse Yes Trash Dispose of Rinsed Container in Regular Trash Rinse->Trash Trash->End

References

A Comprehensive Guide to the Safe Handling of D-allo-Isoleucine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle D-allo-Isoleucine Ethyl Ester Hydrochloride. Our goal is to furnish you with the necessary knowledge to foster a safe and efficient laboratory environment, building a foundation of trust through expert, actionable guidance. This guide moves beyond mere procedural steps to explain the rationale behind our recommendations, ensuring a deep understanding of the principles of chemical safety.

This compound is a valuable compound in synthetic chemistry and pharmaceutical development. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

The first step in safe handling is a comprehensive understanding of the potential hazards. According to safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a careful approach to handling, with specific measures in place to mitigate the risks of ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations of the rationale behind each item.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing, to protect the entire face.
Hands Nitrile gloves (double-gloving recommended)Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove and is a best practice when handling hazardous solids.
Body Laboratory coatA standard laboratory coat is essential to protect the skin and personal clothing from accidental spills and contamination.
Respiratory Use in a chemical fume hoodTo prevent inhalation of the solid particulate, which can cause respiratory irritation, all handling of this compound powder should be conducted within a certified chemical fume hood. In the absence of a fume hood or if aerosolization is possible, a risk assessment should be performed to determine if a respirator is necessary.
Feet Closed-toe shoesPrevents injury from dropped objects and protects the feet from spills.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize risk and ensure procedural consistency. The following workflow is designed to guide the user from preparation through to the completion of their task.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Assemble all necessary PPE B 2. Verify fume hood is operational A->B C 3. Gather all required equipment and reagents B->C D 4. Don appropriate PPE C->D E 5. Weigh the required amount of this compound inside the fume hood D->E F 6. Prepare the solution or perform the reaction within the fume hood E->F G 7. Decontaminate any spills immediately F->G H 8. Dispose of waste in designated, labeled containers G->H I 9. Clean all equipment thoroughly H->I J 10. Remove PPE and wash hands I->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with this compound must be handled as hazardous waste.

  • Solid Waste: Dispose of any unused this compound, contaminated weigh boats, and other solid materials in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Never dispose of this chemical down the drain.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.

Always adhere to your institution's specific guidelines for hazardous waste disposal. These procedures are in place to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, you will be well-equipped to handle this compound safely and effectively in your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-allo-Isoleucine Ethyl Ester Hydrochloride
Reactant of Route 2
Reactant of Route 2
D-allo-Isoleucine Ethyl Ester Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.